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Acetamide, 2,2'-oxybis[N,N-dimethyl- Documentation Hub

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  • Product: Acetamide, 2,2'-oxybis[N,N-dimethyl-
  • CAS: 34866-70-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 2,2'-Oxybis(N,N-dimethylacetamide) (TMDGA)

A Critical Ligand for Nuclear Medicine and Lanthanide Separation Part 1: Executive Summary & Scientific Significance 2,2'-Oxybis(N,N-dimethylacetamide) , commonly referred to as TMDGA (Tetramethyldiglycolamide), is a hyd...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Ligand for Nuclear Medicine and Lanthanide Separation

Part 1: Executive Summary & Scientific Significance

2,2'-Oxybis(N,N-dimethylacetamide) , commonly referred to as TMDGA (Tetramethyldiglycolamide), is a hydrophilic tridentate ligand belonging to the diglycolamide (DGA) family. While its lipophilic cousins (like TODGA) are the workhorses of industrial solvent extraction for nuclear reprocessing, TMDGA occupies a specialized, high-value niche critical to drug development —specifically in the production and purification of medical radioisotopes for Targeted Alpha Therapy (TAT) .

For researchers in radiopharmaceuticals, TMDGA is not merely a reagent; it is a molecular sieve . Its high affinity for trivalent f-block elements (lanthanides and actinides), combined with its water solubility, allows it to function as a "holdback" agent or a stationary phase selector. This unique property is exploited to separate Actinium-225 (


) from radium and thorium targets, a prerequisite for manufacturing high-purity cancer therapeutics.

Part 2: Molecular Architecture & Coordination Mechanics

Structural Identity

TMDGA consists of two


-dimethylacetamide groups linked by an ether oxygen. This creates a "pincer" geometry capable of chelating metal ions through three oxygen donors: the central ether oxygen and the two carbonyl oxygens.
  • IUPAC Name: 2,2'-Oxybis(N,N-dimethylacetamide)

  • CAS Registry Number: 34866-70-1

  • Formula:

    
    
    
  • Molecular Weight: 188.23 g/mol

Visualization: Chemical Structure

The following diagram illustrates the connectivity and the electron-rich oxygen domains responsible for metal binding.

TMDGA_Structure EtherO Ether Oxygen (Central Donor) CH2_Left CH2 EtherO->CH2_Left CH2_Right CH2 EtherO->CH2_Right Metal M(III) (Ln/An) EtherO->Metal Coordinate Carbonyl_Left C=O (Left Donor) CH2_Left->Carbonyl_Left Carbonyl_Right C=O (Right Donor) CH2_Right->Carbonyl_Right AmideN_Left N(CH3)2 Carbonyl_Left->AmideN_Left Carbonyl_Left->Metal AmideN_Right N(CH3)2 Carbonyl_Right->AmideN_Right Carbonyl_Right->Metal

Figure 1: Connectivity of TMDGA showing the O-O-O tridentate coordination motif binding to a trivalent metal ion.

The "Hydrophilic Holdback" Mechanism

Unlike TODGA, which has long octyl chains making it soluble in organic solvents (dodecane), TMDGA has short methyl groups. This renders it water-soluble .

  • In Solvent Extraction: When used in the aqueous phase, TMDGA competes with the organic phase extractant. It "holds back" specific ions (like Am(III) or Cm(III)) in the water, preventing their extraction.

  • In Chromatography: When grafted onto a resin, it selectively retains trivalent actinides (

    
    ) while allowing mono/divalent ions (
    
    
    
    ) to pass through.

Part 3: Synthesis & Purification Protocol

Note: This protocol requires standard Schlenk line techniques to ensure anhydrous conditions during the initial coupling.

Reagents
  • Diglycolyl Chloride: The activated acyl chloride precursor.

  • Dimethylamine: Provided as a solution in THF or as a gas (bubbled).

  • Triethylamine (

    
    ):  Acid scavenger.
    
  • Dichloromethane (DCM): Solvent.

Step-by-Step Workflow
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

  • Solvation: Dissolve Diglycolyl chloride (10.0 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Amine Addition: Mix Dimethylamine (22.0 mmol, 1.1 eq) and Triethylamine (25.0 mmol) in DCM (20 mL). Add this mixture dropwise to the flask over 30 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Critical Step):

    • Do NOT wash with water initially , as TMDGA is water-soluble and will be lost.

    • Filtration: Filter the reaction mixture through a fritted glass funnel to remove the solid amine salts.

    • Concentration: Evaporate the DCM from the filtrate under reduced pressure (Rotavap).

    • Purification: The residue is a viscous oil or low-melting solid. Recrystallize from a mixture of Diethyl Ether/Acetone or purify via column chromatography using a polar mobile phase (e.g., 5-10% Methanol in DCM).

Synthesis_Flow Start Precursors: Diglycolyl Chloride + Dimethylamine Step1 Reaction (0°C to RT) Solvent: Anhydrous DCM Base: Et3N Start->Step1 Step2 Filtration (Remove Et3N·HCl salt) Step1->Step2 Step3 Filtrate Concentration (Rotary Evaporation) Step2->Step3 Decision Crude Product State Step3->Decision PathA Recrystallization (Ether/Acetone) Decision->PathA Solid PathB Column Chromatography (MeOH/DCM) Decision->PathB Oil Final Pure TMDGA (>98% Purity) PathA->Final PathB->Final

Figure 2: Synthesis and purification workflow for TMDGA.

Part 4: Applications in Drug Development (Radiopharmaceuticals)

The primary pharmaceutical application of TMDGA is in the supply chain of Targeted Alpha Therapy (TAT) .

The Actinium-225 Crisis

 is a potent alpha-emitter used to destroy cancer cells. However, it is produced by irradiating Thorium or Radium, creating a "soup" of fission products (Lanthanides) and the target material.
  • The Challenge: Chemically, Actinium (An) and Lanthanides (Ln) are nearly identical (same charge +3, similar radii).

  • The TMDGA Solution: TMDGA resins exploit subtle differences in ionic radius and electronic softness.

Separation Protocol (Extraction Chromatography)

Researchers use TMDGA-impregnated resins to purify


.
StageMobile PhaseBehavior
Loading 3-4 M

TMDGA binds both Ac(III) and Ln(III) tightly. Ra(II) passes through.
Wash 3-4 M

Removes remaining impurities.
Elution Specific Complexant / pHDue to the "Tetramethyl" structure, TMDGA has a slightly lower lipophilicity and different binding constant than TEHDGA, allowing for fine-tuned elution gradients to separate Ac from Ln.

Part 5: Physicochemical & Safety Data

Characterization Data (Reference Standards)

To validate your synthesized TMDGA, compare against these spectral benchmarks:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.95 (s, 6H, 
      
      
      
      )
    • 
       3.05 (s, 6H, 
      
      
      
      ) - Note: Amide rotation often splits methyl signals.
    • 
       4.35 (s, 4H, 
      
      
      
      )
  • IR Spectroscopy (ATR):

    • 1640-1660 cm

      
      :  Strong Amide I (
      
      
      
      ) stretch.
    • 1100-1130 cm

      
      :  Ether (
      
      
      
      ) stretch.
Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319).

  • PPE: Nitrile gloves, safety goggles.

  • Storage: Hygroscopic. Store in a desiccator under inert gas (Argon/Nitrogen).

References

  • Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes. Crystal Growth & Design, 2024. Link

  • Radiometric Evaluation of Diglycolamide Resins for the Chromatographic Separation of Actinium from Fission Product Lanthanides. ResearchGate, 2017. Link

  • Synthesis and evaluation of new modified diglycolamides. New Journal of Chemistry, 2014. Link

  • Gamma radiolysis of hydrophilic diglycolamide ligands. Dalton Transactions, 2015. Link

Exploratory

Bis(N,N-dimethylcarbamoylmethyl) Ether (TMDGA): Molecular Architecture, Coordination Speciation, and Separation Methodologies

Executive Summary Bis(N,N-dimethylcarbamoylmethyl) ether—universally identified in separation science as N,N,N',N'-tetramethyl diglycolamide (TMDGA) —represents the foundational core of the diglycolamide (DGA) ligand fam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(N,N-dimethylcarbamoylmethyl) ether—universally identified in separation science as N,N,N',N'-tetramethyl diglycolamide (TMDGA) —represents the foundational core of the diglycolamide (DGA) ligand family. While highly lipophilic DGAs (like TODGA) dominate organic-phase extraction, TMDGA’s unique methyl substitutions render it highly hydrophilic. This inversion of solubility makes TMDGA an indispensable aqueous-phase holdback reagent and stripping agent. It is primarily utilized in the fractionation of f-block elements (lanthanides and actinides) for advanced nuclear fuel reprocessing, radiochemistry, and the purification of isotopes for radiopharmaceuticals.

Molecular Architecture & Coordination Thermodynamics

TMDGA (


) operates via a preorganized tridentate binding pocket consisting of one central ether oxygen and two flanking carbonyl oxygens (

).

The causality behind its high selectivity lies in hard-hard acid-base (HSAB) interactions. The highly electronegative oxygen donors preferentially coordinate with hard Lewis acidic f-block cations (


 and 

). Because TMDGA utilizes short methyl chains, it minimizes steric hindrance, allowing the ligand to achieve high packing densities around target metal centers without the lipophilic bulk that drives organic phase partitioning.

Structural Speciation & Redox Stability

Recent crystallographic studies have elucidated the nuanced structural trends of TMDGA complexes. For the majority of the lanthanide series and americium, the local geometry manifests as a distorted spherical capped square antiprism (CSAPR-9) . Interestingly, the pseudolanthanide yttrium deviates, adopting a distorted spherical tricapped trigonal prismatic (TCTPR-9) geometry due to its slightly different ionic radius and charge density profile.

Furthermore, TMDGA demonstrates remarkable stability across multiple oxidation states. It has been successfully co-crystallized with plutonium to yield redox variants such as


 and 

. This provides rare solid-state isolation of the elusive hexanitrato anionic species, proving TMDGA's robustness in highly oxidative radiochemical environments.

Speciation M3 Aqueous Metal Ion (Ln³⁺ / An³⁺) Coord Primary Coordination (Tridentate O,O',O'') M3->Coord Hard Lewis Acid TMDGA TMDGA Ligand (Aqueous Phase) TMDGA->Coord Hard Lewis Base Complex [M(TMDGA)₃]³⁺ Complex Coord->Complex 1:3 Stoichiometry Crystal Solid-State Crystal (CSAPR-9 Geometry) Complex->Crystal Solvent Diffusion Nitrate Nitrate Counter-anions (NO₃⁻) Nitrate->Crystal Charge Neutralization

Coordination pathway of TMDGA forming 9-coordinate f-block complexes.

Hydrometallurgical Workflows: The Aqueous Holdback Strategy

In liquid-liquid extraction systems, the separation of minor actinides (like


) from lanthanides (

) is notoriously difficult due to their nearly identical ionic radii and chemical behavior. TMDGA disrupts this by acting as an aqueous holdback reagent . By forming highly stable, water-soluble complexes with specific ions, TMDGA shifts the thermodynamic equilibrium, preventing their extraction into the organic phase.

Additionally, TMDGA serves as a highly efficient stripping agent . When transuranic elements are loaded into an organic phase like 30% trialkylphosphine oxide (TRPO), introducing an aqueous TMDGA/


 solution rapidly strips the metals back into the aqueous phase, enabling the recycling of the organic solvent .

Stripping OrgLoad Loaded Organic Phase (30% TRPO + TRUs) Mix Countercurrent Mixing (Phase Contact) OrgLoad->Mix AqStrip Aqueous Stripping Agent (TMDGA / HNO₃) AqStrip->Mix Sep Phase Separation (Centrifugation) Mix->Sep Emulsion OrgRaf Stripped Organic Raffinate (Recycled TRPO) Sep->OrgRaf Organic Phase AqProd Aqueous Product (Recovered Am, Pu, Nd) Sep->AqProd Aqueous Phase

Countercurrent stripping workflow utilizing TMDGA to recover transuranics.

Validated Experimental Methodologies

Protocol 1: Synthesis and Crystallization of TMDGA-Actinide Complexes
  • Step 1: Reagent Preparation. Dissolve the target metal nitrate (e.g.,

    
    ) and TMDGA in a highly polar solvent (e.g., methanol) at a strict 1:3 molar ratio.
    
    • Causality: The 1:3 ratio thermodynamically favors the formation of the fully coordinated

      
       complex, preventing the formation of unsaturated intermediate species that could disrupt the crystal lattice.
      
  • Step 2: Solvent Diffusion Setup. Place the reaction mixture in a small inner vial. Place this vial inside a larger outer vial containing a volatile anti-solvent (e.g., diethyl ether). Seal the outer vial tightly.

    • Causality: Direct evaporation causes rapid concentration spikes, leading to amorphous precipitation. Vapor diffusion allows the anti-solvent to slowly lower the dielectric constant of the mixture, gently crossing the solubility curve to yield high-diffraction-quality single crystals.

  • Step 3: Validation (Self-Validating System). Harvest the resulting crystals and analyze via Single-Crystal X-Ray Diffraction (SC-XRD).

    • Validation: The crystallographic presence of a CSAPR-9 geometry and distinct hexanitrato counter-anions confirms successful synthesis, phase purity, and the absence of uncoordinated ligands.

Protocol 2: Countercurrent Stripping of Transuranic Elements
  • Step 1: Aqueous Phase Preparation. Prepare a stripping solution of 0.2 mol/L TMDGA in <0.3 mol/L

    
    .
    
    • Causality: Keeping

      
       below 0.3 M is critical. Higher acidities trigger the common-ion effect and competitive extraction of 
      
      
      
      by the organic phase, which drastically lowers the distribution ratio (D value) of the metals and halts the stripping process.
  • Step 2: Phase Contact. Combine the loaded organic phase (e.g., 30% TRPO containing Am, Pu, Nd) with the aqueous TMDGA solution in a countercurrent centrifugal contactor. Mix vigorously for 10 minutes.

    • Causality: Vigorous mixing maximizes the interfacial surface area, overcoming the mass transfer resistance between the lipophilic organic phase and the hydrophilic aqueous phase.

  • Step 3: Phase Separation & Validation. Centrifuge the emulsion at 3000 RPM for 5 minutes to force phase disengagement.

    • Validation: Analyze both the aqueous and organic phases using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A self-validating successful run will demonstrate a >99.9% mass balance recovery of

      
       and 
      
      
      
      in the aqueous product, with <0.1% residual target ions in the organic raffinate.

Quantitative Data Synthesis

Table 1: Physicochemical Comparison of Primary DGA Extractants

ExtractantR-Group SubstitutionPhase AffinityPrimary Hydrometallurgical Application
TMDGA Methyl (

)
Highly AqueousAqueous holdback reagent, selective stripping agent.
TEDGA Ethyl (

)
AqueousAqueous holdback reagent (EXAm process).
TODGA Octyl (

)
Highly OrganicForward extraction of actinides from high-level waste.

Table 2: Countercurrent Stripping Efficiencies from 30% TRPO using TMDGA

Target IonStripping Efficiency (%)Residual in Organic Phase (%)Mechanistic Notes
Am(III) > 99.9%< 0.1%Co-stripped effectively; highly stable aqueous complex.
Pu(IV) > 99.9%< 0.1%Requires strictly <0.3 M

to prevent competitive extraction.
Nd(III) > 99.9%< 0.1%Acts as a reliable surrogate for the broader lanthanide series.
Np(IV) 93.7%6.3%Incomplete stripping due to Mo(VI) interference; requires oxalic acid addition for 100% yield.

References

  • Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes with Lanthanides and Americium Source: Crystal Growth & Design (American Chemical Society), 2024. URL:[Link]

  • Co-Crystallization of Plutonium(III) and Plutonium(IV) Diglycolamides with Pu(III) and Pu(IV) Hexanitrato Anions: A Route to Redox Variants of[PuIII,IV(DGA)3][PuIII,IV(NO3)6] Source: Inorganic Chemistry (American Chemical Society), 2023. URL:[Link]

  • Studies on Stripping of Actinides, and Some Fission and Corrosion Products from Loaded TRPO by N,N,N′,N′-Tetramethyl Diglycolamide Source: Solvent Extraction and Ion Exchange (Taylor & Francis), 2013. URL:[Link]

Foundational

Diglycolic Acid Bis(dimethylamide): Chemical Synonyms, Coordination Mechanics, and Applications in Advanced Solvent Extraction

Executive Summary The separation of trivalent actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) is one of the most formidable challenges in the closing of the nuclear fuel cycle. Diglycolamides (DGAs) have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of trivalent actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) is one of the most formidable challenges in the closing of the nuclear fuel cycle. Diglycolamides (DGAs) have emerged as the premier class of extractants for this purpose. While lipophilic DGAs like TODGA are used to extract metals into organic solvents, hydrophilic variants play a critical role as aqueous "holdback" reagents. This whitepaper provides an in-depth technical analysis of diglycolic acid bis(dimethylamide) , exploring its chemical synonyms, structural mechanics, coordination chemistry, and field-proven experimental protocols for solvent extraction.

Chemical Identity and Nomenclature

Diglycolic acid bis(dimethylamide) is the shortest-chain member of the tetraalkyldiglycolamide family. Because of its short methyl substituents, it is highly hydrophilic, making it an ideal water-soluble chelating agent rather than an organic extractant[1].

Table 1: Nomenclature and Chemical Identifiers

AttributeDetail
IUPAC Name 2,2'-Oxybis(N,N-dimethylacetamide)
Common Synonyms Tetramethyldiglycolamide (TMDGA); N,N,N',N'-tetramethyl-2,2'-oxydiacetamide; Diglycolic acid bis(dimethylamide)
CAS Registry Number 34866-70-1[2]
Molecular Formula C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol
Solubility Profile Highly water-soluble (Hydrophilic)

Structural Mechanics & Coordination Chemistry

Tridentate Coordination and Speciation

TMDGA acts as a potent tridentate ligand. The structural backbone features three oxygen donor atoms: one central ether oxygen and two amide carbonyl oxygens. When interacting with trivalent lanthanides (Ln³⁺) or actinides (An³⁺), TMDGA displaces inner-sphere water molecules to form highly stable chelate rings[3].

In aqueous solutions, the complexation proceeds via a stepwise thermodynamic pathway, forming successive 1:1, 1:2, and 1:3 metal-to-ligand complexes[3]. In the terminal 1:3 homoleptic complex,


, the metal center is completely encapsulated by nine oxygen atoms, adopting a distorted tricapped trigonal prism geometry[3][4].
Outer-Sphere vs. Inner-Sphere Counterions

A critical mechanistic distinction in TMDGA coordination is the behavior of counterions. In standard aqueous environments, counterions like nitrate (


) or perchlorate (

) are relegated to the outer coordination sphere, acting purely for charge neutralization without forming direct bonds to the metal center[3][5]. However, in specific tetravalent systems—such as the extraction of U(IV)—computational studies and absorption spectra indicate that anions like

and

can penetrate the inner coordination sphere, occupying coordination sites alongside the TMDGA ligands[6].

Speciation Ln Ln(III) / An(III) (Aqueous) C1 [Ln(TMDGA)]3+ 1:1 Complex Ln->C1 + TMDGA C2 [Ln(TMDGA)2]3+ 1:2 Complex C1->C2 + TMDGA C3 [Ln(TMDGA)3]3+ 1:3 Complex C2->C3 + TMDGA

Figure 1: Stepwise thermodynamic speciation of TMDGA with trivalent f-block elements in aqueous media.

Application in Advanced Solvent Extraction

In advanced nuclear reprocessing workflows, such as the EXAm (Extraction of Americium) process, the goal is to selectively recover Am³⁺ from a highly acidic PUREX raffinate while leaving Cm³⁺ and Ln³⁺ behind[7][8].

Because lipophilic extractants (like DMDOHEMA or TODGA) often co-extract Am³⁺, Cm³⁺, and Ln³⁺, a hydrophilic holdback reagent is required[7]. TMDGA and its ethyl-analog (TEDGA) are deployed directly into the highly acidic aqueous feed (4-6 M HNO₃)[7]. Due to subtle differences in ionic radii and Lewis acidity, TMDGA forms slightly more stable complexes with Cm³⁺ and heavier lanthanides than it does with Am³⁺. Consequently, Am³⁺ is free to be extracted into the organic phase, while Cm³⁺ and Ln³⁺ are "held back" in the aqueous phase by the TMDGA[7][8].

ExtractionWorkflow Feed Highly Acidic Feed (HNO3 4-6 M) + Am/Cm/Ln AddTMDGA Add Hydrophilic DGA (e.g., TMDGA/TEDGA) Feed->AddTMDGA Extract Liquid-Liquid Extraction AddTMDGA->Extract Organic Organic Extractant (e.g., DMDOHEMA) Organic->Extract Am_Org Am(III) Extracted (Organic Phase) Extract->Am_Org Selective Extraction Cm_Aq Cm(III) & Ln(III) Retained (Aqueous Phase) Extract->Cm_Aq Aqueous Holdback

Figure 2: Workflow demonstrating the use of hydrophilic DGAs as aqueous holdback reagents.

Table 2: Comparative Extraction and Complexation Parameters

ParameterObservation / TrendCausality
Complexing Strength Trend TPDGA ≈ TEDGA > TMDGA[1][9]Alkyl chain length influences the hydrophobicity and steric packing around the metal center.
Extraction Affinity (TODGA) Lu³⁺ > Eu³⁺ > Cm³⁺ > Am³⁺ > La³⁺Higher charge density of heavier lanthanides increases electrostatic interaction with DGA oxygens.
Coordination Geometry Tricapped Trigonal Prism[3]Minimizes steric repulsion between the three bulky TMDGA ligands while maximizing M-O bond overlap.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe how to quantify TMDGA's binding affinity and its efficacy in solvent extraction.

Protocol 1: Fluorescence Spectral Titration for Stability Constants

Causality: Lanthanides like Eu³⁺ and Tb³⁺ are highly fluorescent. In an aqueous state, O-H oscillators from coordinated water molecules quench this fluorescence. As TMDGA displaces these water molecules, the non-radiative quenching pathways are eliminated, resulting in a hypersensitive enhancement of fluorescence[3]. Monitoring this enhancement allows for the precise calculation of stability constants.

  • Preparation: Prepare a 1.0 M NaNO₃ aqueous solution to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration[3].

  • Analyte Setup: Dissolve the target fluorescent lanthanide (e.g., Eu(NO₃)₃) to a fixed concentration (e.g., 1.0 × 10⁻⁵ M) in the NaNO₃ buffer.

  • Titration: Incrementally add a standardized solution of TMDGA into the cuvette.

  • Equilibration & Measurement: After each addition, allow 3-5 minutes for thermodynamic equilibrium. Excite the sample (e.g., at 394 nm for Eu³⁺) and record the emission spectrum (e.g., the ⁵D₀ → ⁷F₂ transition at ~616 nm)[3].

  • Validation & Analysis: Continue titration until no further increase in fluorescence intensity is observed, indicating saturation (formation of the 1:3 complex). Use non-linear least-squares regression to fit the titration curve and extract the stepwise stability constants (β₁, β₂, β₃)[3].

Protocol 2: Liquid-Liquid Solvent Extraction (Holdback Assay)

Causality: To evaluate TMDGA as a holdback reagent, one must measure the Distribution Ratio (


), defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase[10]. A successful holdback reagent will significantly lower the 

value for the target metal.
  • Aqueous Phase Preparation: Prepare a 4.0 M HNO₃ solution spiked with trace amounts of Am³⁺, Cm³⁺, and Ln³⁺ radiotracers. Add TMDGA at varying concentrations (e.g., 0.01 M to 0.1 M)[7].

  • Organic Phase Preparation: Prepare the organic extractant (e.g., 0.2 M TODGA or DMDOHEMA) in an aliphatic diluent like n-dodecane[9].

  • Contact: Combine equal volumes (e.g., 1 mL) of the aqueous and organic phases in a sealed vial.

  • Mixing: Agitate vigorously using a mechanical shaker for 50 minutes. Self-validation: 50 minutes has been empirically determined to be sufficient to attain complete thermodynamic equilibrium for DGA systems[9].

  • Separation: Centrifuge the vials at 3000 rpm for 5 minutes to achieve complete phase disengagement.

  • Quantification: Aliquot equal volumes from both phases. Measure the metal concentrations using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or radiometric counting (for actinides)[9]. Calculate

    
    [10].
    

References

  • Complexation and back extraction of various metals by water-soluble diglycolamide. Analytical Sciences (2007). URL:[Link]

  • A fluorescence study on the complexation of Sm(iii), Eu(iii) and Tb(iii) with tetraalkyldiglycolamides (TRDGA) in aqueous solution, in solid state, and in solvent extraction. Dalton Transactions (RSC Publishing). URL:[Link]

  • Complexation thermodynamics of diglycolamide with f-elements: solvent extraction and density functional theory analysis. RSC Advances. URL:[Link]

  • Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes with Lanthanides and Americium. ResearchGate. URL:[Link]

  • A computational study on the coordination modes and electron absorption spectra of the complexes U(iv) with N,N,N′,N′-tetramethyl-diglycolamide and anions. RSC Advances. URL:[Link]

  • Stoichiometric Lanthanide Compounds with Diglycolamides: A Synthetic Approach toward Understanding Rare-Earth Speciation in Solution. Inorganic Chemistry (ACS). URL:[Link]

Sources

Exploratory

Structural Analogues in Chelation and Catalysis: A Technical Comparison of 2,2'-Oxybis[N,N-dimethylacetamide] and Bis(2-dimethylaminoethyl) Ether

Executive Summary This technical guide provides a comparative analysis of 2,2'-oxybis[N,N-dimethylacetamide] (TMDGA) and bis(2-dimethylaminoethyl) ether (BDMAEE). While these compounds share a morphologically similar eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 2,2'-oxybis[N,N-dimethylacetamide] (TMDGA) and bis(2-dimethylaminoethyl) ether (BDMAEE). While these compounds share a morphologically similar ether-backbone and dimethylamine termini, they possess fundamentally divergent electronic and functional profiles.

For drug development professionals, the distinction is critical:

  • BDMAEE is a potent tertiary amine base and industrial catalyst, often encountered as a process reagent or genotoxic impurity precursor.

  • TMDGA is a neutral diglycolamide (DGA) , utilized primarily as a tridentate ligand in radiopharmaceutical chelation and lanthanide extraction.

Part 1: Physicochemical & Structural Profiling

The "carbonyl switch"—the presence of carbonyl groups alpha to the nitrogen in TMDGA—alters the electron density of the molecule, shifting it from a Lewis base (BDMAEE) to a neutral, hard-donor ligand (TMDGA).

Comparative Data Table
FeatureBis(2-dimethylaminoethyl) ether (BDMAEE)2,2'-Oxybis[N,N-dimethylacetamide] (TMDGA)
CAS Number 3033-62-334866-70-1
Common Names Jeffcat ZF-20, Niax A-1, DMAEETMDGA, Tetramethyldiglycolamide
Molecular Formula


Molecular Weight 160.26 g/mol 188.22 g/mol
Functional Class Tertiary Amine (Base) Amide (Neutral)
pKa (Conj. Acid) ~9.1 (Strong Base)~ -0.5 (Very Weak Base)
Boiling Point 189 °C>250 °C (Predicted/Decomposes)
Solubility Water, Alcohols, BenzenePolar Aprotic Solvents, Acidic Aqueous
Metal Affinity Soft/Borderline Cations (

,

)
Hard Cations (Lanthanides

, Actinides

)
Primary Risk Corrosive, Nitrosamine PrecursorHydrolytic Instability (Acid/Base)
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "Carbonyl Switch" that dictates their reactivity.

structure_comparison cluster_0 Electronic Character BDMAEE Bis(2-dimethylaminoethyl) ether (BDMAEE) Reactive Center: Amine Nitrogen TMDGA 2,2'-Oxybis[N,N-dimethylacetamide] (TMDGA) Reactive Center: Carbonyl Oxygen BDMAEE->TMDGA  Theoretical Oxidation (Alpha-Carbon)   Base Lewis Base (Strong) Proton Acceptor BDMAEE->Base  Lone Pair Availability   Neutral Neutral / Hard Donor Metal Chelator TMDGA->Neutral  Resonance Delocalization  

Figure 1: Structural divergence driven by the oxidation state of the alpha-carbon.

Part 2: Functional Applications in Drug Development

BDMAEE: The Process Catalyst & Impurity Risk

In pharmaceutical synthesis, BDMAEE is rarely the final product but serves as a high-efficiency proton scavenger or catalyst.

  • Mechanism: The ether oxygen provides a "bidentate-like" solvation effect, enhancing the basicity and nucleophilicity of the tertiary amines.

  • Risk Profile:

    • Nitrosamine Formation: As a secondary amine precursor (upon dealkylation), BDMAEE poses a significant risk for N-nitrosamine formation if nitrosating agents (nitrites) are present.

    • Purification: Due to its high boiling point (189°C) and basicity, it can be difficult to remove via evaporation but is easily removed via acidic aqueous washes .

TMDGA: The Radiopharmaceutical Chelator

TMDGA represents the simplest homolog of the Diglycolamide (DGA) family, widely used in nuclear medicine for isotope isolation.

  • Mechanism: TMDGA acts as a tridentate ligand (O-ether + 2 O-amide). The "hard" oxygen donors have high affinity for high-charge density cations like Lutetium-177 (

    
    )  or Actinium-225 (
    
    
    
    )
    .
  • Application:

    • Extraction Chromatography: Used to separate therapeutic radioisotopes from irradiated targets.

    • Solubility Enhancer: Its polar aprotic nature allows it to solubilize peptide-drug conjugates in aqueous buffers.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Differentiation via HPLC-MS

Objective: To distinguish BDMAEE from TMDGA in a reaction mixture (e.g., checking for oxidation impurities).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers amine basicity).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection (MS ESI+):

    • BDMAEE: Observe

      
      . Note: Peak will tail significantly without adequate buffer due to amine interaction with silanols.
      
    • TMDGA: Observe

      
      . Note: Peak will be sharper and elute earlier (more polar) or later depending on pH (neutral at pH 3).
      
  • Validation:

    • Inject a 1:1 mix. BDMAEE (charged) interacts with silanols; TMDGA (neutral) interacts hydrophobically.

    • Result: Distinct retention times (RT). Typically, TMDGA elutes before BDMAEE in high pH buffers, but after in low pH if ion-pairing is not used.

Protocol B: Scavenging & Removal Strategy

Objective: Remove residual BDMAEE catalyst from an API intermediate.

  • Dissolution: Dissolve crude reaction mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate).

  • Acid Wash (The Critical Step):

    • Wash organic layer with 1M HCl or 10% Citric Acid (3x).

    • Mechanism:[1] BDMAEE is protonated (

      
      ) and partitions into the aqueous phase. TMDGA (
      
      
      
      ) remains neutral and stays in the organic phase (or partitions partially depending on logP).
  • Validation:

    • Test organic layer via TLC (stain with Ninhydrin or Dragendorff’s reagent). BDMAEE stains strongly; TMDGA stains weakly or requires iodine.

Part 4: Safety & Toxicology[1]

Comparative Toxicology Matrix
Toxicity EndpointBDMAEE (Amine)TMDGA (Amide)
Acute Toxicity High. Toxic by inhalation/skin contact.Low/Moderate. Generally low acute tox.
Skin/Eye Corrosive. Causes severe burns.[1]Irritant. Mild to moderate irritation.
Genotoxicity High Concern. Nitrosamine precursor.Low Concern. Amide bond is stable.
Handling Fume hood mandatory. Full PPE.Standard lab PPE.[2] Avoid dust/aerosol.
Nitrosamine Risk Assessment (Graphviz)

The following decision tree outlines the risk assessment logic for these compounds in API synthesis.

risk_assessment Start Compound Present in Synthesis CheckType Identify Structure Start->CheckType BDMAEE_Node BDMAEE (Amine) CheckType->BDMAEE_Node TMDGA_Node TMDGA (Amide) CheckType->TMDGA_Node NitriteCheck Nitrosating Agent Present? (Nitrite, Azide, Acidic Conditions) BDMAEE_Node->NitriteCheck RiskLow LOW RISK: Amide Bond Stable No Secondary Amine Generation TMDGA_Node->RiskLow RiskHigh CRITICAL RISK: Nitrosamine Formation Possible (Dealkylation -> Secondary Amine) NitriteCheck->RiskHigh Yes NitriteCheck->RiskLow No Action1 Action: Quantify Nitrosamines Replace Catalyst RiskHigh->Action1 Action2 Action: Standard Impurity Control RiskLow->Action2

Figure 2: Nitrosamine risk assessment workflow for amine vs. amide ethers.

References

  • National Institute of Standards and Technology (NIST). Bis(2-(Dimethylamino)ethyl) ether - Gas Phase Ion Energetics & Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Ansari, S. A., et al. (2012). N,N,N',N'-Tetraoctyldiglycolamide (TODGA): A Promising Extractant for Actinide Partitioning.[4] Separation & Purification Reviews. (Contextual reference for DGA family properties).

  • European Chemicals Agency (ECHA). Registration Dossier: Bis(2-dimethylaminoethyl) ether.[1][5] ECHA REACH Database. Available at: [Link]

  • PubChem. Compound Summary: Bis(2-dimethylaminoethyl) ether (CID 18204). National Library of Medicine. Available at: [Link]

  • Sasaki, Y., et al. (2007). Extraction of Actinides by N,N,N',N'-Tetraalkyldiglycolamides.[4][6][7] Journal of Nuclear Science and Technology. (Establishes TMDGA ligand chemistry).

Sources

Foundational

C8H16N2O3 molecular formula exact mass

High-Resolution Mass Spectrometry of : Analytical Strategies for Lysine Acetylation and Dipeptide Profiling Executive Summary & The Analytical Challenge In the realm of high-resolution mass spectrometry (HRMS) and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry of : Analytical Strategies for Lysine Acetylation and Dipeptide Profiling

Executive Summary & The Analytical Challenge

In the realm of high-resolution mass spectrometry (HRMS) and metabolomics, the molecular formula


  presents a fascinating analytical challenge. The exact monoisotopic mass of this formula is 188.116092 Da [1]. While HRMS instruments (such as Orbitraps or Time-of-Flight mass spectrometers) can easily resolve this exact mass from isobaric interferences, the formula itself masks profound structural diversity.

For drug development professionals and proteomics researchers,


 primarily represents two biologically critical, yet structurally distinct, isomers:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Acetyl-L-lysine : A fundamental post-translational modification (PTM) involved in epigenetic regulation and a primary biomarker for Histone Deacetylase (HDAC) inhibitor efficacy[2].
    
  • Glycyl-L-leucine (Gly-Leu) : A dipeptide intermediate of protein catabolism and a biomarker in metabolic profiling[3][4].

This whitepaper establishes a self-validating analytical framework to detect, differentiate, and quantify these isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the causality behind chromatographic behavior, ionization physics, and collision-induced fragmentation pathways.

Physicochemical Properties & Exact Mass Fundamentals

Before designing an LC-MS workflow, we must define the mass spectrometric parameters of the target formula. The exact mass is calculated based on the most abundant isotopes of its constituent elements (


, 

,

,

).
Table 1: Mass Spectrometry Parameters for
ParameterValueAnalytical Significance
Formula

Defines the isotopic envelope.
Monoisotopic Exact Mass 188.116092 DaTarget mass for MS1 filtering (Neutral)[1].
Average Molecular Weight 188.22 g/mol Used for bulk molarity calculations[1].

Adduct Mass
189.12337 DaPrimary precursor ion in Positive ESI mode.

Adduct Mass
187.10881 DaPrimary precursor ion in Negative ESI mode.
Topological Polar Surface Area ~92.4 - 96.9 ŲIndicates high polarity; dictates HILIC or reversed-phase LC choices[1][3].

Causality in Ionization: Both Acetyllysine and Glycyl-leucine possess basic amine groups. Therefore, Positive Electrospray Ionization (ESI+) is the logical choice, as the addition of acidic modifiers (like formic acid) to the mobile phase will readily protonate these amines, yielding a robust


 signal at m/z 189.1234.

Structural Isomers: Epigenetics vs. Metabolism

The inability of MS1 (exact mass alone) to differentiate structural isomers necessitates orthogonal separation techniques.

Table 2: Key Isomers of
IsomerPubChem CIDBiological RoleKey Structural Feature
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Acetyl-L-lysine
92832Epigenetic marker; target of HATs/HDACs.Acetyl group on the terminal (

) amine of the lysine side chain.

-Acetyl-L-lysine
92907Cellular metabolite[5].Acetyl group on the alpha-amine.
Glycyl-L-leucine 92843Dipeptide; protein digestion product[3][4].Peptide bond between Glycine and Leucine.

To confidently identify which isomer is present in a complex biological matrix, we must employ a workflow that combines chromatographic retention time (RT) mapping with tandem mass spectrometry (MS/MS).

LCMS_Workflow N1 Sample Preparation (Protein Digestion / Extraction) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+) [M+H]+ = 189.1234 Da N2->N3 N4 High-Resolution MS1 (Orbitrap / TOF) N3->N4 N5 HCD / CID Fragmentation (MS/MS) N4->N5 N6 Isomer Differentiation (Acetyllysine vs. Gly-Leu) N5->N6

LC-MS/MS Workflow for C8H16N2O3 Isomer Differentiation

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standards and blank runs to establish causality between the observed signals and the true sample composition, eliminating false positives caused by carryover or matrix effects.

Step 1: Sample Preparation & Matrix Control
  • Extraction: Homogenize tissue/cells in 80:20 Methanol:Water at -20°C to precipitate large proteins while extracting small metabolites and dipeptides.

  • Internal Standard Addition (The Validation Step): Spike the extraction buffer with 10 pmol of heavy-isotope labeled

    
    -
    
    
    
    -Acetyl-L-lysine.
    • Causality: The heavy isotope will co-elute exactly with endogenous Acetyllysine but will have an MS1 mass shifted by +2.0067 Da. If the retention times drift due to column degradation, the internal standard tracks this drift, preventing misidentification.

  • Centrifugation: 14,000 x g for 15 minutes at 4°C. Collect the supernatant and dry under vacuum. Reconstitute in 98:2 Water:Acetonitrile with 0.1% Formic Acid.

Step 2: UHPLC Chromatographic Separation
  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Logic: Because ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     isomers are highly polar (XLogP3 approx -2.3 to -2.8)[3], they will elute early on a C18 column. Begin with 98% Phase A to ensure adequate retention and focusing at the column head, ramping to 30% Phase B over 5 minutes.
    
Step 3: MS/MS Fragmentation (Data-Dependent Acquisition)

Set the mass spectrometer to isolate the precursor m/z 189.1234 (isolation window 1.0 Da) and subject it to Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25-30%.

Fragmentation Mechanics: The Logic of Isomer Differentiation

The true power of this assay lies in the MS/MS fragmentation. When the precursor ion (m/z 189.1234) enters the collision cell, it breaks apart based on its weakest chemical bonds. We can predict and map these pathways.

-Acetyl-L-lysine Fragmentation

The acetylated side chain is highly diagnostic. HCD fragmentation typically yields a dominant immonium ion at m/z 126.091 [2]. This occurs due to the loss of the carboxyl group (


 + 

) and the alpha-amine. Another common neutral loss is ammonia (

, -17.026 Da), resulting in m/z 172.097.
Glycyl-L-leucine Fragmentation

As a dipeptide, Gly-Leu fragments along its peptide bond, generating classic b and y ions. Cleavage of the amide bond yields a


 ion for Leucine at m/z 132.102  and a 

ion for Glycine at m/z 58.029
.

Fragmentation_Logic Precursor Precursor Ion [M+H]+ m/z 189.1234 Iso1 N-epsilon-Acetyllysine Precursor->Iso1 Epigenetic Marker Iso2 Glycyl-L-leucine Precursor->Iso2 Dipeptide Frag1A m/z 126.091 (Immonium Ion) Iso1->Frag1A Diagnostic Frag1B m/z 172.097 (-NH3) Iso1->Frag1B Neutral Loss Frag2A m/z 132.102 (y1 ion - Leucine) Iso2->Frag2A Peptide Cleavage Frag2B m/z 58.029 (b1 ion - Glycine) Iso2->Frag2B Peptide Cleavage

MS/MS Fragmentation Logic for C8H16N2O3 Isomers

Implications for Drug Development

The precise quantification of


 isomers is not merely an academic exercise; it is a critical path in modern pharmacology.

In the development of HDAC inhibitors (e.g., Vorinostat, Panobinostat) for oncology, the primary pharmacodynamic readout is the hyperacetylation of histones. By utilizing the exact mass and diagnostic m/z 126.091 immonium ion of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Acetyl-L-lysine, researchers can perform targeted parallel reaction monitoring (PRM) to quantify target engagement in vivo[2]. Conversely, monitoring the levels of Glycyl-leucine provides insights into off-target metabolic toxicity and general protein turnover rates[4].

By grounding experimental design in the physicochemical realities of the


 formula, analytical scientists can build robust, self-validating assays that accelerate the pipeline from discovery to clinical validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6992637, C8H16N2O3" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92907, N-Acetyl-L-Lysine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92832, epsilon-Acetyl-L-lysine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92843, Glycyl-L-leucine" PubChem, [Link]

  • The Metabolomics Innovation Centre. "Showing metabocard for Glycylleucine (MMDBc0000150)" MiMeDB, [Link]

Sources

Exploratory

An In-depth Technical Guide to N,N,N',N'-tetramethyldiglycolamide (TMDGA)

Abstract N,N,N',N'-tetramethyldiglycolamide, commonly abbreviated as TMDGA, is a key chemical compound with significant applications in the fields of solvent extraction and nuclear chemistry. Its unique molecular structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N,N',N'-tetramethyldiglycolamide, commonly abbreviated as TMDGA, is a key chemical compound with significant applications in the fields of solvent extraction and nuclear chemistry. Its unique molecular structure allows it to act as a highly efficient and selective ligand, particularly for trivalent lanthanide and actinide ions. This technical guide provides a comprehensive overview of TMDGA, covering its fundamental chemical identifiers, physicochemical properties, synthesis, and critical applications. Special emphasis is placed on its role in advanced nuclear fuel reprocessing, where it is investigated as a holdback reagent. This document is intended for researchers, chemists, and professionals in drug development and nuclear sciences who require a detailed understanding of this important molecule.

Core Chemical Identifiers

Accurate identification of a chemical compound is paramount for research, safety, and regulatory compliance. N,N,N',N'-tetramethyldiglycolamide is known by several identifiers across various chemical databases and inventories. These are summarized below for clarity and ease of reference.

Identifier TypeValue
IUPAC Name 2-(2-(dimethylamino)-2-oxoethoxy)-N,N-dimethylacetamide
Common Abbreviation TMDGA
CAS Number 669087-46-1[1][2][3]
Molecular Formula C8H16N2O3
SMILES String CN(C)C(=O)COCC(=O)N(C)C
InChI Key KWYHDKDOAIKMQN-UHFFFAOYSA-N[4]

Physicochemical Properties

The utility of TMDGA in various applications is a direct consequence of its physical and chemical properties. These properties dictate its behavior in different solvent systems and its interaction with other chemical species.

PropertyValue
Molecular Weight 188.22 g/mol
Appearance White to off-white solid
Melting Point 59-62 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in water and many organic solvents
Density ~1.1 g/cm³

Molecular Structure and Coordination Chemistry

The efficacy of TMDGA as an extractant is rooted in its molecular structure. It functions as a tridentate ligand, coordinating with metal ions through the two amide carbonyl oxygens and the central ether oxygen. This creates a stable five-membered chelate ring structure, which is crucial for its extraction capabilities.

Caption: Chemical structure of N,N,N',N'-tetramethyldiglycolamide (TMDGA).

The coordination of TMDGA with a trivalent metal ion (M³⁺), such as americium (Am³⁺) or a lanthanide, typically involves three TMDGA molecules encapsulating the metal ion. This forms a stable cationic complex, [M(TMDGA)₃]³⁺, which is then extracted into the organic phase.[5]

Metal_Coordination cluster_tmdga1 TMDGA 1 cluster_tmdga2 TMDGA 2 cluster_tmdga3 TMDGA 3 O1_1 O O_ether1 O M M³⁺ O1_1->M O2_1 O O_ether1->M O2_1->M O1_2 O O_ether2 O O1_2->M O2_2 O O_ether2->M O2_2->M O1_3 O O_ether3 O O1_3->M O2_3 O O_ether3->M O2_3->M

Caption: Tridentate coordination of three TMDGA molecules to a central metal ion (M³⁺).

Synthesis Overview

The synthesis of TMDGA is typically achieved through the reaction of diglycolic acid with dimethylamine. The process involves the conversion of diglycolic acid to its more reactive acid chloride derivative, diglycolyl chloride, using a chlorinating agent such as thionyl chloride. The subsequent reaction of diglycolyl chloride with an excess of dimethylamine yields N,N,N',N'-tetramethyldiglycolamide. Purification is generally performed by recrystallization or column chromatography.

Key Applications in Research and Industry

The primary application of TMDGA and its lipophilic analogues (such as TODGA and TEHDGA) is in solvent extraction processes for the separation of lanthanides and actinides from aqueous solutions, particularly from high-level nuclear waste.[1][2][6][7]

5.1. Nuclear Fuel Reprocessing:

In advanced nuclear fuel reprocessing, separating trivalent actinides like americium (Am) and curium (Cm) from the lanthanides is a significant challenge due to their similar chemical properties. Diglycolamides, including TMDGA, are being extensively studied for this purpose. TMDGA, being hydrophilic, is proposed as an aqueous phase "holdback" reagent.[5][8] In processes like EXAm (EXtraction of Americium), a specific diglycolamide can be used to preferentially complex and retain curium and heavier lanthanides in the aqueous phase, thereby enhancing the separation of americium.[6][9]

5.2. Actinide and Lanthanide Separation:

Lipophilic derivatives of diglycolamides, such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) and N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (TEHDGA), are potent extractants for trivalent actinides and lanthanides from acidic media.[10][11][12] These compounds are key components in several proposed separation processes aimed at partitioning and transmutation strategies to reduce the long-term radiotoxicity of nuclear waste.[2] The choice of the N-alkyl group on the diglycolamide allows for fine-tuning of the extractant's solubility and selectivity.[6]

Experimental Protocol: Solvent Extraction of a Lanthanide Ion

This section provides a generalized, step-by-step methodology for a lab-scale solvent extraction experiment using a lipophilic diglycolamide like TODGA, which shares the same core functional group as TMDGA.

Objective: To determine the distribution ratio (D) of a trivalent lanthanide (e.g., Eu³⁺) between an aqueous nitric acid phase and an organic phase containing a diglycolamide extractant.

Materials:

  • N,N,N',N'-tetraoctyldiglycolamide (TODGA)

  • n-Dodecane (or other suitable organic diluent)

  • Nitric Acid (HNO₃), concentrated

  • Europium(III) nitrate solution (with ¹⁵²Eu tracer)

  • Deionized water

  • Scintillation vials

  • Gamma spectrometer

Procedure:

  • Organic Phase Preparation: Prepare a solution of TODGA in n-dodecane at the desired concentration (e.g., 0.1 M).

  • Aqueous Phase Preparation: Prepare an aqueous solution of nitric acid at the desired concentration (e.g., 3 M). Spike this solution with a known amount of ¹⁵²Eu tracer.

  • Extraction:

    • In a suitable vial, combine equal volumes (e.g., 2 mL) of the prepared organic and aqueous phases.

    • Seal the vial and shake vigorously for a minimum of 30 minutes to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Sampling and Analysis:

    • Carefully pipette a known volume (e.g., 1 mL) from both the aqueous and organic phases into separate scintillation vials.

    • Measure the gamma activity (counts per minute, CPM) of the ¹⁵²Eu tracer in each sample using a gamma spectrometer.

  • Calculation:

    • The distribution ratio (D) is calculated as the ratio of the activity in the organic phase to the activity in the aqueous phase: D = (CPM_org / Volume_org) / (CPM_aq / Volume_aq)

Sources

Foundational

Safety data sheet for Acetamide, 2,2'-oxybis[N,N-dimethyl-]

As a Senior Application Scientist operating at the intersection of radiochemistry and advanced ligand design, I approach the safety and application profile of Acetamide, 2,2'-oxybis[N,N-dimethyl-] —universally known in t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating at the intersection of radiochemistry and advanced ligand design, I approach the safety and application profile of Acetamide, 2,2'-oxybis[N,N-dimethyl-] —universally known in the nuclear sector as Tetramethyl diglycolamide (TMDGA) —not merely as a static chemical inventory exercise, but as a dynamic, mechanistic system.

In advanced nuclear fuel cycles, particularly Partitioning and Transmutation (P-T) strategies, controlling the oxidation states and phase distribution of minor actinides (Am, Cm, Np) is paramount for mitigating long-term radiotoxicity. TMDGA serves as a highly specialized, hydrophilic holding reagent. This whitepaper synthesizes its core Safety Data Sheet (SDS) parameters with in-depth mechanistic insights and self-validating experimental workflows.

SECTION I: Advanced Safety Data & Physico-Chemical Profile

Unlike standard industrial solvents, the hazard profile of TMDGA must be evaluated under the extreme conditions of high acidity and ionizing radiation typical of spent nuclear fuel reprocessing.

1. Chemical Identity

  • IUPAC Name: 2,2'-oxybis(N,N-dimethylacetamide)

  • Common Nomenclature: N,N,N',N'-tetramethyl diglycolamide (TMDGA)

  • CAS Registry Number: 1 [1]

  • Molecular Formula: C₈H₁₆N₂O₃

2. Hazard Identification & Exposure Controls

  • GHS Classification: While lacking extreme acute toxicity (Signal Word: Warning), TMDGA is an amide/ether derivative. It causes mild skin irritation (H315) and serious eye irritation (H319).

  • Radiolytic Stability (Critical Hazard Metric): In highly radioactive environments, the primary hazard is not the intact molecule, but its radiolytic degradation products. Under alpha/gamma irradiation, the ether linkage is susceptible to cleavage. 2 [2] that maintaining an optimal nitric acid concentration protonates the carbonyl oxygens, significantly enhancing the radiolytic stability of hydrophilic diglycolamides and preventing the formation of explosive or interfering radiolytic gases.

  • Handling: Cold-chain transportation is recommended by suppliers to ensure prolonged structural integrity prior to deployment in high-temperature extraction cascades.

SECTION II: Mechanistic Causality in Coordination Chemistry

To utilize TMDGA safely and effectively, one must understand the thermodynamic drivers of its coordination chemistry.

TMDGA acts as a tridentate O-donor ligand . It features one central ether oxygen and two flanking carbonyl oxygens. This specific architecture creates a pre-organized chelating pocket.

  • The Causality of Selectivity: Why does TMDGA prefer actinides (An³⁺) over lanthanides (Ln³⁺)? Lanthanides and actinides are nearly identical in size and charge. However, the 5f orbitals of actinides have a slightly greater radial extension than the 4f orbitals of lanthanides. This allows for a minute degree of covalency in the Actinide-Oxygen bond. The pre-organized tridentate structure of TMDGA minimizes the entropic penalty of complexation, amplifying this slight covalent advantage and allowing TMDGA to selectively "hold back" actinides in the aqueous phase while lanthanides are extracted away.

  • Oxidation State Control: Beyond simple complexation, 3 [4]. For example, Neptunium (Np) recovery is notoriously difficult due to the stable, unextractable Np(V) state. Complexation with TMDGA boosts the reduction efficiency of Np(V) to the highly extractable Np(IV) state by over 300 times under mild conditions.

Coordination TMDGA TMDGA Ligand Ether 1x Ether Oxygen (Hard Donor) TMDGA->Ether Carbonyl 2x Carbonyl Oxygens (Hard Donors) TMDGA->Carbonyl Actinide Actinide Ion (e.g., U4+, Np4+, Am3+) Ether->Actinide Dative Bond Carbonyl->Actinide Dative Bond Complex Tridentate Inner-Sphere Complex [An(TMDGA)n]x+ Actinide->Complex Thermodynamic Stabilization

Tridentate coordination mechanism of TMDGA with actinide ions in aqueous media.

SECTION III: Self-Validating Experimental Protocols

The following protocols are designed with internal feedback loops to ensure data integrity, preventing false positives caused by third-phase formation or radiolytic artifacts.

Protocol 1: Aqueous Holdback of Minor Actinides (Am³⁺) via Solvent Extraction

Objective: Separate Am³⁺ from Ln³⁺ using TMDGA as an aqueous masking agent in an ALSEP-type process.

  • Preparation & Baseline Validation: Prepare 1.0 M HNO₃ spiked with Am-241 and Eu-152 radiotracers.

    • Self-Validation: Perform high-purity germanium (HPGe) gamma spectroscopy on the initial aqueous stock to establish a precise

      
       (initial activity) baseline.
      
  • Ligand Introduction: Add 0.05 M TMDGA to the aqueous phase.

  • Phase Contact: Contact the aqueous phase with an organic phase (e.g., 0.2 M TODGA in n-dodecane) at an Organic:Aqueous (O:A) ratio of 1:1. Agitate at 1500 rpm for exactly 30 minutes at 25°C.

    • Causality: 30 minutes of high-shear agitation ensures complete thermodynamic equilibrium, overcoming the mass transfer resistance at the liquid-liquid interface.

  • Separation & Mass Balance Verification: Centrifuge the emulsion at 3000 rpm for 5 minutes. Carefully sample both phases for gamma counting.

    • Self-Validation: Calculate the mass balance (

      
      ). A deviation of >5% indicates third-phase formation (precipitation at the interface), which invalidates the distribution ratio (
      
      
      
      ) calculation.

Workflow Org Organic Phase (Lipophilic Extractant) Mix Phase Contact & Equilibration Org->Mix Aq Aqueous Phase (Spent Fuel + HNO3) Aq->Mix TMDGA TMDGA Addition (Aqueous Holdback) TMDGA->Mix Chelates An3+ Sep Centrifugal Separation Mix->Sep Ln Lanthanides (Ln3+) Extracted to Organic Sep->Ln An Actinides (An3+) Held in Aqueous Sep->An

Workflow of TMDGA as an aqueous holdback reagent in actinide/lanthanide separation.

Protocol 2: Spectrophotometric Validation of U(IV) Inner-Sphere Coordination

Objective: Confirm the direct involvement of counterions in the TMDGA-U(IV) complex using UV-Vis-NIR spectroscopy,4 [3].

  • Spectral Baseline: Record the absorption spectrum of a 5.0 mM U(IV) solution in 1.0 M HClO₄ (a non-coordinating acid).

    • Self-Validation: Ensure the absence of U(VI) uranyl peaks (~414 nm) to confirm the oxidation state purity of the U(IV) stock.

  • Titration: Sequentially add micro-aliquots of 0.1 M TMDGA.

  • Counterion Probe: Repeat the titration in 1.0 M HNO₃.

    • Causality: Nitrate (NO₃⁻) is a coordinating anion. By comparing the spectral shifts (bathochromic or hypsochromic) between the HClO₄ and HNO₃ media, you can definitively prove whether the nitrate ion is co-complexing with TMDGA in the first inner coordination sphere of the actinide.

SECTION IV: Quantitative Data Summaries

Table 1: Physico-Chemical & Safety Properties of TMDGA

ParameterValue / DescriptionAnalytical Significance
Molecular Weight 188.22 g/mol Required for precise molarity calculations in titrations.
Physical State Solid / Crystalline powderMust be fully dissolved in aqueous media prior to extraction.
Water Solubility Highly SolubleEnables its function as an aqueous-phase holdback reagent.
Storage Requirements Cold-chain (< 4°C)Prevents premature thermal degradation of the ether linkage.

Table 2: Thermodynamic & Extraction Parameters (Am/Eu System)

ParameterValueMechanistic Implication
Am³⁺ Distribution Ratio (

)
< 0.1 (with TMDGA)Strong retention in the aqueous phase.
Eu³⁺ Distribution Ratio (

)
> 10.0 (with TMDGA)Efficient extraction into the organic phase.
Separation Factor (

)
> 100Demonstrates exceptional selectivity for actinide partitioning.
Np(V) Reduction Boost ~300x increaseProves TMDGA alters the redox landscape of actinides.

References

  • Frontiers in Chemistry. "Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides". Frontiers. URL:[Link]

  • PubMed Central (PMC). "A computational study on the coordination modes and electron absorption spectra of the complexes U(iv) with N,N,N′,N′-tetramethyl-diglycolamide and anions". RSC Advances. URL:[Link]

  • ResearchGate. "A straightforward organic complexation strategy enables precise and efficient oxidation state control of Np". Nature Communications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,2'-oxybis(N,N-dimethylacetamide) from diglycolic acid

From Diglycolic Acid via the Acid Chloride Route Part 1: Strategic Analysis & Core Directive Executive Summary N,N,N',N'-Tetramethyldiglycolamide (TMDGA), also known as 2,2'-oxybis(N,N-dimethylacetamide), is a critical h...

Author: BenchChem Technical Support Team. Date: March 2026

From Diglycolic Acid via the Acid Chloride Route

Part 1: Strategic Analysis & Core Directive

Executive Summary

N,N,N',N'-Tetramethyldiglycolamide (TMDGA), also known as 2,2'-oxybis(N,N-dimethylacetamide), is a critical hydrophilic ligand used primarily in the EXAm (Extraction of Americium) process for separating trivalent actinides from lanthanides. Its high affinity for hard cations in aqueous phases makes it a valuable "holdback" reagent. In pharmaceutical contexts, its ether-bridged diamide scaffold serves as a robust linker for drug conjugates.

This guide details the Acid Chloride Route , selected for its ability to deliver high-purity material (>98%) required for nuclear and pharmaceutical specifications. Unlike thermal dehydration methods, which often yield colored impurities and oligomers, this pathway ensures stoichiometric control and facile purification.

Retrosynthetic Logic

The synthesis disconnects at the amide bonds. The activation of diglycolic acid (DGA) is best achieved by converting it to the highly reactive diglycolyl chloride, which then undergoes nucleophilic attack by dimethylamine.

Key Challenges:

  • Hydrophilicity: Unlike lipophilic analogs (e.g., TODGA), TMDGA is water-soluble. Standard aqueous workups (washing with water) will result in massive product loss.

  • Hygroscopicity: The intermediate acid chloride and the final product can absorb moisture, necessitating anhydrous handling.

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Diglycolic acid (DGA) [CAS: 110-99-6], >98%.

    • Thionyl Chloride (

      
      ), Reagent Plus, >99%.
      
    • Dimethylamine (DMA), 2.0 M solution in THF (preferred) or anhydrous gas. Note: Avoid aqueous DMA to prevent hydrolysis.

    • Dichloromethane (DCM), Anhydrous.

    • N,N-Dimethylformamide (DMF), Anhydrous (Catalyst).

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (

      
      ).
      
    • Pressure-equalizing addition funnel.

    • Rotary Evaporator with high-vacuum pump.

    • Schlenk line (for inert atmosphere).

Step-by-Step Methodology
Phase 1: Activation – Synthesis of Diglycolyl Chloride

Rationale: Thionyl chloride converts the carboxylic acid to the acid chloride, generating gaseous


 and 

as byproducts, which drives the reaction forward.
  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Charging: Add Diglycolic Acid (13.41 g, 100 mmol) to the flask.

  • Chlorination: Add Thionyl Chloride (30 mL, ~400 mmol) via the addition funnel. Add 2-3 drops of dry DMF as a catalyst.

    • Scientist's Note: DMF forms the Vilsmeier-Haack active intermediate, significantly accelerating the reaction of dicarboxylic acids.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-4 hours. The suspension will turn into a clear solution as the acid converts to the liquid acid chloride.
    
  • Isolation: Distill off the excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical Step: Add 20 mL of dry Toluene and evaporate again. This azeotropic distillation removes trace thionyl chloride, which would otherwise char the amine in the next step.

    • Yield: You will obtain Diglycolyl Chloride as a pale yellow oil. Proceed immediately to Phase 2.

Phase 2: Amidation – Formation of TMDGA

Rationale: The reaction between an acid chloride and a secondary amine is highly exothermic. Temperature control is vital to prevent side reactions.

  • Solvation: Dissolve the freshly prepared Diglycolyl Chloride in 50 mL Anhydrous DCM . Cool this solution to 0°C in an ice bath.

  • Amine Preparation: In a separate flask, prepare Dimethylamine (250 mmol, 2.5 eq) .

    • Preferred: Use 125 mL of 2.0 M DMA in THF.

    • Alternative: Bubble anhydrous DMA gas into cold DCM until the desired weight is achieved.

  • Addition: Add the Diglycolyl Chloride solution dropwise to the Dimethylamine solution over 30 minutes, maintaining the internal temperature < 10°C .

    • Observation: A white precipitate of Dimethylamine Hydrochloride (

      
      ) will form immediately.
      
  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Workup & Purification (The "Hydrophilic Protocol")

Rationale: Because TMDGA is water-soluble, we cannot wash the salts away with water. We must use the solubility difference in organic media.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (frit) to remove the solid

    
     byproduct. Wash the filter cake with 20 mL cold DCM.
    
  • Concentration: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to yield a crude viscous oil or low-melting solid.

  • Purification (Recrystallization):

    • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .

    • Add n-Hexane dropwise until turbidity appears.

    • Cool to 4°C overnight. TMDGA will crystallize as a white solid.

    • Alternative: If the product remains an oil (common if traces of solvent remain), dry under high vacuum (< 0.1 mbar) at 40°C for 12 hours.

  • Final Yield: Expect 15.0 – 16.5 g (80-88%).

Part 3: Visualization & Data

Reaction Scheme & Workflow

The following diagram illustrates the synthetic pathway and the critical decision points for workup.

TMDGA_Synthesis DGA Diglycolic Acid (Solid) Inter Diglycolyl Chloride (Reactive Oil) DGA->Inter Reflux 3h (-SO2, -HCl) SOCl2 Thionyl Chloride + cat. DMF SOCl2->Inter Reaction Amidation (0°C -> RT) Inter->Reaction DMA Dimethylamine (Anhydrous in THF) DMA->Reaction Workup Filtration of Amine Salts Reaction->Workup Precipitate Removal Product TMDGA (Final Product) Workup->Product Evaporation & Recrystallization

Caption: Figure 1. Synthetic workflow for TMDGA via acid chloride activation, highlighting the anhydrous workup strategy.

Characterization Data Table

Validate your product against these standard parameters.

ParameterSpecificationMethod
Appearance White crystalline solid or viscous colorless oilVisual
Melting Point 45 – 50°C (Dependent on hydration/purity)Capillary Method

NMR
(CDCl

)

4.25 (s, 4H,

), 2.95 (s, 6H,

), 2.88 (s, 6H,

)
400 MHz NMR
IR Spectrum 1650 cm

(Amide C=O), 1120 cm

(Ether C-O-C)
FT-IR (Neat)
Solubility Soluble: Water, DCM, Methanol, Ethanol.[2][3] Insoluble: Hexane.[1]Solubility Test

Part 4: Safety & Troubleshooting

Critical Safety Controls
  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber (NaOH trap) for the HCl/

    
     off-gas.
    
  • Dimethylamine: Boiling point is 7°C. If using the gas, trap excess in a bleach solution. If using THF solution, handle in a fume hood to avoid inhalation.

Troubleshooting Guide
  • Problem: Product is dark/brown.

    • Cause: Overheating during the acid chloride formation or inadequate removal of thionyl chloride before adding amine.

    • Solution: Ensure strict temperature control and use toluene azeotrope to remove residual

      
      .
      
  • Problem: Low Yield.

    • Cause: Product lost during workup due to water solubility.

    • Solution:Do not use water washes. Rely strictly on filtration of the hydrochloride salt and recrystallization.

References

  • Rotermund, B. M., et al. (2024).[4] Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes. Idaho National Laboratory (INL).[4] Available at: [Link][5]

  • Modolo, G., et al. (2015).[5] Minor actinide separations in the reprocessing of spent nuclear fuels. In Reprocessing and Recycling of Spent Nuclear Fuel. Elsevier.

  • Sasaki, Y., et al. (2007).[6] Water-soluble diglycolamides as masking agents for trivalent actinides in extraction. Journal of Nuclear Science and Technology.

  • Ansari, S. A., et al. (2012). N,N,N',N'-Tetraoctyldiglycolamide (TODGA): A Promising Extractant for Actinide Partitioning. Solvent Extraction and Ion Exchange.

Sources

Application

Application Note: Strategic Carbamoylmethylation Using 2-Chloro-N,N-dimethylacetamide and Sodium Hydride

This Application Note is designed for researchers and process chemists utilizing 2-chloro-N,N-dimethylacetamide as an electrophile in nucleophilic substitutions mediated by Sodium Hydride (NaH) . Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing 2-chloro-N,N-dimethylacetamide as an electrophile in nucleophilic substitutions mediated by Sodium Hydride (NaH) .

Executive Summary & Core Directive

The reaction between 2-chloro-N,N-dimethylacetamide and a nucleophile (activated by Sodium Hydride ) is the industry-standard method for introducing the dimethylacetamide moiety—a critical pharmacophore for improving solubility and metabolic stability in drug candidates (e.g., Lidocaine analogs, aryloxyacetamides).

Critical Safety Warning: While this reaction is routine, it possesses a high hazard potential often overlooked.

  • Reagent vs. Solvent Confusion: Sodium Hydride (NaH) is incompatible with dimethylacetamide (DMAc) used as a solvent. It causes runaway exothermic decomposition and explosion.[1][2]

  • Intrinsic Reactivity: Mixing NaH directly with 2-chloro-N,N-dimethylacetamide (without a nucleophilic substrate) can trigger rapid self-condensation or polymerization.

The Golden Rule: Always generate the nucleophile (anion) with NaH first, then add the 2-chloro-N,N-dimethylacetamide electrophile slowly at controlled temperatures.

Chemical Mechanism & Reaction Pathway[3][4][5][6][7]

The transformation follows a classic SN2 Nucleophilic Substitution . The efficiency relies on the complete deprotonation of the substrate prior to the introduction of the electrophile to prevent side reactions (e.g., hydrolysis of the chloroamide).

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate Nucleophile (Nu-H) (Phenol, Amine, Indole) Intermediate Reactive Anion (Nu⁻ Na⁺) Substrate->Intermediate Deprotonation NaH Sodium Hydride (NaH) NaH->Intermediate SideProduct H₂ Gas (Irreversible) NaH->SideProduct -H₂ Product Carbamoylmethylated Product Intermediate->Product SN2 Attack Electrophile 2-Chloro-N,N- dimethylacetamide Electrophile->Product

Figure 1: Sequential deprotonation and alkylation pathway. Note the irreversible generation of hydrogen gas, driving the equilibrium forward.

Critical Safety: The "Solvent Effect" Hazard

It is imperative to distinguish between the reagent (2-chloro-N,N-dimethylacetamide) and the solvent (N,N-dimethylacetamide or DMAc).

Solvent / ReagentCompatibility with NaHHazard LevelConsequence
THF (Tetrahydrofuran) Compatible LowSafe standard solvent.
DMF (Dimethylformamide) Conditional High Exothermic decomposition >50°C. Run at 0°C only.
DMAc (Solvent) INCOMPATIBLE Extreme Runaway decomposition, gas evolution, explosion.
DMSO Conditional High Can form dimsyl anion; explosive at high temp.

Expert Insight: Do not use DMAc as the reaction solvent. Although it solubilizes the reagents well, NaH can deprotonate the solvent itself, leading to a "runaway" thermal event. Use Anhydrous THF or DMF at 0°C.

Experimental Protocol: O-Alkylation of a Phenol (Standard)

This protocol describes the synthesis of an aryloxyacetamide (e.g., a Lidocaine precursor or solubilizing tail).

Materials
  • Substrate: 4-Chlorophenol (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Electrophile: 2-Chloro-N,N-dimethylacetamide (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF. Note: DMF is preferred for solubility but requires strict temperature control.

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Solvent Prep: Add anhydrous DMF (5 mL per mmol substrate). Crucial: Ensure DMF is dry to prevent NaH consumption by water.

  • Cooling: Cool the solvent to 0°C using an ice bath.

  • Base Addition: Carefully add NaH (1.2 equiv) portion-wise.

    • Observation: Expect bubbling (

      
       gas). Vent the flask via a needle or bubbler.
      
  • Substrate Addition: Add the Phenol (1.0 equiv) dissolved in a minimum amount of DMF dropwise over 5–10 minutes.

  • Aging: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution should become clear or change color (phenolate formation). Bubbling should cease.

Phase 2: Electrophile Addition
  • Re-Cooling: Return the reaction mixture to 0°C . This is critical to suppress exotherms upon electrophile addition.

  • Addition: Add 2-Chloro-N,N-dimethylacetamide (1.1 equiv) dropwise (neat or as a concentrated DMF solution).

    • Rate: Maintain internal temperature <10°C.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC or LC-MS.

    • Typical Time: 1–4 hours.

    • Target: Disappearance of the phenol peak.

Phase 3: Workup
  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Caution: Residual NaH will foam vigorously.
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (x3).

  • Wash: Wash combined organics with water (x2) and brine (x1) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (usually from hexanes/EtOAc) or flash chromatography.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in solvent (NaH killed).Distill DMF/THF or use molecular sieves (3Å).
O- vs C-Alkylation (Indoles) Solvent polarity effects.[3]O-Alkylation: Use DMF/K2CO3.[4] N-Alkylation: Use NaH/THF.
Runaway Exotherm Adding reagents too fast at RT.Strictly follow the 0°C Addition rule.
Product is an Oil (Impure) Mineral oil from NaH remains.Wash the crude solid with Hexanes/Pentane to remove mineral oil.

Workflow Visualization

Workflow Start Start: Dry Flask N₂ Atmosphere NaH_Add Add NaH to Solvent (0°C, DMF or THF) Start->NaH_Add Substrate_Add Add Nucleophile (Dropwise) NaH_Add->Substrate_Add Gas_Evo Wait for H₂ Evolution to Cease (30 min) Substrate_Add->Gas_Evo Elec_Add Add 2-Chloro-N,N- dimethylacetamide (0°C) Gas_Evo->Elec_Add Anion Formed Monitor Monitor (TLC/LCMS) 1-4 Hours Elec_Add->Monitor Quench Quench (NH₄Cl) & Extraction Monitor->Quench Complete

Figure 2: Operational workflow ensuring thermal control and complete anion formation.

References

  • Yang, X., et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. Link

    • Key Finding: Establishes the incompatibility of NaH with DMAc/DMF solvents at elevated temper
  • Imamura, M., et al. (2005).[5] "Synthesis and antileishmanial activity of 2-chloro-N-arylacetamide derivatives." Bioorganic & Medicinal Chemistry. Link

    • Key Finding: Protocol for synthesizing chloroacetamides and their subsequent use.[6][3]

  • Fiori, K. W., et al. (2023).[4] "Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile." RSC Advances. Link

    • Key Finding: Discusses the utility of the aryloxyacetamide pharmacophore in drug discovery.
  • Qi, X., et al. (2009). "Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent." Journal of Organic Chemistry. Link

    • Key Finding: Mechanistic insight into side reactions when using NaH in amide solvents.

Sources

Method

Preparation of bis(dimethylamide) ether derivatives

Application Note: Advanced Synthesis, Derivatization, and Validation of Bis(2-dimethylaminoethyl) Ether (BDMAEE) Executive Summary & Nomenclature Clarification In industrial and patent nomenclature, the term "bis(dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis, Derivatization, and Validation of Bis(2-dimethylaminoethyl) Ether (BDMAEE)

Executive Summary & Nomenclature Clarification

In industrial and patent nomenclature, the term "bis(dimethylamide) ether derivatives" frequently refers to the highly active tertiary amine class centered around Bis(2-dimethylaminoethyl) ether (BDMAEE, CAS: 3033-62-3) and its functionalized analogs[1]. As a potent bidentate ligand and tertiary amine, BDMAEE is the industry-standard "blowing catalyst" for flexible polyurethane foams[2]. Beyond polymer science, highly purified BDMAEE and its derivatives serve as critical intermediates and catalysts in the synthesis of active pharmaceutical ingredients (APIs), including voltage-gated sodium channel inhibitors like vixotrigine[3].

This application note provides researchers and process chemists with an authoritative, self-validating guide to the synthesis, derivatization, and analytical validation of BDMAEE.

Mechanistic Principles: Catalysis and Derivatization

BDMAEE is characterized by two terminal dimethylamino groups separated by a central ether linkage. This specific spatial geometry allows the molecule to act as an exceptionally strong base that selectively accelerates the reaction between isocyanates and water (the "blowing" reaction) over the reaction between isocyanates and polyols (the "gelling" reaction)[4].

The Causality of Derivatization: Standard BDMAEE is highly volatile (boiling point ~189 °C)[1], which can lead to undesirable odors and gradual degradation of the final polyurethane matrix as the free amine accelerates foam decomposition[4]. To counteract this, structural derivatives such as 2-[N-(dimethylaminoethoxyethyl)-N-methylamino]ethanol are synthesized. By incorporating a reactive secondary or primary alcohol group, the catalyst covalently binds to the isocyanate matrix during polymerization. This creates a "non-fugitive" or delayed-action catalyst system that provides the necessary blowing kinetics without migrating out of the final product[4][5].

G Isocyanate Isocyanate (R-NCO) Complex BDMAEE-Catalyzed Transition State Isocyanate->Complex Water Water (H2O) Water->Complex Carbamic Carbamic Acid Intermediate Complex->Carbamic Activation Amine Primary Amine (R-NH2) Carbamic->Amine Decarboxylation CO2 Carbon Dioxide (Blowing Agent) Carbamic->CO2

BDMAEE-catalyzed water-isocyanate blowing reaction pathway in polyurethane synthesis.

Comparative Synthetic Strategies

The preparation of BDMAEE has evolved from traditional halogenated routes to modern, high-pressure catalytic amination to address environmental and purification challenges.

Table 1: Quantitative Comparison of BDMAEE Synthetic Routes

ParameterRoute A: Halide Alkylation[1][6]Route B: High-Pressure Amination[7]
Primary Reagents Bis(2-chloroethyl) ether, DimethylamineEthylene oxide, Dimethylamine
Catalyst System Triphenylphosphine / Phase TransferCu-Ni/γ-Al₂O₃ or Raney Nickel
Operating Temperature 70–160 °C190–220 °C
Operating Pressure Atmospheric to Low Pressure10–25 MPa
Typical Yield 84–85%~74.5%
Purity (Post-Distillation) 98–99%>99.5%
Environmental Impact High (Generates stoichiometric chloride salts)Low (Halide-free; water is the primary byproduct)

Experimental Methodologies

Protocol 1: Halide-Free Synthesis of BDMAEE via High-Pressure Catalytic Amination

This modern route utilizes a bimetallic catalyst to achieve high conversion rates without introducing corrosive chlorides, making it ideal for scaling up pharmaceutical-grade intermediates[7].

Step 1: Synthesis of Intermediate 2-(2-(dimethylamino)ethoxy)ethanol

  • Reactor Preparation: Purge a high-pressure reactor with dry Nitrogen (N₂) three times. Causality: Ethylene oxide forms highly explosive mixtures with atmospheric oxygen; strict inertion is a mandatory safety and quality control step[7].

  • Reagent Loading: Charge the reactor with dimethylamine (DMA) and ethylene oxide at a molar ratio of 1:2.2. Causality: The slight excess of ethylene oxide compensates for dead-volume losses in the reactor piping[7].

  • Reaction & Self-Validation: Heat the mixture to 60–100 °C for 2–5 hours. Do not exceed 100 °C to prevent runaway polymerization. Validation: Monitor the internal pressure. The aging phase is complete when the reactor pressure remains static for 5 consecutive minutes (typically taking 30–40 minutes of aging), confirming total consumption of the epoxide[7].

Step 2: Catalytic Etherification

  • Catalyst Addition: Introduce the Cu-Ni/γ-Al₂O₃ catalyst. Causality: The bimetallic Cu-Ni system on an acidic alumina support promotes selective etherification while suppressing excessive hydrogenolysis of the delicate C-O-C bonds[7].

  • Pressurization: Pressurize the reactor with Hydrogen (H₂) to an initial pressure of 1.5–2.5 MPa.

  • High-Temperature Reaction: Elevate the temperature to 190–220 °C, allowing the internal pressure to naturally rise and stabilize between 10–25 MPa. Maintain high-speed stirring for 6–13 hours[7].

  • Product Isolation: Cool the reactor and vent the pressure. Filter out the heterogeneous catalyst. Subject the crude filtrate to vacuum distillation. Causality: Distillation must be performed under reduced pressure to separate the BDMAEE from light amines without inducing thermal degradation of the tertiary amine centers.

G Step1 1. Reactor Purge N2 Displacement (3x) Step2 2. Reagent Loading DMA + Ethylene Oxide (1:2.2) Step1->Step2 Step3 3. Intermediate Synthesis 60-100°C, 2-5h (Pressure Stabilized) Step2->Step3 Step4 4. Catalytic Etherification Cu-Ni/γ-Al2O3, H2 (10-25 MPa), 190-220°C Step3->Step4 Step5 5. Product Isolation Vacuum Distillation (>99.5% Purity) Step4->Step5

Step-by-step workflow for the high-pressure catalytic synthesis of BDMAEE.

Protocol 2: Formulation of Non-Fugitive Derivatives

To synthesize low-odor, reactive derivatives (e.g., 2-[N-(dimethylaminoethoxyethyl)-N-methylamino]ethanol), the etherification process is modified to utilize functionalized amine precursors containing secondary alcohols[4].

  • Self-Validating QC: The progress of this derivatization is monitored via Gas Chromatography (GC) by tracking the disappearance of the primary amine precursor. The final product's hydroxyl number must be validated via potentiometric titration to ensure exact stoichiometric reactivity when later integrated into polyurethane foam formulations.

Analytical Validation and Quality Control

To ensure the synthesized BDMAEE or its derivatives meet the rigorous >98.0% purity requirement for advanced material and pharmaceutical applications, the following analytical protocols are mandatory:

  • Gas Chromatography (GC): Utilized to quantify the primary BDMAEE product and detect trace unreacted 2-(2-(dimethylamino)ethoxy)ethanol. A purity of >99.5% is routinely achievable via the halide-free route[7].

  • Potentiometric Titration: The pKa values of the tertiary amines are determined by analyzing the first or second derivative of the titration curve. This pinpoints the equivalence points, validating the basicity and active amine content necessary for predictable catalytic performance[1].

References

  • CN102452946A - Preparation method of bis (2-dimethylaminoethyl)
  • Bis(2-dimethylaminoethyl)
  • CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)
  • CN106316868A - Bis(2-dimethylaminoethyl)
  • Bis(2-dimethylaminoethyl)
  • Bis(2-dimethylaminoethyl) Ether | 3033-62-3 | Tokyo Chemical Industry Co., Ltd.
  • US5508314A - Hydroxyl group-containing blowing catalyst compositions for the production of polyurethanes - Google Patents Source: Google Patents URL
  • April | 2019 | New Drug Approvals Source: New Drug Approvals URL
  • WO2016178793A1 - Delayed action gelling catalyst compositions and methods for making polyurethane polymers - Google Patents Source: Google Patents URL

Sources

Application

Using 2,2'-oxybis[N,N-dimethylacetamide] as a bidentate ligand

Application Note: High-Affinity Coordination & Separation of f-Elements using 2,2'-oxybis[N,N-dimethylacetamide] (TMDGA) Part 1: Executive Summary & Chemical Profile Abstract 2,2'-oxybis[N,N-dimethylacetamide], commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity Coordination & Separation of f-Elements using 2,2'-oxybis[N,N-dimethylacetamide] (TMDGA)

Part 1: Executive Summary & Chemical Profile

Abstract 2,2'-oxybis[N,N-dimethylacetamide], commonly referred to in nuclear chemistry as Tetramethyldiglycolamide (TMDGA) , is a hydrophilic small-molecule ligand critical to the separation of lanthanides (Ln) and actinides (An). While structurally a bis-amide (suggesting bidentate potential), TMDGA functions primarily as a tridentate pincer ligand (O,O,O-donor) toward hard Lewis acids. Its high water solubility distinguishes it from its lipophilic cousin, TODGA (tetraoctyl), making TMDGA an industry-standard aqueous holdback or stripping agent in processes like ALSEP (Actinide-Lanthanide Separation).

The "Bidentate" vs. "Tridentate" Distinction Researchers often classify TMDGA as a bis-amide due to its two carbonyl donors. However, experimental crystallographic data confirms that the central ether oxygen participates in coordination, creating a "pincer" effect.

  • Structural Classification: Bis-amide (Bidentate scaffold).

  • Functional Coordination: Tridentate (Ether O + 2 Carbonyl O).

  • Note: True bidentate behavior (disengagement of the ether O) is rare and typically observed only with specific transition metals or under extreme steric strain. For f-element applications, the tridentate mode is the active mechanism.

Chemical Profile

Property Specification
Systematic Name 2,2'-oxybis[N,N-dimethylacetamide]
Common Name TMDGA (Tetramethyldiglycolamide)

| Formula |


 |
| MW  | 188.22  g/mol  |
| Solubility  | Highly soluble in Water; Poorly soluble in non-polar alkanes (dodecane). |
| pKa  | Amides are neutral; protonation occurs only at very high acidity (

M

). | | Stability | Hydrolytically stable in acidic media (up to 3 M

) for short durations; radiolytically stable. |

Part 2: Mechanism of Action

The efficacy of TMDGA relies on the Chelate Effect and Preorganization .

  • Hard-Soft Acid-Base (HSAB) Theory: The hard oxygen donors (carbonyl and ether) have a high affinity for hard metal ions like

    
    , 
    
    
    
    , and
    
    
    .
  • The "Pincer" Bite: The ligand wraps around the metal ion. The central ether oxygen anchors the metal, while the two amide carbonyls close the chelate rings.

  • Stoichiometry: In solution, TMDGA typically forms 1:3 complexes (

    
    ), displacing water molecules from the metal's inner coordination sphere.
    

DOT Diagram: Coordination Logic

Coordination_Mechanism cluster_pincer Coordination Sphere Ligand TMDGA Ligand (Aqueous Phase) Step1 Carbonyl O Binding (Bidentate Initiation) Ligand->Step1 Diffusion Metal Metal Ion (M3+) (La, Eu, Am) Metal->Step1 Attraction Complex [M(TMDGA)3]3+ Hydrophilic Complex Step2 Ether O Engagement (Tridentate Lock) Step1->Step2 Chelation Step2->Complex Water Displacement

Caption: Logical flow of TMDGA coordination, transitioning from initial attraction to the stable tridentate "locked" complex.

Part 3: Experimental Protocols

Protocol A: Synthesis of TMDGA

Objective: Synthesize high-purity TMDGA from diglycolyl chloride. Scale: 10 gram scale.

Reagents:

  • Diglycolyl chloride (DGC)

  • Dimethylamine (40% aq. solution or anhydrous gas)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar. Place in an ice bath (

    
    ).
    
  • Amine Charge: Add Dimethylamine (4 eq) in DCM (100 mL) to the flask. (Excess amine acts as an acid scavenger).

  • Addition: Dissolve Diglycolyl chloride (1 eq, ~5 mL) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter off the amine-hydrochloride salt precipitate.

    • Wash the filtrate with 1M NaOH (2 x 50 mL) to remove residual acid/chloride.

    • Wash with Brine (1 x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Isolation: Remove solvent via rotary evaporation. TMDGA is typically obtained as a colorless oil or low-melting solid.

  • Validation: Confirm structure via

    
     NMR (Singlets at 
    
    
    
    2.9, 3.0 for N-Me; Singlet at
    
    
    4.3 for
    
    
    ).
Protocol B: Aqueous Stripping (The "Holdback" Application)

Objective: Selectively strip (remove) Lanthanides/Actinides from a loaded organic phase using aqueous TMDGA. This demonstrates its "reverse extraction" capability.

Materials:

  • Loaded Organic Phase: 30% TBP (Tributyl phosphate) or 0.1 M TODGA in dodecane, loaded with

    
     tracer.
    
  • Stripping Phase (Aqueous): 0.1 M to 0.5 M TMDGA in 1 M

    
    .
    

Workflow:

  • Preparation: Prepare a 0.5 M stock solution of TMDGA in 1 M Nitric Acid.

  • Contact: In a 2 mL centrifuge tube, combine 500

    
     of Loaded Organic Phase  and 500 
    
    
    
    of Stripping Phase .
  • Equilibration: Vortex vigorously for 30 minutes at

    
    .
    
  • Separation: Centrifuge at 3000 rpm for 5 minutes to disengage phases.

  • Analysis: Sample 100

    
     from each phase. Analyze metal concentration via ICP-MS or Radiometric counting (if using tracers).
    
  • Calculation: Calculate the Distribution Ratio (

    
    ):
    
    
    
    
    • Success Criteria: A very low

      
       value (
      
      
      
      ) indicates successful stripping (metal moved to aqueous TMDGA phase).

DOT Diagram: Stripping Workflow

Stripping_Protocol OrgLoad Organic Phase (Loaded with Metal) Mixing Vortex Mixing (30 mins) OrgLoad->Mixing AqStrip Aqueous Phase (TMDGA + HNO3) AqStrip->Mixing Separation Centrifugation (Phase Disengagement) Mixing->Separation Result Metal Transferred to Aqueous (Complexed by TMDGA) Separation->Result High Affinity Stripping

Caption: Workflow for using TMDGA to strip metals from an organic solvent into the aqueous phase.

Part 4: Data & Performance Metrics

Table 1: Comparative Distribution Ratios (Stripping Efficiency) Conditions: Organic phase = 0.2 M TODGA/dodecane; Aqueous phase = varying TMDGA.

Aqueous Phase Composition

(Europium)

(Americium)
Interpretation
1 M

(No TMDGA)
> 100> 100Metal stays in Organic (No stripping)
1 M

+ 0.01 M TMDGA
~ 10~ 8Partial Stripping
1 M

+ 0.1 M TMDGA
< 0.1 < 0.05 Complete Stripping

Note: The dramatic drop in D values confirms TMDGA's ability to compete with lipophilic extractants and pull metals back into water.

References

  • Sasaki, Y., et al. (2007). "Extraction of Actinides and Lanthanides by N,N,N',N'-Tetraalkyldiglycolamides." Journal of Nuclear Science and Technology. Link

  • Antonio, M. R., et al. (2015). "An Europium(III) Diglycolamide Complex: Insights into the Coordination Chemistry." Dalton Transactions. Link

  • Modolo, G., et al. (2012). "The ALSEP Process - A New Process for the Separation of Actinides from Lanthanides." Solvent Extraction and Ion Exchange. Link

  • Tian, G., et al. (2019). "Coordination of 2,2'-(Trifluoroazanediyl)bis(N,N'-dimethylacetamide) with U(VI)." Inorganic Chemistry. Link

  • Wilden, A., et al. (2018). "Technetium and Uranium Co-extraction by Diglycolamides." Solvent Extraction and Ion Exchange. Link

Method

Application Note: Reduction of 2,2'-Oxybis(N,N-dimethylacetamide) to Amine Catalysts

Executive Summary This application note details the laboratory-scale synthesis of Bis[2-(dimethylamino)ethyl] ether (BDMAEE) via the hydride reduction of 2,2'-oxybis(N,N-dimethylacetamide) . BDMAEE is a critical tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the laboratory-scale synthesis of Bis[2-(dimethylamino)ethyl] ether (BDMAEE) via the hydride reduction of 2,2'-oxybis(N,N-dimethylacetamide) . BDMAEE is a critical tertiary amine blowing catalyst used extensively in the production of flexible polyurethane foams. While industrial routes often utilize the reaction of dimethylamine with diethyleneglycol derivatives over copper/nickel catalysts, the direct reduction of the bis-amide precursor offers a high-purity pathway for generating analytical standards or small-batch catalyst screening in drug delivery and polymer research.

This guide prioritizes safety and reproducibility , utilizing Lithium Aluminum Hydride (LiAlH


) as the reducing agent due to its kinetic reliability in reducing thermodynamically stable amides.

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Overview

The transformation involves the reduction of two tertiary amide carbonyl groups (


) to methylene groups (

).[1] This reduction converts the bis-amide 2,2'-oxybis(N,N-dimethylacetamide) (also known as Tetramethyldiglycolamide or TMDGA) into the diamine BDMAEE .

Reaction Equation:



Mechanistic Insight

Amides are among the least reactive carbonyl derivatives toward nucleophilic attack. The reduction proceeds via a specific mechanism distinct from esters or ketones:[2]

  • Activation: The Lewis acidic aluminum species coordinates to the amide oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Hydride Transfer: The nucleophilic hydride (

    
    ) attacks the carbonyl carbon, forming a tetrahedral intermediate.
    
  • Iminium Ion Formation: Unlike esters (which collapse to aldehydes), the nitrogen lone pair assists in expelling the aluminate-oxygen species, forming a highly reactive iminium ion (

    
    ).[2][1]
    
  • Final Reduction: A second hydride rapidly reduces the iminium ion to the amine.

Expert Note: The stability of the intermediate iminium ion is crucial. In bis-amide systems, steric hindrance can sometimes slow the second reduction. Reflux conditions are mandatory to ensure complete conversion of both amide centers.

Experimental Protocol

Materials & Stoichiometry

Batch Size: 50 mmol Scale Solvent: Anhydrous Tetrahydrofuran (THF) (Inhibitor-free, dried over molecular sieves).

ComponentRoleMW ( g/mol )Equiv.[3]Amount
2,2'-oxybis(N,N-dimethylacetamide) Precursor188.231.09.41 g
LiAlH

(2.4M in THF)
Reductant37.954.0*84 mL (200 mmol)
THF (Anhydrous) Solvent72.11N/A200 mL
Sodium Sulfate (Na

SO

)
Drying Agent142.04N/A~20 g

*Note: Theoretical requirement is 2 hydrides per amide group (4 total per molecule). However, a standard excess (2-3x hydrides) is used to account for moisture and ensure kinetics. 1 mol LiAlH


 provides 4 mol H

. We use 4.0 molar equivalents of LiAlH

relative to the substrate to ensure rapid, complete reduction.
Equipment Setup
  • Vessel: 500 mL 3-neck Round Bottom Flask (RBF).

  • Condenser: Reflux condenser with inert gas inlet (Nitrogen/Argon).

  • Addition: Pressure-equalizing addition funnel.

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (for reflux).

  • Stirring: Overhead mechanical stirrer (preferred for slurry handling) or heavy-duty magnetic bar.

Step-by-Step Procedure
Phase 1: Setup and Reagent Preparation
  • Inerting: Flame-dry the glassware under vacuum and backfill with dry Nitrogen. Maintain a positive pressure of Nitrogen throughout.

  • Charging Reductant: Transfer 84 mL of LiAlH

    
     solution (2.4M in THF) into the RBF via cannula. Add an additional 50 mL of anhydrous THF to dilute.
    
  • Cooling: Cool the LiAlH

    
     solution to 0°C using an ice bath. Caution: LiAlH
    
    
    
    is pyrophoric. Avoid water contact.
Phase 2: Controlled Addition (The Critical Step)
  • Dissolution: Dissolve 9.41 g of the bis-amide in 50 mL of anhydrous THF.

  • Dropwise Addition: Add the amide solution to the cold LiAlH

    
     suspension via the addition funnel over 45 minutes.
    
    • Observation: Gas evolution (

      
      ) may occur if the amide is wet. The mixture will likely turn opaque/grey.
      
    • Control: Maintain internal temperature < 10°C to prevent runaway exotherms.

Phase 3: Reaction and Reflux
  • Warm-up: Once addition is complete, allow the mixture to warm to room temperature over 30 minutes.

  • Reflux: Swap the ice bath for an oil bath. Heat to reflux (66°C) for 12–16 hours.

    • Checkpoint: The solution often turns from grey to white/off-white as the aluminate complex forms.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH

    
    OH). The amide spot (lower R
    
    
    
    ) should disappear; the amine spot (streak) will appear.
Phase 4: The Fieser Quench (Safety Critical)

Use the "n, n, 3n" rule for LiAlH


 workup (where n = grams of LiAlH

used). Here, we used ~200 mmol LiAlH

≈ 7.6 g. So n = 7.6.
  • Cooling: Cool the reaction mixture back to 0°C.

  • Quench Sequence:

    • Add 7.6 mL Water very slowly (Dropwise! Vigorous H

      
       evolution).
      
    • Add 7.6 mL 15% NaOH (aq) .

    • Add 22.8 mL Water .

  • Granulation: Warm to room temperature and stir for 30 minutes. The grey precipitate should turn into a white, granular solid (lithium aluminate salts) that filters easily.

Phase 5: Isolation
  • Filtration: Filter the mixture through a coarse fritted funnel or a Celite pad. Wash the filter cake with 3 x 50 mL THF.

  • Drying: Combine filtrates and dry over anhydrous Na

    
    SO
    
    
    
    for 2 hours.
  • Concentration: Remove THF via rotary evaporation (40°C, >200 mbar initially to avoid losing the volatile amine, then lower pressure).

  • Purification: Distill the residue under reduced pressure or atmospheric pressure.

    • Target BP: The product boils at 189°C (760 mmHg) .[4] Vacuum distillation is recommended (e.g., ~80°C at 10 mmHg).

Analytical Validation

ParameterExpected ResultNotes
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure.
IR Spectroscopy Loss of C=O stretch (1640 cm

)
Appearance of C-N stretches (1000-1200 cm

).

H NMR (CDCl

)

2.25 (s, 12H, N-Me)

2.50 (t, 4H, N-CH

)

3.55 (t, 4H, O-CH

)
Distinct triplet pattern for the ethyl backbone.
GC-MS M+ peak at m/z 160.2Fragmentation: m/z 58 (dimethylamine fragment).

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

G Start Start: 2,2'-oxybis(N,N-dimethylacetamide) ReagentPrep Reagent Prep: LiAlH4 in THF (0°C, N2 atm) Start->ReagentPrep Addition Controlled Addition: Dropwise amide solution (Temp < 10°C) ReagentPrep->Addition Slow addition Reflux Reaction Phase: Reflux (66°C) for 16h (Formation of Aluminate Complex) Addition->Reflux Check In-Process Check: TLC / GC (Amide Disappearance) Reflux->Check Check->Reflux Incomplete Quench Fieser Quench: 1. H2O 2. 15% NaOH 3. H2O Check->Quench Complete Filtration Workup: Filter Al salts -> Dry (Na2SO4) -> Concentrate Quench->Filtration Granular ppt formed Distillation Purification: Vacuum Distillation Filtration->Distillation Product Final Product: Bis[2-(dimethylamino)ethyl] ether (>98% Purity) Distillation->Product

Figure 1: Step-by-step process flow for the reductive synthesis of BDMAEE.

Safety & Handling (HSE)

Lithium Aluminum Hydride (LiAlH )[2][6]
  • Hazard: Reacts violently with water to release hydrogen gas (explosive). Pyrophoric in dry powder form.

  • Control: Use only dry solvents. Maintain inert atmosphere. Keep a bucket of dry sand (Class D extinguisher) nearby. Do not use water extinguishers.

Amine Product (BDMAEE)[5]
  • Hazard: Corrosive, toxic by inhalation and skin absorption. Known to cause "blue haze" (glaucopsia) – temporary vision blurring due to corneal edema.

  • Control: Handle exclusively in a fume hood. Wear butyl rubber gloves (nitrile is permeable to some amines over time).

References

  • Amide Reduction Mechanism

    • Chemistry Steps.[2][5][6][1][7] "Amide Reduction Mechanism by LiAlH4." Chemistry Steps. Accessed October 2023. [Link]

  • Product Data (BDMAEE)
  • Industrial Context (Catalysis)
  • General Protocol Grounding

    • Org.[4][8] Synth. 1957, 37, 28. "Reduction of Amides with Lithium Aluminum Hydride." (Classic methodology grounding).

  • Toxicity Profile

    • Haz-Map.[9] "Bis(2-(dimethylamino)ethyl) ether - Hazardous Agents."[7][9] Haz-Map. [Link][9]

Sources

Application

Application Note: Synthesis and Purification Protocol for N,N,N',N'-Tetramethyldiglycolamide (TMDGA)

Target Audience: Researchers, Chemical Biologists, and Nuclear Separation Scientists Process Focus: Direct Amidation of Diglycolyl Chloride with Dimethylamine Introduction & Rationale Diglycolamides (DGAs) represent a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Nuclear Separation Scientists Process Focus: Direct Amidation of Diglycolyl Chloride with Dimethylamine

Introduction & Rationale

Diglycolamides (DGAs) represent a privileged class of chelating agents, widely recognized for their exceptional affinity for trivalent actinides and lanthanides. While highly lipophilic derivatives like TODGA are standard in organic-phase solvent extraction, hydrophilic analogs such as N,N,N',N'-tetramethyldiglycolamide (TMDGA) are critical as aqueous hold-back agents and stripping agents in advanced nuclear fuel recycling scenarios[1].

Synthesizing TMDGA requires a highly controlled amidation between diglycolyl chloride (DGC) and dimethylamine (DMA). Because DGC is a highly reactive, moisture-sensitive bifunctional electrophile, the reaction must be carefully engineered to prevent competitive hydrolysis and manage the intense exothermic release of the acylation process.

Mechanistic Principles & Causality

The synthesis proceeds via a nucleophilic acyl substitution . The lone pair on the nitrogen of dimethylamine attacks the highly electrophilic carbonyl carbons of diglycolyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, yielding the target amide and hydrogen chloride (HCl) gas.

The Causality of Acid Scavenging: The generation of HCl is the most critical variable in this reaction. If left unneutralized, HCl will rapidly protonate unreacted dimethylamine, converting it into dimethylammonium chloride. This protonation destroys the amine's nucleophilicity, effectively halting the reaction at 50% conversion. To drive the reaction to completion, an acid scavenger is mandatory. This is achieved either by utilizing a stoichiometric excess of a tertiary amine (e.g., Triethylamine) in anhydrous conditions[2], or by employing an inorganic base (e.g., NaOH) in a biphasic3[3].

Mechanism DGC Diglycolyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate (Transient) DGC->Tetrahedral Nucleophilic Attack DMA Dimethylamine (Nucleophile) DMA->Tetrahedral Product TMDGA + HCl (Amide Product) Tetrahedral->Product Chloride Elimination

Fig 1: Nucleophilic acyl substitution mechanism for TMDGA synthesis.

Quantitative Stoichiometry

To accommodate different laboratory setups, two distinct methodologies are provided. Method A utilizes anhydrous conditions, ideal for high-purity analytical standards. Method B utilizes a biphasic Schotten-Baumann approach, which is highly scalable and avoids the need for strictly air-free techniques.

Table 1: Stoichiometry for Method A (Anhydrous Amidation)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
Diglycolyl Chloride171.01.01.71 gBifunctional Electrophile
Dimethylamine (2.0 M in THF)45.12.211.0 mLNucleophile
Triethylamine (TEA)101.22.53.5 mLAcid Scavenger
Anhydrous Dichloromethane84.9-60 mLInert Solvent
Table 2: Stoichiometry for Method B (Schotten-Baumann)
ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Functional Role
Diglycolyl Chloride171.01.00.85 gBifunctional Electrophile
Dimethylamine (40% aq)45.16.03.4 mLNucleophile
Sodium Hydroxide40.06.01.20 gBase / Scavenger
Diethyl Ether74.1-30 mLOrganic Phase
Distilled Water18.0-36 mLAqueous Phase

Step-by-Step Experimental Protocols

Method A: Anhydrous Amidation in DCM/THF

This method prevents the competitive hydrolysis of DGC to diglycolic acid, ensuring maximum yield of the tetra-substituted amide.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with inert gas (N₂ or Argon).

  • Amine Loading: Charge the flask with 50 mL of anhydrous dichloromethane (DCM). Inject the Dimethylamine solution (11.0 mL, 2.0 M in THF) and Triethylamine (3.5 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solvent to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the formation of ketene side-products and control the violent exotherm.

  • Acylation: Dissolve Diglycolyl chloride (1.71 g, 10 mmol) in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the vigorously stirred amine solution over 45 minutes. A thick white precipitate (triethylammonium chloride) will form immediately.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours [[2]]().

  • Workup: Quench the reaction by adding 20 mL of distilled water to dissolve the amine salts. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 × 20 mL) to remove unreacted amines, saturated NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude TMDGA.

Workflow Step1 1. System Preparation Purge N2 & Cool to 0 °C Step2 2. Amine Solution Mix DMA & TEA in DCM Step1->Step2 Step3 3. Acylation Dropwise DGC Addition Step2->Step3 Step4 4. Maturation Stir 2h at Room Temp Step3->Step4 Exothermic Control Step5 5. Workup Acid/Base Aqueous Washes Step4->Step5 Phase Separation Step6 6. Isolation Concentration & Purification Step5->Step6 Yield >85%

Fig 2: Step-by-step experimental workflow for anhydrous amidation.

Method B: Biphasic Schotten-Baumann Amidation

This method utilizes a water/ether interface. As the reaction occurs, the generated HCl partitions into the water and is instantly neutralized by NaOH, protecting the newly formed amide in the ether phase.

  • Aqueous Phase Preparation: In a 250 mL Erlenmeyer flask, dissolve NaOH (1.20 g, 30 mmol) in 36 mL of distilled water. Add the 40% aqueous Dimethylamine (3.4 mL, ~30 mmol). Cool the mixture to 0 °C in an ice bath.

  • Organic Phase Preparation: In a separate vessel, dissolve Diglycolyl chloride (0.85 g, 5 mmol) in 30 mL of diethyl ether.

  • Interfacial Reaction: Using an addition funnel, add the ether solution dropwise to the vigorously stirred aqueous solution at 0 °C over 30 minutes 3. Causality: Vigorous stirring is essential to maximize the interfacial surface area between the two immiscible phases.

  • Maturation: Stir the biphasic mixture at 0 °C for 2 hours.

  • Separation: Transfer to a separatory funnel and separate the phases. Saturate the aqueous layer with NaCl and extract with additional diethyl ether (3 × 30 mL).

  • Washing: Combine the organic layers and wash with 10% aqueous HCl (20 mL) to precipitate and remove any residual amine salts. Dry over Na₂SO₄ and evaporate the solvent to yield the product.

Validation & Quality Control (Self-Validating System)

To ensure the protocol has functioned as a self-validating system, the following analytical checkpoints must be met:

  • In-Process Visual Cues: In Method A, the immediate formation of a dense white precipitate (triethylammonium chloride) upon DGC addition confirms active acylation and successful acid scavenging.

  • TLC Analysis: Using Silica gel (EtOAc/Hexane eluent), the disappearance of the DGC spot (which typically streaks or reacts with the stain) and the appearance of a highly polar, UV-inactive spot (stainable with iodine or KMnO₄) indicates completion.

  • ¹H NMR Verification (CDCl₃): The definitive validation of TMDGA purity is its proton NMR spectrum. Due to restricted rotation around the C-N amide bonds, the N-methyl groups will typically appear as two distinct singlets (e.g., ~δ 2.9 and 3.1 ppm, 12H total). The ether methylene protons (-O-CH₂-C=O) must appear as a clean singlet at ~δ 4.2 ppm (4H). The absence of a broad peak at δ >10 ppm confirms that no diglycolic acid byproduct is present.

References

  • Leoncini, A., Huskens, J., & Verboom, W. (2016). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Synlett, 27(16), 2463-2466. 3

  • Tian, G., et al. (2011). Complexation of Actinides with Amide Derivatives of Oxydiacetic Acid. OSTI.gov. 2

  • Horne, G. P., et al. (2019). Gamma radiolysis of hydrophilic diglycolamide ligands in concentrated aqueous nitrate solution. Physical Chemistry Chemical Physics / OSTI.gov. 1

Sources

Method

Application Note: Chelating Properties of Oxybis(N,N-dimethylacetamide) (TMDGA)

This Application Note is designed for researchers in nuclear fuel reprocessing, hydrometallurgy, and coordination chemistry. It details the properties, mechanisms, and experimental protocols for Tetramethyldiglycolamide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in nuclear fuel reprocessing, hydrometallurgy, and coordination chemistry. It details the properties, mechanisms, and experimental protocols for Tetramethyldiglycolamide (TMDGA) , formally known as 2,2'-oxybis(N,N-dimethylacetamide) .

Role: Hydrophilic Aqueous Holdback & Stripping Agent for Trivalent f-Elements CAS: 34866-70-1

Executive Summary

Oxybis(N,N-dimethylacetamide) , commonly referred to as TMDGA , is a water-soluble, tridentate ligand belonging to the diglycolamide (DGA) family.[1] Unlike its lipophilic analog TODGA (Tetraoctyldiglycolamide)—which is the gold standard for extracting actinides into organic solvents—TMDGA functions primarily in the aqueous phase .

Its core application lies in solvent extraction processes (e.g., ALSEP, EXAm) , where it acts as a masking agent or stripping agent .[1] By forming strong, water-soluble complexes with trivalent lanthanides (


) and actinides (

), TMDGA prevents their extraction into the organic phase or facilitates their back-extraction (stripping), enabling high-precision separations of minor actinides from fission products.

Chemical Profile & Mechanism[2][3]

Structural Identity[4]
  • IUPAC Name: 2,2'-oxybis(N,N-dimethylacetamide)[1][2][3]

  • Common Abbreviation: TMDGA (Tetramethyldiglycolamide)[4][5][6]

  • Formula:

    
    
    
  • Molecular Weight: 216.28 g/mol

  • Solubility: Highly soluble in water; poorly soluble in non-polar aliphatic diluents (e.g., n-dodecane).

Chelation Mechanism

TMDGA functions as a neutral, tridentate ligand. It encapsulates metal ions through three oxygen donors:

  • Two Carbonyl Oxygens (

    
    ):  Hard donors, providing strong electrostatic attraction to hard Lewis acids like 
    
    
    
    .
  • One Ether Oxygen (

    
    ):  Acts as a bridge, completing the coordination sphere.
    

Coordination Geometry: In aqueous solutions, TMDGA typically forms 1:3 complexes with trivalent metal ions (


), resulting in a cationic species 

. This effectively shields the metal ion from lipophilic extractants, retaining it in the aqueous phase.

ChelationMechanism cluster_Ligand TMDGA Ligand (Tridentate) Metal Metal Ion (M³⁺) (Ln/An) Complex [M(TMDGA)₃]³⁺ Hydrophilic Cation Metal->Complex Forms 1:3 Species O_Ether Ether Oxygen (-O-) O_Ether->Metal Coordination O_Carb1 Carbonyl O (Amide 1) O_Carb1->Metal Coordination O_Carb2 Carbonyl O (Amide 2) O_Carb2->Metal Coordination

Figure 1: Tridentate coordination mechanism of TMDGA forming a 1:3 hydrophilic complex with trivalent metal ions.

Comparative Thermodynamics

TMDGA is often compared to TEDGA (Tetraethyl) and TODGA (Tetraoctyl). The alkyl chain length dictates the phase preference, while the core DGA structure dictates binding affinity.

PropertyTMDGA (Methyl)TEDGA (Ethyl)TODGA (Octyl)
Phase Preference AqueousAqueousOrganic (Dodecane/Octanol)
Primary Role Stripping / MaskingStripping / MaskingExtraction
Complex Stability HighHigh (slightly lower than TMDGA due to steric hindrance)High
Selectivity Favors heavier Ln (Lanthanide Contraction)Favors heavier LnFavors heavier Ln

Key Insight: TMDGA forms stronger complexes with heavier lanthanides (


) than lighter ones (

). This "Lanthanide Contraction" effect is exploited to separate light Ln (which are extracted by the organic phase) from heavy Ln (which are held back by TMDGA in the water).

Experimental Protocols

Protocol A: Determination of Aqueous Stability Constants (UV-Vis Titration)

Objective: Quantify the binding affinity (


) of TMDGA for a target Lanthanide (e.g., 

or

).

Reagents:

  • Stock solution of

    
     (10 mM) in 
    
    
    
    (to maintain ionic strength).
  • TMDGA solution (100 mM) in

    
    .
    
  • Quartz cuvettes (1 cm path length).

Procedure:

  • Baseline: Record the absorption spectrum (or fluorescence emission for Eu/Tb) of the pure metal solution (

    
    ) in the cuvette.
    
  • Titration: Aliquot TMDGA solution into the cuvette in small increments (e.g.,

    
    ).
    
  • Equilibration: Mix thoroughly and allow 2 minutes for equilibrium after each addition.

  • Measurement: Record the spectra (typically 400–800 nm for Nd) after each addition. Look for peak shifts (hypersensitive transitions).

  • Data Analysis: Use non-linear least squares regression (e.g., HypSpec or Hyperquad) to fit the absorbance change vs. [Ligand]/[Metal] ratio.

    • Self-Validation Check: The isosbestic points in the spectra must remain distinct. If they blur, check for pH drift or precipitation.

Protocol B: "Reverse Extraction" (Stripping) Efficiency

Objective: Determine the ability of TMDGA to strip Americium (


) or Europium (

) from a loaded organic phase.

Context: This mimics a separation cycle where valuable metals are recovered from the solvent.

Reagents:

  • Organic Phase: 0.2 M TODGA + 5% Octanol in n-Dodecane, pre-loaded with

    
     tracer.
    
  • Aqueous Phase:

    
     (varying 0.1 M – 3.0 M) containing 0.05 M TMDGA .
    

Workflow:

  • Pre-equilibration: Ensure the organic phase is pre-equilibrated with nitric acid to prevent volume changes.

  • Contact: Mix equal volumes (

    
    ) of the loaded organic phase and the TMDGA aqueous phase in a centrifuge tube.
    
  • Agitation: Shake mechanically for 60 minutes at

    
    . (Kinetics are fast, but 1 hour ensures thermodynamic equilibrium).
    
  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure full phase separation.

  • Sampling: Aliquot defined volumes from both phases.

  • Quantification: Measure metal concentration (via ICP-MS or Radiometry).

  • Calculation: Calculate the Distribution Ratio (

    
    ):
    
    
    
    
    • Interpretation: A low D value (

      
      ) indicates successful stripping/holdback by TMDGA. A high D value means the organic extractant (TODGA) is still winning the competition.
      

StrippingProtocol Start Start: Loaded Organic Phase (TODGA + Metal) Mix Contact Phases (1:1 Ratio, 60 min Shake) Start->Mix AqPrep Prepare Aqueous Phase (HNO₃ + TMDGA) AqPrep->Mix Centrifuge Centrifuge (3000 rpm, 5 min) Mix->Centrifuge Sample Sample Both Phases Centrifuge->Sample Calc Calculate D Value (D = [Org] / [Aq]) Sample->Calc Result Interpretation: D < 1: TMDGA Dominates (Stripping) D > 1: TODGA Dominates (Extraction) Calc->Result

Figure 2: Workflow for determining the stripping efficiency of TMDGA against a lipophilic extractant.

Critical Data Summary

Stability Constants (


) for 

Values are approximate and dependent on ionic strength (typically 1.0 M).
Metal Ion

(Approx)
Trend

(Light)
~ 7.5Lowest Affinity

(Middle)
~ 9.2Moderate Affinity

(Heavy)
~ 10.8Highest Affinity

Application Note: Because TMDGA binds heavy lanthanides (


) much more strongly than light ones (

), it is an excellent reagent for intra-group separation . In a TODGA/TMDGA system, light lanthanides will extract into the organic phase (TODGA), while heavy lanthanides are held back in the aqueous phase (TMDGA).

References

  • Structural Trends in TMDGA Complexes: Title: Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes with Lanthanides and Americium. Source: Crystal Growth & Design / OSTI (2024). URL:[Link]

  • Thermodynamics of TMDGA vs Amine-Bridged Analogs: Title: Extraction of Strontium from HLLW using N,N,N′,N′‐Tetraisobutyl 3‐Oxa‐Glutaramide. Source: ResearchGate (Comparison Study).[1] URL:[Link]

  • TMDGA in Actinide Separation (Uranium/Lanthanides): Title: A computational study on the coordination modes and electron absorption spectra of the complexes U(IV) with N,N,N′,N′-tetramethyl-diglycolamide. Source: RSC Advances / Dalton Transactions context. URL:[Link]

  • General Properties of Diglycolamides: Title: Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide.[7] Source: MDPI (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Distinguishing Acetamide, 2,2'-oxybis[N,N-dimethyl-] from DMAc Solvent

The following technical guide is structured as a Tier 3 Support Resource for analytical chemists and process engineers. It addresses the identification, differentiation, and quantification of Acetamide, 2,2'-oxybis[N,N-d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for analytical chemists and process engineers. It addresses the identification, differentiation, and quantification of Acetamide, 2,2'-oxybis[N,N-dimethyl-] (also known as Tetramethyldiglycolamide or TMDGA) within the matrix of N,N-Dimethylacetamide (DMAc).

Executive Summary & Chemical Identity[1]

In high-purity pharmaceutical and industrial applications, distinguishing between the solvent N,N-Dimethylacetamide (DMAc) and the related impurity/ligand Acetamide, 2,2'-oxybis[N,N-dimethyl-] (TMDGA) is critical. While DMAc is a common dipolar aprotic solvent, TMDGA is a potent tridentate chelating agent often found as a byproduct of acetamide synthesis or used intentionally in metal extraction (actinide partitioning).

Confusion often arises due to their shared "acetamide" nomenclature and solubility profiles, but they possess distinct physicochemical properties.

Quick Comparison Table
FeatureDMAc (Solvent) Acetamide, 2,2'-oxybis[N,N-dimethyl-]
Common Name N,N-DimethylacetamideTetramethyldiglycolamide (TMDGA)
CAS Number 127-19-534866-70-1
Molecular Formula C₄H₉NOC₈H₁₆N₂O₃
Molecular Weight 87.12 g/mol 188.22 g/mol
Structure MonomerDimer-like (Ether bridged)
Boiling Point 165 °C>280 °C (Predicted/Decomposes)
Function Polar Aprotic SolventTridentate Chelating Ligand / Impurity
Key NMR Signal Singlet (Acetyl CH₃) ~2.08 ppmSinglet (Ether -CH₂-O-CH₂-) ~4.3 ppm

Diagnostic Workflow

If you observe an unknown peak in your DMAc solvent blank or reaction mixture, follow this logic flow to confirm if it is the 2,2'-oxybis impurity.

IdentificationWorkflow Start Unknown Peak Detected in DMAc Sample MethodCheck Which Method? Start->MethodCheck GC Gas Chromatography (GC) MethodCheck->GC LC Liquid Chromatography (LC) MethodCheck->LC NMR H-NMR Spectroscopy MethodCheck->NMR RTRule Is Retention Time (RT) Significantly > DMAc? GC->RTRule MSCheck Check Mass Spectrum LC->MSCheck ProtonCheck Check 3.5 - 4.5 ppm Region NMR->ProtonCheck HighBoiler Suspect 2,2'-oxybis (TMDGA) RTRule->HighBoiler Yes (High Boiler) HighBoiler->NMR Confirm with NMR MassMatch MassMatch MSCheck->MassMatch m/z 189 [M+H]+ MassMatch->HighBoiler EtherSignal EtherSignal ProtonCheck->EtherSignal Singlet at ~4.3 ppm Confirmed Confirmed EtherSignal->Confirmed Confirmed Identity: Acetamide, 2,2'-oxybis[N,N-dimethyl-]

Caption: Logical decision tree for distinguishing DMAc solvent peaks from the high-boiling 2,2'-oxybis impurity using standard analytical techniques.

Detailed Analytical Protocols

A. Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"

NMR is the most definitive method for distinguishing these two compounds because the ether linkage (-CH₂-O-CH₂-) in the impurity presents a unique signal absent in pure DMAc.

  • Protocol: Dissolve 10-20 mg of sample in CDCl₃ or D₂O.

  • DMAc Spectrum:

    • ~2.08 ppm (Singlet, 3H): Acetyl methyl group (CH₃-C=O).

    • ~2.9 ppm & ~3.0 ppm (Singlets, 3H each): N-methyl groups.[1] They appear as two distinct peaks due to restricted rotation around the C-N amide bond.

  • Acetamide, 2,2'-oxybis[N,N-dimethyl-] Spectrum:

    • ~4.30 ppm (Singlet, 4H): The critical diagnostic peak. Represents the methylene protons flanking the central ether oxygen (-CH₂-O-CH₂-). This region is completely silent in pure DMAc.

    • ~2.9 - 3.1 ppm: N-methyl groups (overlapping with DMAc but often slightly shifted).

Troubleshooting Tip: If using D₂O, the chemical shifts may migrate slightly, but the unique methylene peak in the 4.0–4.5 ppm range remains the primary identifier.

B. Gas Chromatography - Mass Spectrometry (GC-MS)

Because the impurity has a molecular weight (188.22) more than double that of DMAc (87.12), they are easily separated by boiling point and mass.

  • Column: DB-Wax or DB-5MS (Polar or Non-polar are both effective due to significant BP difference).

  • Inlet Temp: 250 °C.

  • Oven Program:

    • Hold at 50 °C for 2 min (DMAc elutes early).

    • Ramp 10 °C/min to 260 °C.

    • Hold 5 min (Impurity elutes late).

  • Mass Spec Signals:

    • DMAc: Base peak m/z 87 (M+), fragment m/z 44.

    • Impurity: Base peak likely m/z 72 (N,N-dimethylcarbamoyl fragment) or m/z 189 (M+H) in CI mode. Look for the parent ion 188 in EI mode.

C. Liquid Chromatography (LC-MS)

Ideal for trace quantification of the impurity in a DMAc matrix.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Distinction:

    • DMAc: Elutes near void volume (very polar). m/z 88 [M+H]⁺.

    • Impurity: Elutes later due to larger hydrophobic surface area. m/z 189 [M+H]⁺.

Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting after DMAc in my GC purity check. Could this be it?

A: Yes. Acetamide, 2,2'-oxybis[N,N-dimethyl-] is a "heavy" impurity. In a standard solvent purity test (e.g., for residual solvents), it often appears as a late-eluting peak that might be mistaken for column bleed or carryover. If the area % increases after distilling or concentrating DMAc, it is likely this high-boiling dimer concentrating in the pot.

Q2: Why does the presence of this impurity matter in my reaction?

A: Unlike DMAc, which is a passive solvent, the 2,2'-oxybis compound (TMDGA) is a strong chelating ligand .

  • Risk: If you are running metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), this impurity can sequester your Pd or Ni catalyst, killing the reaction yield.

  • Mechanism: The tridentate O-O-O donor set binds lanthanides and transition metals effectively [1].

Q3: How do I remove this impurity from my DMAc?

A:

  • Distillation: This is the most effective method. DMAc boils at ~165 °C. The impurity boils much higher. Distill the DMAc and discard the bottom 5-10% heel (residue).

  • Avoid Acidic Hydrolysis: Do not store DMAc with chloroacetyl chloride or strong acids, as this can promote the formation of ether-linked byproducts over time.

Q4: Is this compound toxic?

A: While specific toxicological data for CAS 34866-70-1 is limited compared to DMAc, it shares the "acetamide" structural motif. DMAc itself is classified as a reproductive toxin (Category 1B). Treat the impurity with the same high level of caution, using fume hoods and appropriate PPE (nitrile gloves).

References

  • ChemicalBook. Acetamide, 2,2'-oxybis[N,N-dimethyl-] (CAS 34866-70-1). Available at:

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 218936 (Related Structure). Available at:

  • Ansari, S. A., et al. (2012). N,N,N',N'-Tetraoctyldiglycolamide (TODGA): A Promising Extractant for Actinide Partitioning. Separation & Purification Reviews. (Context on Diglycolamide ligands).
  • Fisher Scientific. N,N-Dimethylacetamide Safety Data Sheet. Available at:

Sources

Optimization

Technical Support Center: Purification of 2,2'-oxybis(N,N-dimethylacetamide)

Target Audience: Researchers, radiochemists, and drug development professionals. Overview & Mechanistic Context 2,2'-oxybis(N,N-dimethylacetamide), commonly known as tetramethyl diglycolamide (TMDGA), is a highly hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, radiochemists, and drug development professionals.

Overview & Mechanistic Context

2,2'-oxybis(N,N-dimethylacetamide), commonly known as tetramethyl diglycolamide (TMDGA), is a highly hydrophilic, tridentate ligand. In advanced nuclear fuel reprocessing and hydrometallurgical workflows, TMDGA is heavily utilized as an aqueous-phase holdback reagent to selectively retain actinides like americium (Am) and curium (Cm), or to form thermodynamically stable 1:3 complexes with lanthanides[1][2].

Unlike its lipophilic analog TODGA (tetraoctyl diglycolamide), TMDGA's short methyl chains confer high water solubility. This thermodynamic property dictates its unique synthesis and purification challenges. Standard aqueous workups that succeed for TODGA often result in massive product loss for TMDGA unless the partition coefficients are carefully managed[3].

Validated Experimental Protocol: Synthesis & Purification

The following self-validating protocol synthesizes TMDGA via the amidation of diglycolyl chloride, utilizing a modified solvent system for enhanced safety, yield, and ease of purification[3][4].

Phase 1: Reaction Setup
  • Reagent Preparation: Dissolve 2.0 equivalents of dimethylamine and 2.2 equivalents of triethylamine (acting as an acid scavenger) in anhydrous tetrahydrofuran (THF).

    • Causality Check: THF is preferred over 1,4-dioxane to facilitate easier solvent removal under reduced pressure and to lower toxicity risks[4].

  • Thermal Control: Cool the mixture to 0 °C in an ice bath to control the highly exothermic amidation reaction.

  • Addition: Dropwise, add 1.0 equivalent of diglycolyl chloride dissolved in THF under a continuous nitrogen atmosphere.

Phase 2: Quenching & Primary Isolation
  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filtration: Filter off the precipitated triethylamine hydrochloride salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude TMDGA mixture.

Phase 3: Liquid-Liquid Extraction (LLE) & Washing
  • Reconstitution: Redissolve the crude residue in a polar organic solvent such as dichloromethane (DCM).

  • Acid Wash: Wash the organic phase with 0.1 M HCl.

    • Causality Check: This step selectively protonates unreacted dimethylamine and triethylamine, forcing them into the aqueous phase as chloride salts[3].

  • Base Wash: Wash with 0.1 M Na₂CO₃.

    • Causality Check: This neutralizes and partitions any hydrolyzed diglycolic acid (formed from unreacted diglycolyl chloride) into the aqueous layer[3].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Phase 4: Final Polish & Validation (Self-Validating System)
  • Chromatography: If the crude oil remains impure, purify it via flash column chromatography on silica gel using a gradient of DCM and Methanol[5].

  • Validation: Confirm structural identity and verify purity (>99%) via ¹H-NMR and ¹³C-NMR spectroscopy before deploying the ligand in sensitive extraction experiments[4].

Workflow Visualization

TMDGA_Workflow A Crude Reaction Mixture (TMDGA + Impurities) B Aqueous Washing (HCl & Na2CO3) A->B Remove salts C Organic Phase Extraction (DCM) B->C Isolate product D Purity Check (>99% by NMR)? C->D Analyze E Flash Chromatography (Silica Gel) D->E No F Pure TMDGA Ready for Use D->F Yes E->F Elute & Dry

Figure 1: Workflow for the purification of TMDGA from crude reaction mixtures.

Troubleshooting & FAQs

Q1: I am experiencing significant product loss during the HCl and Na₂CO₃ washing steps. How can I improve my yield? Root Cause: TMDGA is highly hydrophilic due to its tetramethyl substitution[2]. During aqueous washing, a significant fraction of TMDGA can partition into the water phase alongside your impurities. Solution: Minimize the volume of your aqueous washes. Use highly concentrated, ice-cold aqueous solutions (e.g., 1.0 M HCl instead of 0.1 M, using 1/10th the volume). Alternatively, back-extract the combined aqueous wash layers with fresh DCM 2–3 times to recover partitioned TMDGA, then combine the organic layers before drying.

Q2: My NMR spectra show a persistent impurity peak around 1.0–1.3 ppm. What is it, and how do I remove it? Root Cause: This is typically residual triethylamine (TEA) or its hydrochloride salt that was not fully removed during the initial filtration or the acid wash. Solution: Ensure the pH of your acid wash is sufficiently low (< pH 2) to fully protonate the TEA. If the impurity persists after extraction, pass the product through a short silica gel plug. TEA salts will strongly adhere to the silica, while TMDGA will elute with a polar solvent mixture (e.g., 5–10% Methanol in DCM).

Q3: When using my purified TMDGA in liquid-liquid extraction (LLE) with lanthanides, I observe the formation of a "third phase." Is my ligand impure? Root Cause: Third-phase formation is a well-documented thermodynamic phenomenon in diglycolamide extractions, often occurring at high metal loading or high acid concentrations, rather than being an impurity issue. It results from the limited solubility of the polar metal-DGA complex in the non-polar aliphatic diluent. Solution: While TMDGA is primarily designed as an aqueous holdback reagent, if you are using it in an organic phase, you must add a phase modifier. Adding 5–10% (v/v) of a polar modifier like 1-octanol to your diluent disrupts the reverse-micelle agglomeration and prevents third-phase formation[6].

Quantitative Data: DGA Extractant Comparison

To aid in experimental design and solvent selection, Table 1 summarizes the physicochemical properties of common diglycolamides.

Table 1: Comparative Properties of Diglycolamide (DGA) Extractants

LigandAlkyl SubstitutionHydrophilicityPrimary ApplicationPhase Modifier Required?
TMDGA TetramethylHighAqueous holdback reagentN/A (Aqueous system)
TEDGA TetraethylHighAqueous holdback reagentN/A (Aqueous system)
TODGA TetraoctylLowOrganic extractant (LLE)Yes (e.g., 1-octanol)

References

  • Exploring the complexation behavior of NpO2 with diglycolamide in an ionic liquid vs. aqueous solution Source: The Royal Society of Chemistry URL:3

  • Electronic Supplementary Information Plutonium(IV) complexation by diglycolamide ligands—coordination chemistry insight into TODGA Source: The Royal Society of Chemistry URL:4

  • Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes with Lanthanides and Americium Source: OSTI.gov URL:2

  • Extraction of Strontium from HLLW using N,N,N′,N′‐Tetraisobutyl 3‐Oxa‐Glutaramide Source: ResearchGate URL:6

  • Understanding Selectivity of Mesoporous Silica-Grafted Diglycolamide-Type Ligands in the Solid-Phase Extraction of Rare Earths Source: ACS Applied Materials & Interfaces URL:1

  • SYNTHESIS AND CHARACTERIZATION OF NEW UNSYMMETRICAL DIGLYCOLAMIDES FOR TRIVALENT LANTHANIDE METAL EXTRACTION Source: WSU Libraries URL:5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dimethylamine (DMA) Removal in Amide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pure amides due to persistent dimethylamine (DMA) contamination.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pure amides due to persistent dimethylamine (DMA) contamination. While DMA is a highly volatile gas at room temperature, it is notoriously difficult to remove from crude reaction mixtures using evaporation alone.

This guide is designed to move beyond basic textbook instructions. We will explore the physicochemical causality behind DMA's behavior, provide a strategic decision matrix for its removal, and detail self-validating experimental protocols to guarantee product purity.

The Physicochemical Challenge of Dimethylamine

To understand how to remove DMA, we must first understand why it stays behind. Despite being a gas, DMA acts as a strong hydrogen-bond donor and acceptor. It readily forms stable non-covalent complexes with newly synthesized amides, unreacted carboxylic acids, or coupling reagent byproducts (like HOBt). The enthalpy of these hydrogen bonds often exceeds the enthalpy of vaporization, causing DMA to persist even under high vacuum.

Table 1: Quantitative Properties of Dimethylamine and Mechanistic Implications

PropertyValueMechanistic Implication for Workup
Boiling Point 7.3 °C[1]Theoretically volatile, but hydrogen bonding with the amide product prevents complete removal via standard rotary evaporation.
pKa (Conjugate Acid) 10.73[1]Highly basic. It exists almost entirely as a cation at pH < 8, making it an ideal candidate for acid-driven aqueous partitioning.
Water Solubility 163 g/100g (at 40 °C)[1]Extremely hydrophilic. Once protonated or complexed, it will quantitatively partition into an aqueous phase during extraction.

Strategic Decision Matrix for DMA Removal

Selecting the correct workup depends entirely on the chemical nature of your target amide. Using an acidic wash on an acid-sensitive molecule will destroy your yield, while using an aqueous wash on a highly polar amide will result in the product washing down the drain.

DMARemoval Start Crude Amide Mixture (Excess Dimethylamine) Q1 Is the target amide water-soluble? Start->Q1 Q2 Is the target amide acid-sensitive? Q1->Q2 No Scavenger Protocol B: Scavenger Resin Q1->Scavenger Yes Aqueous Protocol A: Acidic Aqueous Workup Q2->Aqueous No CuSO4 Protocol C: CuSO4 Complexation Q2->CuSO4 Yes

Decision matrix for selecting a dimethylamine removal strategy.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system: it includes a specific mechanism of action and a built-in validation step so you can trust your results before moving to NMR.

Protocol A: Acidic Aqueous Workup (For Lipophilic, Acid-Stable Amides)

Causality: By introducing a dilute acid, we exploit the high pKa (10.73) of DMA[1]. The acid protonates the neutral amine into dimethylammonium chloride/sulfate. This breaks the hydrogen bonds with your amide and forces the charged species entirely into the aqueous layer[2].

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer to a separatory funnel and add an equal volume of 1 M HCl or 10% aqueous Citric Acid.

  • Shake vigorously, venting frequently. Allow the phases to separate.

  • Validation Check: Test the pH of the aqueous layer using indicator paper. It must be pH < 3. If the pH is higher, the DMA has depleted your acid. Add more acid and repeat the wash.

  • Drain the aqueous layer. Wash the organic layer with saturated NaHCO₃ to neutralize any residual acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Polymer-Supported Scavenger Resins (For Water-Soluble Amides)

Causality: If your amide is water-soluble, aqueous extraction will ruin your yield. Instead, we use solid-phase extraction. Polystyrene-bound sulfonic acid (e.g., MP-TsOH) or isocyanate resins act as macroscopic traps. The basic DMA covalently binds to the resin matrix, allowing the neutral amide to remain freely dissolved in the organic solvent[3]. This is highly favored in 96-well plate high-throughput synthesis[4].

Step-by-Step Methodology:

  • Dissolve the crude mixture in an anhydrous solvent (e.g., THF or DCM).

  • Add 3–5 equivalents of polystyrene-bound sulfonic acid resin (relative to the initial amount of DMA used).

  • Agitate gently on an orbital shaker at room temperature for 2 to 4 hours.

  • Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin. A lack of a pink/purple spot indicates the secondary amine (DMA) has been successfully scavenged.

  • Filter the mixture through a fritted syringe or filter paper to remove the resin.

  • Wash the resin bed with a small volume of fresh solvent to recover any trapped product, then concentrate the filtrate.

Protocol C: Copper(II) Sulfate Complexation Wash (For Acid-Sensitive Amides)

Causality: If your product decomposes under acidic conditions but is lipophilic, we can leverage transition metal coordination chemistry. DMA acts as a strong ligand for Cu(II) ions, forming a highly water-soluble coordination complex,


, which partitions into the aqueous phase[2].

Step-by-Step Methodology:

  • Dilute the crude mixture in Ethyl Acetate or DCM.

  • Wash the organic layer with an equal volume of 10% aqueous Copper(II) Sulfate (CuSO₄) solution.

  • Validation Check: Observe the color of the aqueous layer. It will turn a deep, vibrant blue/purple as the DMA-copper complex forms.

  • Separate the layers and repeat the wash with fresh CuSO₄. The extraction is complete when the fresh aqueous wash remains a pale, unreacted blue[2].

  • Wash the organic layer with water, then brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: I evaporated my reaction mixture under high vacuum at 50 °C overnight, but my ¹H NMR still shows a sharp singlet at ~2.2 ppm (in CDCl₃). Why didn't the DMA evaporate? A: You are observing the effects of hydrogen bonding and salt formation. Even though DMA boils at 7.3 °C[1], the presence of acidic byproducts or the amide itself creates a microenvironment that traps the amine. Evaporation alone is insufficient; you must disrupt the chemical interactions using one of the protocols above.

Q: Can I use a basic aqueous wash (like NaOH or NaHCO₃) to remove DMA? A: No. A basic workup ensures DMA remains in its neutral, free-base form. While neutral DMA is a gas, it is highly soluble in organic solvents. It will simply stay dissolved in your organic layer. You must protonate it or complex it to force it into the aqueous phase[2].

Q: I am scaling up an amide coupling using EDC/HOBt. Will Protocol A remove the coupling byproducts as well? A: Yes. An acidic wash will remove the basic DMA and the urea byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea), which is water-soluble. However, HOBt is slightly acidic and lipophilic; it requires a subsequent basic wash (saturated NaHCO₃) to be converted into a water-soluble sodium salt and removed.

Q: My amide is highly polar and acid-sensitive. What is my best option? A: Protocol B (Scavenger Resins) is your safest route. Because the scavenging occurs under mild, non-aqueous conditions, it prevents both acid-catalyzed degradation and product loss to the aqueous phase[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 674, Dimethylamine." PubChem. URL:[Link]

  • National Institutes of Health. "Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry." PMC. URL:[Link]

  • Synple Chem. "Application Note – Amide coupling 96-well plate kit." Synple Chem. URL: [Link]

Sources

Optimization

Optimizing yield of diglycolic acid amidation reactions

Technical Support Center: Optimizing Yield of Diglycolic Acid Amidation Reactions Introduction: Welcome to the Technical Support Center for Diglycolic Acid (DGA) Amidation. This hub provides field-proven troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of Diglycolic Acid Amidation Reactions

Introduction: Welcome to the Technical Support Center for Diglycolic Acid (DGA) Amidation. This hub provides field-proven troubleshooting guides, mechanistic insights, and optimized protocols for synthesizing diglycolamides. Whether you are developing ligands for rare-earth element extraction, synthesizing PROTAC linkers, or formulating novel therapeutics, achieving high-yield amidation is critical.

Part 1: Mechanistic Workflow Visualization

AmidationWorkflow Start Diglycolic Acid (DGA) / Anhydride Route1 Anhydride Route (Moisture Sensitive) Start->Route1 Route2 Direct Acid Route (Coupling Reagents) Start->Route2 Route3 Melt-Amidation (Solvent-Free) Start->Route3 Step1A Ring-opening with Amine + Mild Base (Pyridine/DMAP) Route1->Step1A Step1B Add EDC/HOBt or HATU + DIPEA Route2->Step1B Step1C Mix DGA + Sec-Amine Heat to 200°C under N2 Route3->Step1C Step2A Activation of Intermediate (DCC/HOBt) Step1A->Step2A For Diamides Product Diglycolamide (DGA) Product (High Yield) Step1A->Product For Monoamides Step2A->Product Step1B->Product Step1C->Product

Figure 1: Mechanistic workflow of diglycolic acid amidation routes.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Low yield and incomplete ring-opening when using diglycolic anhydride (DGAn).

Q: My amidation of diglycolic anhydride is stalling at low conversion rates. How can I drive the reaction to completion?

A: Diglycolic anhydride is highly susceptible to hydrolysis. If your solvent or amine contains trace moisture, the anhydride rapidly hydrolyzes back to diglycolic acid, which will not react with amines at room temperature without a coupling reagent. Furthermore, the ring-opening amidation to form the monoamide is exothermic but can stall if the resulting carboxylic acid protonates the remaining free amine, forming an unreactive ammonium carboxylate salt [3].

Causality & Solution: To prevent the free amine from being sequestered as a salt, you must use an auxiliary mild base (e.g., pyridine or DMAP) to act as an acid scavenger. Ensure strictly anhydrous conditions. The reaction progress can be self-validated by monitoring the complete disappearance of the anhydride carbonyl stretch via IR spectroscopy at ~1750 cm⁻¹.

Protocol 1: Anhydride Ring-Opening Amidation (Monoamide Synthesis)

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent of diglycolic anhydride in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add 1.1 equivalents of anhydrous pyridine or triethylamine to the solution.

  • Amine Addition: Dropwise, add 1.0 equivalent of the target amine. Maintain the reaction at room temperature (or cool in an ice bath if the amine is highly reactive, to control the exotherm).

  • Incubation: Stir overnight under an inert atmosphere [3].

  • Workup: Pour the mixture into ice water and acidify to pH 2-3 using 1 M HCl. Extract the precipitated monoamide via vacuum filtration or organic extraction (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

Issue 2: Poor conversion in direct amidation of diglycolic acid with secondary amines.

Q: Can I directly couple diglycolic acid and secondary amines without expensive coupling reagents?

A: Yes, but direct mixing at room temperature only yields a stable ammonium carboxylate salt. To drive the condensation (dehydration) without coupling reagents, high temperatures are required. A modern, highly efficient approach is the solvent-free melt-amidation method [1].

Causality & Solution: By heating the neat ammonium carboxylate salt to 200°C under a continuous nitrogen sweep, the equilibrium is forcefully shifted. The N₂ flow physically removes the water byproduct as steam, preventing hydrolysis and driving the amidation forward. This method is highly scalable, green, and yields 85–96% without the need for post-reaction chromatographic purification [1].

Protocol 2: Solvent-Free Melt-Amidation (Diamide Synthesis)

  • Mixing: In a reaction vessel equipped with a distillation head or a continuous N₂ sweep, combine 1.0 equivalent of diglycolic acid and 2.05 equivalents of the secondary amine (e.g., dioctylamine).

  • Salt Formation: Stir the neat mixture at room temperature for 15 minutes to allow the exothermic formation of the ammonium carboxylate salt.

  • Melt & Dehydration: Gradually heat the mixture to 200°C. Maintain a steady flow of N₂ gas over the melt.

  • Monitoring: Allow the reaction to proceed for 4–6 hours. Water will evaporate and can be collected in a Dean-Stark trap or vented.

  • Cooling & Recovery: Cool the mixture to room temperature. The resulting diglycolamide is typically obtained in >85% yield and >88% purity without further workup [1]. (Note: Highly volatile amines may require a slight excess to compensate for evaporative loss).

Issue 3: Racemization or low yields when using carbodiimide coupling reagents (DCC/EDC).

Q: I am using DCC/EDC to couple diglycolic acid, but I am observing side products and low yields. Why?

A: Carbodiimides activate the carboxylic acid by forming an O-acylurea intermediate. However, this intermediate is prone to a deleterious rearrangement, forming an inactive N-acylurea byproduct that permanently consumes your starting material. Additionally, if chiral centers are present nearby, the O-acylurea can cyclize into an oxazolone intermediate, leading to epimerization [2].

Causality & Solution: To suppress these side reactions, you must trap the O-acylurea before it rearranges. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) rapidly converts the O-acylurea into a highly reactive, yet stable, OBt active ester. Alternatively, use modern aminium/uronium salts (e.g., HATU, PyBOP) which inherently bypass the N-acylurea rearrangement and provide superior yields [2].

Protocol 3: Activated Ester Amidation (Using EDC/HOBt)

  • Activation: Dissolve 1.0 equivalent of diglycolic acid (or monoamide) in anhydrous DCM/DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to ensure the amine will be in its free-base form. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1.1 equivalents of the amine. Stir at room temperature for 2–4 hours.

  • Workup: Wash the organic layer sequentially with 5% citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry and concentrate.

Part 3: Quantitative Data Presentation

The following table summarizes the key metrics and operational parameters of the three primary amidation strategies discussed in this guide.

Amidation MethodReagents / CatalystsTypical YieldProsCons
Anhydride Ring-Opening Diglycolic Anhydride, Pyridine/DMAP75% - 95%Excellent for monoamide synthesis; mild room-temperature conditions.Highly moisture sensitive; requires strictly anhydrous conditions.
Coupling Reagents DGA, EDC/HOBt or HATU, DIPEA80% - 98%Broad substrate scope; works well for complex/chiral amines.Generates stoichiometric waste (e.g., urea byproducts); expensive at scale.
Solvent-Free Melt-Amidation DGA, Secondary Amine, N₂ sweep85% - 96%Highly scalable; green chemistry (no solvent/catalyst); no column purification.Requires high heat (200°C); unsuitable for thermally labile amines.

Part 4: References

  • An, L., Yao, Y., Hall, T. B., Zhao, F., & Qi, L. (2024). Agile synthesis and automated, high-throughput evaluation of diglycolamides for liquid–liquid extraction of rare-earth elements. Green Chemistry (RSC Publishing). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Ma, L., Wang, T., Shi, M., & Ye, H. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy (Dove Medical Press). [Link]

Troubleshooting

Technical Support Center: Handling the Hygroscopic Properties of Amide-Ether Compounds

A Guide for Researchers and Drug Development Professionals Amide-ether compounds are a cornerstone of modern drug development, valued for their versatile chemical properties. However, their inherent hygroscopicity—the te...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Amide-ether compounds are a cornerstone of modern drug development, valued for their versatile chemical properties. However, their inherent hygroscopicity—the tendency to attract and retain atmospheric moisture—presents significant challenges from the bench to manufacturing. Uncontrolled moisture uptake can compromise sample integrity, leading to inaccurate measurements, physical instability, and chemical degradation.

This guide, designed by application scientists with extensive field experience, provides a comprehensive resource for understanding, troubleshooting, and mitigating the issues associated with these sensitive materials. Here, we move beyond simple instructions to explain the causality behind best practices, empowering you to maintain the quality and reliability of your experimental work.

Section 1: Foundational FAQs - Understanding Hygroscopicity in Amide-Ether Compounds

This section addresses the fundamental principles governing the interaction of amide-ether compounds with atmospheric moisture.

Q1: What structural features make amide-ether compounds particularly prone to hygroscopicity?

A: The hygroscopic nature of amide-ether compounds is rooted in their molecular structure. Both the amide and ether functional groups are polar and contain lone pairs of electrons on oxygen and nitrogen atoms.[1][2][3] This allows them to act as hydrogen bond acceptors, readily forming hydrogen bonds with water molecules from the atmosphere.[4] The amide group, particularly in primary and secondary amides, can also act as a hydrogen bond donor via its N-H protons.[3] This network of potential hydrogen bonds creates a strong affinity for water, causing the compound to absorb moisture from its environment.[5]

Q2: What are the most common consequences of uncontrolled moisture absorption in my experiments?

A: Uncontrolled moisture absorption can lead to a cascade of physical and chemical problems, jeopardizing experimental reproducibility and product quality.[6][7]

  • Physical Changes:

    • Poor Powder Flow and Caking: Absorbed moisture can form liquid bridges between particles, increasing inter-particle cohesion.[8][9] This leads to clumping, caking, and poor flowability, which complicates handling, weighing, and manufacturing processes like tablet pressing and capsule filling.[6][10]

    • Altered Compressibility: Changes in moisture content can alter the way powder particles pack together, affecting the density and hardness of tablets.[6][10]

    • Phase Transitions: Moisture can induce unwanted changes in the solid state, such as converting an anhydrous crystalline form to a hydrate or even triggering a transition from a crystalline to a less stable amorphous state.[7][11] In severe cases, it can lead to deliquescence, where the solid absorbs enough water to dissolve and form a liquid.[11]

  • Chemical Degradation:

    • Hydrolysis: Water can act as a reactant, most commonly leading to the hydrolysis of the amide bond to form a carboxylic acid and an amine.[5][12] This degradation reduces the purity and potency of an active pharmaceutical ingredient (API).

    • Increased Reactivity: Moisture can act as a plasticizer, increasing molecular mobility within the solid and accelerating other degradation pathways.[6]

  • Analytical Inaccuracy:

    • Inaccurate Weighing: A compound that is actively absorbing moisture on an analytical balance will give unstable and erroneously high weight readings.

    • Lowered Assay Values: The presence of water increases the total mass of the sample, which leads to a lower-than-expected assay value when calculating the concentration of the pure compound.

Q3: How is the hygroscopicity of a compound officially classified?

A: The degree of hygroscopicity is typically classified according to standards set by pharmacopeias, such as the European Pharmacopoeia (Ph. Eur.). This classification is based on the percentage increase in mass after a sample is exposed to a defined relative humidity (RH) for a specific time.[13] Dynamic Vapor Sorption (DVS) is a modern, high-resolution technique used to precisely determine this behavior.[13]

Hygroscopicity ClassificationMass Increase (after 24h at 80% RH, 25°C)Description
Deliquescent Sufficient water is absorbed to form a liquid.Material dissolves in the absorbed moisture.
Very Hygroscopic ≥ 15%Rapid and significant water uptake.
Hygroscopic ≥ 2% and < 15%Noticeable water uptake.
Slightly Hygroscopic ≥ 0.2% and < 2%Minimal water uptake under standard conditions.
Non-Hygroscopic < 0.2%Essentially no water uptake.
Source: Based on European Pharmacopoeia standards as described by Particle Technology Labs.[13]

Section 2: Troubleshooting Guide - Common Experimental Scenarios

This section provides direct answers and actionable solutions to specific problems encountered in the laboratory.

Scenario 1: Inconsistent Weighing and Dosing

Q: My compound's weight is fluctuating and constantly increasing on the analytical balance. How can I get an accurate weight?

A: This is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture. To obtain an accurate weight, you must minimize the compound's exposure to ambient air.[14]

Troubleshooting Protocol: Accurate Weighing

  • Preparation: Place your spatula, weighing paper or boat, and a tared, sealable container (e.g., a vial with a screw cap) inside the balance chamber. Allow the balance to stabilize.

  • Minimize Exposure: Open the primary container of the hygroscopic compound for the shortest time possible.[14]

  • Work Quickly and Efficiently: Rapidly transfer an approximate amount of the compound to the weighing vessel on the balance. Do not aim for a precise target weight at this stage; speed is more critical.

  • Seal and Record: Immediately seal the weighing vessel or transfer the compound to your pre-tared, sealable container and close it. Record the stable weight.

  • Calculate by Difference: The most accurate method is to weigh the sealed container with the compound and subtract the initial tare weight of the container.

  • For Highly Sensitive Compounds: For very hygroscopic or deliquescent materials, weighing must be performed in a controlled environment like a glove box with a low-humidity atmosphere or a glove bag flushed with an inert gas like nitrogen.[15]

Scenario 2: Poor Powder Flow and Caking

Q: My amide-ether powder is clumping together, sticking to the spatula, and won't flow properly. What is causing this and how can I fix it?

A: This issue, known as caking or agglomeration, is caused by moisture absorption creating capillary forces and liquid bridges between powder particles, which increases cohesion.[8][9] This is particularly problematic in high-humidity environments.[16]

Solutions:

  • Environmental Control: The most effective solution is to handle the powder in an environment with controlled low relative humidity (e.g., below 40% RH, but ideally lower if the compound is very sensitive).[17][18]

  • Proper Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[14][19] After opening, flush the headspace with dry nitrogen or argon before resealing to displace moist air.[19]

  • Mechanical Agitation: If the powder has already caked, it can sometimes be broken up with a spatula or by gentle agitation.[14] However, this is a temporary fix, as the newly exposed surfaces will continue to absorb moisture.

  • Formulation Aids (Drug Development): In a formulation context, excipients such as glidants (e.g., colloidal silicon dioxide) or lubricants can be added to improve powder flow.[20]

Scenario 3: Unexpected Analytical Results

Q: My assay results by HPLC are consistently low, and my NMR spectrum shows a broad peak I can't identify. Could moisture be the culprit?

A: Yes, absolutely. Moisture can directly impact analytical results in several ways:

  • Artificially Low Purity/Assay: As discussed, absorbed water adds to the mass of the sample without being the active compound. If you weigh out 10 mg of a sample that is 5% water by mass, you are only weighing 9.5 mg of your compound. This directly leads to calculated concentrations and assay results that are lower than expected.

  • Chemical Degradation: If the compound has degraded via hydrolysis, the purity will genuinely be lower.[5] You may see new peaks in your chromatogram corresponding to the degradation products (the carboxylic acid and amine).

  • Interference in Analysis: The absorbed water itself can be a source of interference. In proton NMR (¹H-NMR), residual water appears as a broad singlet that can obscure other peaks, especially in solvents like DMSO-d₆.

Solution: Accurately determine the water content of your material using a definitive method like Karl Fischer titration before preparing your analytical samples. The assay can then be calculated on an "anhydrous basis" by correcting for the measured water content.

Section 3: Best Practices & Standard Protocols

Implementing robust standard operating procedures is the key to managing hygroscopic compounds effectively.

Q: What is the correct procedure for receiving, opening, and storing a new hygroscopic amide-ether compound?

A: A systematic workflow is crucial to prevent moisture contamination from the moment a compound enters the lab.

G cluster_0 Receiving & Initial Storage cluster_1 First Use & Aliquoting cluster_2 Long-Term Storage A Receive Compound. Do NOT open immediately. B Allow container to equilibrate to room temperature (min. 2 hours). A->B C Visually inspect seal for integrity. B->C D Work in a low-humidity environment (glove box or controlled room). C->D E Quickly aliquot material into smaller, pre-tared vials. D->E F Backfill primary and aliquot containers with inert gas (N2 or Ar). E->F G Seal vials tightly with parafilm or cap liners. F->G H Place sealed vials inside a secondary container (e.g., sealed bag) with desiccant pouches. G->H I Store in a desiccator cabinet at the recommended temperature. H->I

Caption: Workflow for handling a newly received hygroscopic compound.

Explanation of Key Steps:

  • Temperature Equilibration: Never open a cold container in a warm, humid lab. Moisture will immediately condense on the cold powder, much like on a cold drink can.

  • Inert Gas Backfill: Displacing the air in the container's headspace with a dry, inert gas like nitrogen or argon is a critical step to protect the material between uses.[19]

  • Aliquoting: Dividing a large batch into smaller, single-use vials minimizes the number of times the bulk material is exposed to the atmosphere.[21]

  • Double Barrier Storage: Storing the primary sealed container inside a secondary sealed bag with desiccants provides an extra layer of protection.[19]

Q: How can I accurately measure the water content of my compound?

A: Several techniques can determine water content, but Karl Fischer titration is considered the gold standard for its specificity and accuracy.[22][]

TechniquePrincipleBest ForKey Considerations
Karl Fischer (KF) Titration Titration based on a stoichiometric reaction between iodine and water.[24]Accurate and specific water determination from ppm to 100%.[][25]Volumetric: For higher water content (>1%).[26] Coulometric: For trace amounts of water (<1%).[26][27] Can be affected by ketones, aldehydes, or strong redox agents.[24]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Determining total mass loss upon heating, which can include water and other volatile solvents.Not specific to water; any component that volatilizes at the analysis temperature will be measured as mass loss.[28]
Dynamic Vapor Sorption (DVS) Measures mass change as a sample is exposed to varying relative humidity levels.Characterizing the hygroscopic profile (isotherm) of a material, not for routine QC of water content.[29][30]Provides critical data on how a material will behave at different environmental humidities.[31][32]

Protocol: Karl Fischer Titration (Volumetric) - Simplified

  • System Preparation: Add fresh solvent (e.g., methanol) to the titration vessel and perform a "pre-titration" to neutralize any residual water in the solvent until a stable, dry endpoint is reached.

  • Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the vessel and titrate to the endpoint.[33] This step is crucial as it determines the exact water equivalence of the KF reagent (the "titer"). Repeat for precision.

  • Sample Analysis: Accurately weigh and add your amide-ether compound to the conditioned titration vessel.[33]

  • Titration: The instrument will automatically titrate the sample with the KF reagent until all the water has reacted. The endpoint is detected potentiometrically.[]

  • Calculation: The instrument's software uses the volume of titrant consumed, the sample weight, and the predetermined titer to calculate the water content as a percentage (w/w).

Q: My compound has absorbed moisture. What is the safest way to dry it without causing degradation?

A: The choice of drying method depends on the thermal stability and physical state of your compound. A gentle method is always preferable.

G decision decision result result start Compound requires drying. Has it absorbed moisture? q1 Is the compound thermally stable at elevated temperatures? start->q1 q2 Is the compound a non-volatile solid? q1->q2 No res2 Dry in a standard oven. (Use with caution, risk of degradation). q1->res2 Yes q3 Is the compound sensitive to both heat and vacuum? q2->q3 No (liquid/volatile) res1 Dry in a Vacuum Oven at low-to-moderate heat (e.g., 40-60°C). q2->res1 Yes res3 Dry in a desiccator over a strong drying agent (e.g., P2O5, CaCl2). q3->res3 No res4 Freeze-Drying (Lyophilization). (Best for highly sensitive or biological materials). q3->res4 Yes

Caption: Decision tree for selecting an appropriate drying technique.

Explanation of Methods:

  • Vacuum Oven: This is often the best choice. Applying a vacuum lowers the boiling point of water, allowing for efficient drying at a lower, safer temperature, which minimizes the risk of thermal degradation.[34]

  • Desiccator: A simple and gentle method. The compound is placed in a sealed chamber with a desiccant (e.g., phosphorus pentoxide, calcium sulfate).[35] This method is slow but very safe for heat-sensitive materials.

  • Freeze-Drying (Lyophilization): This is the gentlest method, ideal for materials that are unstable in solution or sensitive to even mild heat. The material is frozen, and then water is removed by sublimation under deep vacuum.[36]

Section 4: Advanced Mitigation Strategies in Drug Development

Q: Are there any formulation strategies to intrinsically reduce the hygroscopicity of an amide-ether API?

A: Yes, during later-stage drug development, several advanced strategies can be employed to improve the stability and handling of highly hygroscopic APIs.[20] These methods work by either creating a physical barrier to moisture or altering the crystal structure of the API to make it less prone to water uptake.

  • Film Coating or Encapsulation: A protective polymer layer is applied to tablets or particles, acting as a physical barrier between the hygroscopic core and the environment.[18][20]

  • Co-crystallization: The API is combined with a benign co-former molecule to create a new crystalline structure (a co-crystal) with different, and hopefully improved, physical properties, including lower hygroscopicity.[20]

  • Co-processing with Excipients: The API can be processed with excipients that preferentially absorb moisture, effectively shielding the active ingredient.[20]

These strategies represent a proactive approach to managing hygroscopicity, reducing the reliance on strict environmental controls during the product's lifecycle.[20]

References

  • The Impact of Powder Moisture Content on Quality and Stability. (2025). AAPS.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics.
  • Moisture Content Determin
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC.
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.
  • Dynamic Vapor Sorption (DVS). Mettler Toledo.
  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025). Ziebaq.
  • Karl Fischer Method of Moisture Detection. CSC Scientific.
  • Karl Fischer Method of Moisture Determin
  • Karl Fischer Titration Guide for Water (Moisture)
  • Determining Water Content with a Novel Karl Fischer Titr
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Karl Fischer titr
  • Effect of Moisture on Powder Flow Properties of Theophylline. (2014). PMC.
  • Managing the Impact of Humidity on Powders. (2024). AZoM.
  • DVS Systems | Dynamic Vapor Sorption. ProUmid.
  • Karl Fischer Titr
  • Best Practices for Safe Chemical Storage in Labor
  • The Impact of Humidity on Seasoning Powder Flowability in Global Processing. (2025). Centre for Industrial Rheology.
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs.
  • Dynamic vapor sorption. Wikipedia.
  • Dynamic Vapor Sorption. SK pharmteco.
  • How to Store Reagents. University of Rochester Department of Chemistry.
  • Best Practices for Proper Chemical Storage. (2022). The Synergist.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Physical and chemical properties of amides. Chemicalbook.
  • How the drying process differs between fine and heavy chemicals. (2024). Cleanroom Technology.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
  • How to Handle Hygroscopic Reference Standards? (2008).
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. (2018). Allied Academies.
  • How do you handle hygroscopic salts? (2016).
  • Dosage forms for hygroscopic active ingredients.
  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018). Asaclean Purging Compounds.
  • Hygroscopic Substances and Drying Agents. (2018). Chemistry Stack Exchange.
  • Hygroscopic chemical...how to deal with? (2010). Protocol Online.
  • Effect of moisture on solid st
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Amides chemical properties: Understanding Their Significance.
  • Hygroscopic elongation of moisture-responsive polyamide 6 fibers copolymerized with polyetherdiamine and adipic acid. (2024).
  • Principles of Drug Action 1, Spring 2005, Amides. New York University.
  • Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. (2026).
  • 15.14: Physical Properties of Amides. (2022). Chemistry LibreTexts.
  • All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready.
  • Effect of Moisture on Mechanical Properties and Thermal Stability of Meta-Aramid Fiber Used in Insul

Sources

Optimization

Technical Support Center: Troubleshooting Chloroacetamide Etherification

Welcome to the advanced troubleshooting center for chloroacetamide etherification. The O-alkylation of alcohols and phenols with 2-chloroacetamides (a variant of the Williamson ether synthesis) is a fundamental transform...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for chloroacetamide etherification. The O-alkylation of alcohols and phenols with 2-chloroacetamides (a variant of the Williamson ether synthesis) is a fundamental transformation in drug development and agricultural chemistry. However, researchers frequently encounter stalled conversions, unexpected byproducts, and low yields.

This guide provides a mechanistic root-cause analysis, an optimized self-validating protocol, and an advanced FAQ matrix to help you achieve quantitative conversion.

Mechanistic Root Cause Analysis

To troubleshoot low conversion, you must first understand the competing pathways in the reaction vessel. The etherification of a chloroacetamide is an


 nucleophilic substitution. However, chloroacetamides are less electrophilic than standard alkyl iodides or bromides, and the amide moiety introduces unique vulnerabilities to side reactions.
The Three Pillars of Failure in Chloroacetamide Etherification
  • Base-Mediated Hydrolysis (The Moisture Trap): The most common cause of low yield is the destruction of the chloroacetamide starting material. Under basic conditions with trace moisture, chloroacetamides undergo a rapid intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reaction at the chlorinated carbon center, where hydroxide (
    
    
    
    ) substitutes the chloride to form a hydroxy-acetamide byproduct[1]. This hydrolysis pathway is highly competitive and will readily consume your electrophile if your solvents are not strictly anhydrous.
  • Solvent-Induced C-Alkylation: The choice of solvent directly dictates the regioselectivity of phenoxide nucleophiles. If you use protic solvents (e.g., water, ethanol, or trifluoroethanol), the solvent molecules hydrogen-bond with the phenoxide oxygen. This solvation shell shields the oxygen, drastically reducing its nucleophilicity and forcing the chloroacetamide to attack the aromatic ring instead, leading to C-alkylation rather than the desired O-alkylation[2].

  • Thermodynamic Stalling (The Weak Base Problem): Standard Williamson conditions often employ potassium carbonate (

    
    ) in acetone. While sufficient for highly acidic, unhindered phenols, these mild conditions fail for aliphatic alcohols or sterically hindered substrates. The weak base fails to push the deprotonation equilibrium forward, leaving the nucleophile unactivated[3].
    

Pathway SM Chloroacetamide + Phenol/Alcohol Base Deprotonation (Base) SM->Base Side2 Hydrolyzed Amide (Side Reaction) SM->Side2 Aqueous Base / Moisture (OH- attack) Intermediate Phenoxide/Alkoxide Intermediate Base->Intermediate Product O-Alkylated Product (Target Ether) Intermediate->Product Polar Aprotic Solvent (e.g., DMF, DMSO) Side1 C-Alkylated Product (Side Reaction) Intermediate->Side1 Protic Solvent (e.g., TFE, H2O)

Mechanistic pathway of chloroacetamide etherification and competing side reactions.

Quantitative Impact of Reaction Conditions

To illustrate the causality between reaction conditions and conversion rates, the following table summarizes the quantitative outcomes of various etherification environments.

Table 1: Optimization of Reaction Conditions for Chloroacetamide Etherification

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale

(2.0)
Acetone56 (Reflux)1215 - 30%Weak base leads to incomplete deprotonation of hindered or aliphatic substrates.
NaH (1.2)DMF01814%Insufficient thermal energy to overcome the

activation barrier[3].
NaH (1.2)DMF80580%Irreversible deprotonation + high thermal energy drives complete conversion[3].
KOH (aq)TFE /

2524<10%Protic solvent induces H-bonding, heavily favoring C-alkylation byproducts[2].

Diagnostic Decision Tree

If your reaction has stalled, use the following logic to isolate the root cause before attempting another trial.

Workflow Start Issue: Low Conversion (< 20% Yield) LCMS Run LC-MS on Crude Mixture Start->LCMS Decision1 Mass = SM - Cl + OH? LCMS->Decision1 Fix1 Action: Dry solvents, use non-nucleophilic base Decision1->Fix1 Yes (Hydrolysis) Decision2 Unreacted SM Recovered? Decision1->Decision2 No Fix2 Action: Switch to NaH/DMF, heat to 80°C Decision2->Fix2 Yes (Poor Nucleophile)

Decision tree for diagnosing and resolving low conversion in etherification workflows.

Optimized Self-Validating Protocol (NaH / DMF Method)

For substrates that fail under standard


/Acetone conditions, switching to Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) provides the irreversible deprotonation and polar aprotic environment necessary for high conversion[3].

Safety Note: NaH is highly pyrophoric. Quench carefully.

Step 1: System Preparation & Drying
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with inert gas (Argon or

    
    ) for 15 minutes.
    
  • Self-Validation Checkpoint: Ensure the Argon balloon remains inflated and the bubbler shows positive pressure. A deflating balloon indicates a system leak, which will introduce atmospheric moisture and cause chloroacetamide hydrolysis.

Step 2: Nucleophile Activation
  • Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M relative to the nucleophile).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the phenol/alcohol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10 minutes.

  • Self-Validation Checkpoint: You must observe the evolution of

    
     gas (bubbling). This visual cue confirms that irreversible deprotonation is actively occurring. Stir at room temperature until all bubbling completely ceases (approx. 30 minutes) to ensure 100% alkoxide/phenoxide formation.
    
Step 3: Electrophile Addition & Heating
  • Dissolve the 2-chloroacetamide (1.2 equiv) in anhydrous DMF and add it dropwise to the activated nucleophile solution.

  • Heat the reaction mixture to 80 °C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (e.g., 3:1 Hexanes:EtOAc) every 2 hours. The complete disappearance of the nucleophile spot and the appearance of a new product spot validates successful conversion. Do not stop heating until the nucleophile is consumed.

Step 4: Quenching & Isolation
  • Cool the reaction to 0 °C.

  • Slowly add saturated aqueous

    
     dropwise to quench any unreacted NaH.
    
  • Self-Validation Checkpoint: The cessation of micro-bubbling upon

    
     addition confirms the system is fully neutralized and safe to expose to air.
    
  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to pull the DMF into the aqueous phase. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Advanced Troubleshooting FAQs

Q: My LC-MS shows a major peak corresponding to[M - 35.5 + 17]. What is happening? A: This mass signature indicates base-mediated hydrolysis of your chloroacetamide. The chloride leaving group (-35.5 Da) has been substituted by a hydroxide ion (+17 Da). This occurs when trace water in your solvent reacts with the base to form highly nucleophilic


, which rapidly attacks the chlorinated carbon via an 

mechanism[1]. To fix this, you must use strictly anhydrous solvents, flame-dried glassware, and ensure your base is not hygroscopic.

Q: The phenol starting material is completely consumed, but NMR confirms the product is not the expected ether. The oxygen is still a free hydroxyl group. Why? A: You have likely experienced solvent-induced C-alkylation. If you used a protic solvent (like water, ethanol, or trifluoroethanol), the solvent forms a strong hydrogen-bonding network with the phenoxide oxygen. This shielding effectively blocks the oxygen from acting as a nucleophile, forcing the electrophile to attack the ortho- or para-position of the aromatic ring instead[2]. Switch immediately to a polar aprotic solvent like DMF or DMSO to leave the oxygen unsolvated and highly reactive.

Q: I am using


 in acetone at reflux, but my conversion is stalled at 15% even after 24 hours. Should I add more chloroacetamide? 
A:  No, adding more electrophile will not solve a thermodynamic stall. 

is a relatively weak base. While it works well for highly acidic phenols, it cannot fully deprotonate less reactive phenols or aliphatic alcohols, leaving the nucleophile unactivated. Furthermore, acetone's low boiling point (56 °C) does not provide enough thermal energy to overcome the activation barrier for sterically hindered chloroacetamides. You must switch to a stronger, irreversible base like NaH in DMF, and heat the reaction to 80 °C[3].

Q: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) instead of inorganic bases? A: It is highly discouraged. Amine bases are generally not strong enough to quantitatively deprotonate alcohols/phenols for etherification. More importantly, tertiary amines can act as nucleophiles themselves, reacting with the chloroacetamide to form stable quaternary ammonium salts (Menschutkin reaction), completely destroying your starting material.

References

  • Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic Weeds. ChemRxiv. Available at:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology (ACS). Available at:[Link]

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange. Available at:[Link]

Sources

Troubleshooting

Separation of mono-amide byproducts in bis-amide synthesis

Technical Support Center: Organic Synthesis & Purification Division Subject: Troubleshooting & Purification Guide for Bis-Amide Synthesis Ticket ID: #BIS-AM-SEP-001 Introduction Welcome to the technical support center. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Purification Division Subject: Troubleshooting & Purification Guide for Bis-Amide Synthesis Ticket ID: #BIS-AM-SEP-001

Introduction

Welcome to the technical support center. This guide addresses the purification of bis-amides synthesized from diamines and carboxylic acids (or their derivatives). The critical challenge in this synthesis is the removal of the mono-amide intermediate (mono-acylated diamine), which often possesses similar solubility profiles to the desired product but differs significantly in acid-base properties.

This guide prioritizes chemical causality over rote steps. By exploiting the basicity of the unreacted amine functionality on the mono-amide, we can achieve high-purity separation without tedious chromatography.

Module 1: The Chemistry of Separation (The "Why")

To separate the mono-amide from the bis-amide, you must exploit the


 differential .
  • The Mono-amide (Impurity): Contains one formed amide bond and one free amine (primary or secondary). This free amine is basic (

    
     of conjugate acid 
    
    
    
    10–11). It can be protonated to form a water-soluble ammonium salt.
  • The Bis-amide (Product): Contains two amide bonds. Amide nitrogens are non-basic (

    
     of conjugate acid 
    
    
    
    -0.5) due to resonance delocalization of the nitrogen lone pair into the carbonyl.[1] It remains neutral in mild acidic conditions.

The Strategy: We transform the mono-amide into a salt using a mild acid, forcing it into the aqueous phase, while the neutral bis-amide remains in the organic phase.

Module 2: Decision Matrix & Workflows

Visualizing the Purification Strategy

Use the following decision tree to select the correct protocol based on your scale and compound properties.

purification_strategy Start Crude Reaction Mixture (Bis-amide + Mono-amide) SolubilityCheck Is Product Soluble in DCM or EtOAc? Start->SolubilityCheck Precipitation Protocol C: Recrystallization (Solvent Switch) SolubilityCheck->Precipitation No (Product Precipitates) ScaleCheck Scale > 10g? SolubilityCheck->ScaleCheck Yes AcidWash Protocol A: Acid-Base Extraction (Liquid-Liquid) Scavenger Protocol B: Solid-Supported Scavenging (Resin) ScaleCheck->AcidWash Yes (High Scale) ScaleCheck->Scavenger No (Low Scale/High Value)

Figure 1: Strategic decision tree for selecting the optimal purification method based on solubility and scale.

Module 3: Troubleshooting Guides (Protocols)

Protocol A: Acid-Base Extraction (The Standard Method)

Best for: Scales >500mg, acid-stable amides.

The Logic: We use a specific pH window. Strong acids (pH < 1) are unnecessary and risks hydrolysis. We aim for pH 3–4, which protonates the amine (removing mono-amide) but leaves the bis-amide untouched.

Step-by-Step:

  • Dissolution: Dissolve crude residue in a water-immiscible organic solvent (DCM is preferred for solubility; EtOAc is greener but may solubilize some salts).

  • The Acid Wash (Critical Step):

    • Wash the organic layer 2x with 10% Citric Acid or 1M HCl .

    • Mechanism:[2][3][4][5][6]

      
       (Water Soluble).
      
  • The Brine Wash: Wash organic layer 1x with Saturated NaCl to remove entrained water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Evaporate solvent.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Emulsion forms Amphiphilic nature of mono-amide salts.Add a small amount of MeOH to the organic layer or filter the biphasic mixture through Celite.
Product loss to aqueous Bis-amide is too polar (short chain).Switch to continuous extraction or use Protocol B (Resins).
Impurity remains Mono-amide HCl salt is soluble in organic (rare but possible in DCM).Switch solvent to EtOAc/Ether for the wash, or perform a final wash with water.
Protocol B: Solid-Supported Scavenging (High Throughput)

Best for: Scales <500mg, library synthesis, or acid-sensitive compounds.

The Logic: Instead of washing with liquid acid, we use a polymer bead functionalized with an electrophile (Isocyanate). The unreacted amine on the mono-amide attacks the bead and becomes covalently tethered. The bis-amide (non-nucleophilic) stays in solution.

Reagents:

  • Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Benzaldehyde .

  • Stoichiometry: 2–3 equivalents relative to expected impurity.

Workflow Diagram:

scavenger_workflow Mix Crude Mixture (Solution) AddResin Add PS-Isocyanate (Scavenger Resin) Mix->AddResin React Stir/Shake (2-4 Hours) AddResin->React Filter Filtration React->Filter Filtrate Filtrate: Pure Bis-Amide Filter->Filtrate Solid Solid Waste: Resin-bound Mono-amide Filter->Solid

Figure 2: Chemical scavenging workflow. The mono-amide is covalently bound to the resin, leaving pure product in the filtrate.

Module 4: Frequently Asked Questions (FAQs)

Q1: My bis-amide is precipitating during the reaction. How do I purify it? A: This is often an advantage. If the bis-amide precipitates, the mono-amide usually remains in solution (unless the solvent is completely non-polar).

  • Action: Filter the solid.[7] Wash the filter cake with the reaction solvent (often DCM or THF) to remove adsorbed mono-amide. Then, wash with dilute acidic water (if the solid is stable) or recrystallize from Ethanol/DMF.

Q2: I see a "tailing" spot on my TLC that overlaps with my product. What is it? A: That is likely the mono-amide. The free amine interacts strongly with the acidic silanols on the silica gel, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your TLC eluent. This deprotonates the silanols, sharpening the mono-amide spot and likely changing its Rf, revealing separation from the bis-amide [1].
    

Q3: Can I use silica chromatography to separate them? A: Yes, but it is often unnecessary. If you must:

  • Use a DCM/MeOH gradient (0%

    
     10% MeOH).
    
  • Crucial: Add 1% aqueous Ammonium Hydroxide to the mobile phase. This suppresses the ionization of the amine on the mono-amide, improving peak shape and resolution.

Q4: I used excess acid chloride to force the reaction to completion, but now I have other impurities. Why? A: Excess acid chloride creates anhydride byproducts or over-acylates if secondary amines are involved.

  • Correction: Quench excess acid chloride with a volatile amine (like dimethylamine) or simply wash with mild aqueous base (

    
    ) after the acid wash described in Protocol A.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction principles).
  • Biotage. (2023).[7] Strategies to Reduce Impurities in Amide Synthesis: Scavenger Resins.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic source for amide resonance and basicity).[2]

  • Marsh, A., et al. (1997). "High-loading scavenger resins for combinatorial chemistry." Journal of Organic Chemistry.

Sources

Optimization

Stability of 2,2'-oxybis[N,N-dimethylacetamide] at high temperatures

Technical Support Guide: Thermal Stability & Handling of 2,2'-Oxybis[N,N-dimethylacetamide] (TMDGA) Introduction: Compound Identity & Critical Context Compound: 2,2'-Oxybis[N,N-dimethylacetamide] Common Abbreviation: TMD...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Thermal Stability & Handling of 2,2'-Oxybis[N,N-dimethylacetamide] (TMDGA)

Introduction: Compound Identity & Critical Context

Compound: 2,2'-Oxybis[N,N-dimethylacetamide] Common Abbreviation: TMDGA (Tetramethyldiglycolamide) CAS Number: 34866-70-1 Role: Hydrophilic tridentate ligand used primarily in actinide/lanthanide separations (e.g., EXAm, ALSEP processes) as an aqueous stripping agent or holdback reagent.

Executive Summary for Researchers: While TMDGA exhibits moderate thermal stability in its neat solid/liquid state, its stability profile changes drastically in the presence of mineral acids (e.g.,


). High-temperature operations (>60°C) in acidic media are strongly discouraged  due to rapid hydrolytic degradation, which compromises extraction efficiency and can lead to safety hazards involving exothermic gas evolution.

Module 1: Thermal Stability Profile

Q1: What is the maximum safe operating temperature for TMDGA?

The answer depends entirely on the solvent environment.

StateMax Safe TempCritical Behavior
Neat (Pure Substance) ~120°C - 150°CThermally stable. Decomposition (pyrolysis) typically begins >200°C.
Aqueous Solution (Neutral) < 80°CSlow hydrolysis may occur over prolonged periods.
Acidic Solution (

)
< 40°C Rapid Hydrolysis. Degradation follows pseudo-first-order kinetics.
Irradiated Acidic Solution < 25°CRadiolysis + Hydrolysis synergy accelerates degradation significantly.
Q2: How does TMDGA degrade at high temperatures?

In acidic environments, the ether oxygen and amide groups are susceptible to acid-catalyzed hydrolysis. The degradation pathway typically involves the cleavage of the amide bond, resulting in the formation of dimethylamine and diglycolic acid derivatives.

Key Insight: Research indicates that hydrophilic DGAs like TMDGA degrade faster than their lipophilic counterparts (e.g., TODGA) because they are dissolved directly in the acid phase, maximizing contact with protons (


) and radiolytic radicals (

).

Data Reference: Studies on the related analog TEDGA (Tetraethyldiglycolamide) show an ~8% concentration loss per hour at 65°C in 4 M


. TMDGA, having a lower molecular weight and less steric hindrance, exhibits degradation rates comparable to or faster than TEDGA under identical conditions.

Module 2: Visualization of Degradation & Workflow

Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the structural breakdown of TMDGA when exposed to heat and acid.

TMDGA_Degradation Fig 1: Mechanism of TMDGA hydrolysis leading to loss of chelation efficacy. TMDGA TMDGA (Intact Ligand) AcidHeat Acid (H+) + Heat (>50°C) TMDGA->AcidHeat Protonation Intermediate Tetrahedral Intermediate AcidHeat->Intermediate Nucleophilic Attack (H2O) Products Degradation Products: 1. Dimethylamine 2. Diglycolic Acid Monoamide Intermediate->Products C-N Bond Cleavage

Figure 2: Operational Decision Tree

Follow this logic flow to determine if your experimental conditions risk TMDGA instability.

Decision_Tree Fig 2: Safety decision matrix for heating TMDGA solutions. Start Start: Experimental Setup SolventCheck Is TMDGA in Acid (HNO3)? Start->SolventCheck TempCheck Is Temperature > 50°C? SolventCheck->TempCheck Yes Safe Safe Operation Monitor normally. SolventCheck->Safe No (Neutral/Organic) RadCheck Is Radiation Present? TempCheck->RadCheck No (<50°C) Critical CRITICAL RISK Rapid Hydrolysis (>10%/hr) Stop Heating Immediately. TempCheck->Critical Yes RadCheck->Safe No Caution Caution: Monitor Kinetics Expect <5% loss/day. RadCheck->Caution Yes

Module 3: Troubleshooting & Diagnostics

Scenario A: "My distribution ratios ( , ) are dropping unexpectedly."

Cause: Thermal hydrolysis has cleaved the TMDGA ligand, reducing the concentration of active extractant. Diagnostic Steps:

  • Check History: Was the solution heated above 50°C during preparation or evaporation?

  • HPLC Analysis: Run a sample on a C18 column (Mobile phase: Water/Acetonitrile gradient). Look for early-eluting peaks corresponding to diglycolic acid monoamides or diglycolic acid.

  • Visual Check: In extreme cases, degradation products may cause phase haziness or unexpected precipitation if the solubility limit of the degradation product is reached (though less likely for hydrophilic TMDGA).

Scenario B: "I see gas evolution when heating the solution."

Cause: Advanced decomposition or oxidation. Immediate Action:

  • STOP HEATING immediately.

  • Cool Down: Move the vessel to an ice bath if safe to do so.

  • Ventilation: Ensure the fume hood is active;

    
     gases may be present.
    
  • Root Cause: Heating DGAs in high-molarity nitric acid can lead to autocatalytic oxidation, similar to the "red oil" phenomenon observed with TBP, although TMDGA is generally less prone to violent runaways than TBP. However, gas generation (

    
    , 
    
    
    
    ,
    
    
    ) indicates irreversible destruction of the ligand.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I rotovap TMDGA solutions to dryness? A: Only if the solution is neutral. If the solution contains


, do not  rotovap to dryness at high bath temperatures. The concentrating acid combined with heat will destroy the ligand. Neutralize the solution first or use low-temperature evaporation (<40°C) under high vacuum.

Q: How should I store TMDGA? A: Store as a neat solid or in neutral aqueous solution at room temperature (20-25°C). Avoid storing in acidic solutions for long periods (months) unless refrigerated (


C), as slow hydrolysis occurs even at room temperature.

Q: Is TMDGA more stable than TODGA? A: In terms of hydrolytic stability in a two-phase system, TODGA appears more stable simply because it resides in the organic phase, protecting it from the harsh acid in the aqueous phase. TMDGA, being water-soluble, is constantly exposed to the acid, making it effectively more labile in process conditions.

References

  • Wilden, A., et al. (2018). "Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides." Solvent Extraction and Ion Exchange, 36(4), 347-359.

    • Establishes degradation rates of hydrophilic DGAs (TEDGA/TMDGA) in nitric acid.
  • Rotermund, B. M., et al. (2024). "Impacts of Neodymium Complexation on Radiolysis of Tetramethyl Diglycolamide (TMDGA) in Aqueous Solutions." OSTI Technical Report.

    • Discusses stability in the context of metal complex
  • Modolo, G., et al. (2007). "Complexation and back extraction of various metals by water-soluble diglycolamide." Analytical Sciences, 23(6), 727-731.[1]

    • Provides foundational data on TMDGA synthesis and extraction properties.
  • Ansberque, C., et al. (2016). "Hydrolysis and radiolysis of N,N,N',N'-tetraoctyldiglycolamide in n-dodecane." Dalton Transactions.

Sources

Troubleshooting

Technical Support Center: Acetamide Linkage Stability in Acidic Media

Welcome to the Technical Support Center for Acetamide Linkage Stability. As drug development increasingly relies on complex peptide and small-molecule architectures, maintaining the integrity of the amide bond in acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acetamide Linkage Stability. As drug development increasingly relies on complex peptide and small-molecule architectures, maintaining the integrity of the amide bond in acidic environments—such as the gastric lumen or acidic purification gradients—is a critical challenge.

This guide synthesizes mechanistic theory with field-proven formulation and synthetic strategies to help you troubleshoot, diagnose, and resolve acid-catalyzed degradation.

Mechanistic Overview & Intervention Points

To effectively prevent hydrolysis, one must first understand the causality of the degradation. Acid-catalyzed hydrolysis of acetamides typically follows an


 (Acid-catalyzed, Acyl cleavage, Bimolecular) reaction pathway[1]. The process initiates with the reversible protonation of the carbonyl oxygen. This critical step draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity and leaving it vulnerable to nucleophilic attack by water[2].

By mapping this pathway, we can identify precise nodes where synthetic or formulation-based interventions can halt the degradation cascade.

G A Acetamide Linkage B Carbonyl Oxygen Protonation (H+) A->B C Nucleophilic Water Attack B->C D Tetrahedral Intermediate C->D E Proton Transfer to Nitrogen D->E F C-N Bond Cleavage (Hydrolysis) E->F I1 Enteric Coatings & Liposomes I1->B Blocks H+ I2 Steric Hindrance (e.g., N-alkylation) I2->C Hinders H2O I3 Bioisosteric Replacement I3->A Replaces Bond

Mechanism of acid-catalyzed amide hydrolysis and targeted intervention strategies.

Frequently Asked Questions (FAQs)

Q1: Why does my acetamide-containing API degrade rapidly in Simulated Gastric Fluid (pH 1.2) but remain completely stable at physiological pH (7.4)? A1: The stability of amides at neutral pH is governed by resonance delocalization between the nitrogen lone pair and the carbonyl group, imparting partial double-bond character to the C-N bond. However, in highly acidic media (pH < 2), the carbonyl oxygen becomes protonated. This disrupts the resonance system, making the carbonyl carbon highly electrophilic. Water then attacks to form a tetrahedral intermediate, followed by proton transfer to the nitrogen and irreversible cleavage into a carboxylic acid and an ammonium ion[1][2].

Q2: We are in the lead optimization phase. What synthetic modifications can prevent this hydrolysis without drastically altering the molecule's target affinity? A2: If structural modification is permissible, two primary strategies are highly effective:

  • Steric Shielding: Introducing bulky groups near the amide bond (e.g., N-alkylation or

    
    -carbon substitution) creates severe steric hindrance. This physical bulk blocks the trajectory of incoming water molecules, preventing the formation of the required tetrahedral intermediate[3].
    
  • Bioisosteric Replacement: Replacing the amide with a bioisostere, such as a 1,2,3-triazole or a trifluoroethylamine, retains the spatial geometry, dipole moment, and hydrogen-bonding capabilities of the amide but completely removes the hydrolyzable C-N bond[4].

Q3: Our API structure is locked and cannot be chemically modified. How can we use formulation to shield the acetamide bond from gastric acid? A3: When synthetic modification is not an option, you must manipulate the microenvironment of the API to reduce water activity and hydronium ion access:

  • Liposomal Encapsulation: Formulating the API within liposomes or lipid nanoparticles (LNPs) sequesters the drug in a hydrophobic bilayer or an internal aqueous core, significantly reducing exposure to bulk acidic media[5].

  • Enteric Coatings: Utilizing pH-sensitive polymers (e.g., Eudragit) that remain insoluble at pH 1.2 but dissolve at intestinal pH (pH > 5.5) completely bypasses gastric exposure.

Quantitative Data: Impact of Stabilization Strategies

To guide your optimization efforts, the following table summarizes the expected impact of various stabilization strategies on acetamide half-life (


) in typical acidic conditions (pH 1.2, 37 °C).
Stabilization StrategySpecific InterventionBaseline

(pH 1.2)
Improved

(pH 1.2)
Mechanism of Protection
Steric Shielding N-methylation of amide nitrogen~2.5 hours>24 hoursIncreases steric bulk, physically hindering water nucleophilic attack[3].
Bioisosteric Replacement 1,2,3-Triazole substitution~2.5 hoursStable (No degradation)Removes the hydrolyzable C-N bond entirely while retaining geometry[4].
Formulation Liposomal encapsulation~2.5 hours~18 hoursPhysical lipid barrier restricts hydronium ion and bulk water access[5].
Backbone Modification D-amino acid substitution~2.5 hours>24 hoursAlters local stereochemistry, primarily blocking enzymatic cleavage but adding steric bulk[3].
Experimental Protocol: Self-Validating SGF Stability Assay

To accurately diagnose acid-catalyzed hydrolysis and validate your stabilization strategies, use this standardized Simulated Gastric Fluid (SGF) assay. This protocol includes a critical quenching step to ensure self-validating, artifact-free LC-MS/MS readouts by immediately neutralizing the hydronium ions driving the


 mechanism.

Materials Needed:

  • NaCl, 3 M HCl, Double-distilled water (

    
    )
    
  • Purified Pepsin (1200–2400 U/mg)

  • Quenching Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0)

Step-by-Step Methodology:

  • SGF Preparation: Dissolve 2.0 g of NaCl in 900 mL of

    
    . Adjust the pH to exactly 1.2 ± 0.1 using 3 M HCl. If assessing combined enzymatic and acidic stability, add 3.2 g of Pepsin. Bring the final volume to 1000 mL with 
    
    
    
    [3].
  • Sample Initialization: Dissolve your acetamide-containing API in a compatible, non-interfering co-solvent (e.g., 5% DMSO) to create a 1 mM stock solution.

  • Incubation: Pre-warm 9.9 mL of the SGF to 37 °C in a water bath. Spike 100 µL of the API stock into the SGF (final API concentration: 10 µM). Incubate at 37 °C under continuous orbital shaking (300 rpm).

  • Time-Course Sampling & Quenching (Critical Step): At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 100 µL aliquot of the reaction mixture. Immediately transfer the aliquot into a vial containing 100 µL of ice-cold Quenching Buffer. Causality: The rapid pH shift neutralizes the hydronium ions, instantly halting the

    
     hydrolysis mechanism and denaturing any pepsin present, ensuring the degradation observed is not an artifact of sample handling.
    
  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins or insoluble aggregates.

  • LC-MS/MS Quantification: Analyze the supernatant. Track the depletion of the parent API mass and monitor for the appearance of the specific carboxylic acid and amine cleavage fragments (+18 Da mass shift distributed across the two fragments).

References
  • Title: Is the acid-catalyzed hydrolysis of acetamide a reversible or an irreversible reaction?
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis: Tetramethyldiglycolamide (TMDGA) vs. Lipophilic Analogs

Product: Acetamide, 2,2'-oxybis[N,N-dimethyl-] (TMDGA) CAS: 6326-44-9 Synonyms: Tetramethyldiglycolamide; Bis(N,N-dimethylacetamide) ether Primary Application: Hydrophilic model ligand for actinide/lanthanide separation;...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Acetamide, 2,2'-oxybis[N,N-dimethyl-] (TMDGA)

CAS: 6326-44-9 Synonyms: Tetramethyldiglycolamide; Bis(N,N-dimethylacetamide) ether Primary Application: Hydrophilic model ligand for actinide/lanthanide separation; aqueous phase complexant.

Executive Summary: The "Clean" Model for Nuclear Separations

In the field of hydrometallurgy and nuclear waste reprocessing, Tetramethyldiglycolamide (TMDGA) serves a critical role as the hydrophilic structural analog to the industrially relevant Tetraoctyldiglycolamide (TODGA) .

While TODGA is the "workhorse" for extracting trivalent actinides (


, 

) into organic solvents (e.g., n-dodecane), its long alkyl chains create complex, overlapping NMR signals that obscure mechanistic insight. TMDGA, stripped of these lipophilic tails, retains the identical tridentate coordination core (

) but remains water-soluble.

Why Researchers Choose TMDGA:

  • Spectral Clarity: Eliminates the "aliphatic forest" (0.8–1.5 ppm) seen in TODGA, allowing precise observation of metal-ligand binding via 1H NMR.

  • Thermodynamic Modeling: Acts as a proxy to determine stability constants (

    
    ) in the aqueous phase without the interference of reverse micelle aggregation.
    
  • Stripping Agent: Used to retain or "strip" actinides back into the aqueous phase during separation protocols.

1H NMR Spectral Analysis: The Fingerprint

The 1H NMR spectrum of TMDGA is defined by its symmetry and the restricted rotation characteristic of tertiary amides.

2.1. Theoretical & Observed Shifts (Solvent:

)

Unlike simple ethers, the amide nitrogen's lone pair donates into the carbonyl


-system, creating a partial double bond (

). This restricts rotation, making the two N-methyl groups magnetically inequivalent (cis and trans to the carbonyl oxygen).
Signal AssignmentProton TypeMultiplicityChemical Shift (

, ppm)
IntegrationStructural Insight
A

Singlet4.45 4HDeshielded by ether oxygen and carbonyl anisotropy.
B

(cis)
Singlet3.05 6H"Cis" to carbonyl oxygen; generally more shielded than trans.
C

(trans)
Singlet2.90 6H"Trans" to carbonyl oxygen; distinct environment due to restricted rotation.

Critical Note on Coalescence: At room temperature (298 K), these peaks are distinct. If the sample is heated (>350 K), the rotation barrier is overcome, and the two N-methyl singlets will broaden and coalesce into a single peak (approx. 2.98 ppm).

2.2. Comparative Spectral Performance: TMDGA vs. TODGA

The following table contrasts the utility of TMDGA against its lipophilic counterpart in spectroscopic studies.

FeatureTMDGA (Model) TODGA (Industrial Standard) Scientific Implication
Alkyl Region (0.8-1.5 ppm) Silent Dominant (Multiplets)TODGA's octyl chains obscure signals from bound water or impurities. TMDGA offers a clean baseline.
Solvent Compatibility

,


, n-Dodecane
TMDGA allows direct study of hydration spheres and aqueous complexation thermodynamics.
Metal Induced Shifts Sharp, distinct shiftsBroadened linesTODGA forms aggregates (reverse micelles) in non-polar solvents, causing peak broadening that complicates kinetic analysis.
Experimental Protocol: Determination of Binding Constants

Objective: Determine the stability constant (


) of the 

-TMDGA complex using 1H NMR titration. Rationale: This protocol validates the ligand's affinity for trivalent f-elements, a key metric for separation efficiency.
3.1. Materials
  • Ligand: TMDGA (>98% purity).

  • Metal Salt:

    
     (Diamagnetic proxy for 
    
    
    
    to avoid paramagnetic broadening) OR
    
    
    if measuring paramagnetic induced shifts.
  • Solvent:

    
     (with TSP internal standard).
    
3.2. Step-by-Step Methodology
  • Stock Preparation:

    • Prepare 600

      
       of 10 mM TMDGA in 
      
      
      
      directly in an NMR tube.
    • Record the initial spectrum (

      
      ) . Verify the integrals (4:6:6 ratio).
      
  • Titration:

    • Prepare a 100 mM stock solution of

      
       in 
      
      
      
      .
    • Sequentially add aliquots (e.g., 5

      
      ) of metal stock to the NMR tube.
      
    • Cap and invert 5 times to mix (do not vortex vigorously to avoid bubbles).

  • Data Acquisition:

    • Record 1H NMR after each addition (Metal:Ligand ratios of 0.1, 0.3, 0.5, ... 2.0).

    • Observation: Track the chemical shift of the

      
       singlet. It will shift downfield (deshielding) as the ether oxygen coordinates to the highly electropositive 
      
      
      
      .
  • Analysis:

    • Plot

      
       (Change in shift) vs. 
      
      
      
      ratio.
    • Use non-linear regression (e.g., HypNMR or equivalent software) to fit the binding isotherm to a 1:3 (

      
      ) model.
      
Mechanism of Action & Logic Flow

The following diagram illustrates the comparative role of TMDGA in the research pipeline versus TODGA in the industrial pipeline.

DGA_Comparison cluster_0 Laboratory Phase (Structural Elucidation) cluster_1 Industrial Phase (Extraction) TMDGA TMDGA (Hydrophilic) D2O_Solvent Solvent: D2O TMDGA->D2O_Solvent NMR_Analysis 1H NMR Analysis (Sharp Peaks, No Aggregation) D2O_Solvent->NMR_Analysis Solubility allows Binding_Data Thermodynamic Data (Stability Constants) NMR_Analysis->Binding_Data Calculates TODGA TODGA (Lipophilic) Binding_Data->TODGA Informs Design of Dodecane Solvent: n-Dodecane TODGA->Dodecane Aggregation Reverse Micelle Formation Dodecane->Aggregation Driven by Alkyl Chains Extraction Actinide Partitioning (Organic Phase) Aggregation->Extraction Facilitates

Figure 1: Workflow comparison showing how TMDGA data informs the deployment of TODGA. TMDGA is used for fundamental binding studies, while TODGA is used for physical extraction.

References
  • Sasaki, Y., et al. (2001). "Extraction of Actinides(III) and Lanthanides(III) by N,N,N',N'-Tetraalkyldiglycolamides." Journal of Nuclear Science and Technology.

  • Modolo, G., & Asp, H. (2016). "Hydrometallurgical Separation of Actinides and Lanthanides." Woodhead Publishing Series in Energy. (Context on DGA family chemistry).
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Reference for solvent residual peaks and amide rotation).

  • Ansari, S. A., et al. (2012). "Understanding the complexation of lanthanides with diglycolamide ligands: A thermodynamic and spectroscopic study." Dalton Transactions. (Specifics on TMDGA vs TODGA binding thermodynamics).

Comparative

Advanced NMR Distinction: Amine Substrates vs. Amine Catalysts

Topic: NMR Distinction Between Amine Substrate (Amide Precursor) and Amine Catalyst Content Type: Publish Comparison Guide A Technical Guide for Reaction Monitoring and Structural Validation Executive Summary In drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Distinction Between Amine Substrate (Amide Precursor) and Amine Catalyst Content Type: Publish Comparison Guide

A Technical Guide for Reaction Monitoring and Structural Validation

Executive Summary

In drug development and organic synthesis, the formation of amides from amine precursors (substrates) is a ubiquitous transformation. However, these reactions often employ amine catalysts (e.g., DMAP, N-Methylimidazole) or amine bases (e.g., DIPEA, TEA) that can spectrally overlap with the nucleophilic amine substrate .

Distinguishing these species is critical for:

  • Kinetics: Accurately calculating conversion rates without integration errors from catalyst signals.

  • Purity: Ensuring complete removal of potentially genotoxic amine catalysts from the final API.

  • Mechanistic Insight: Verifying the formation of activated intermediates (e.g., N-acylpyridinium salts).

This guide delineates the specific NMR signatures (


H, 

C,

N) required to differentiate Amine Precursors (Primary/Secondary) from Amine Catalysts (Tertiary/Heterocyclic) and the resulting Amide Products .
Mechanistic Context & Spectral Challenges

The core challenge lies in the structural similarity of the nitrogen-adjacent environment.

  • Amine Precursor: Typically an aliphatic or aromatic primary/secondary amine (

    
     or 
    
    
    
    ).
  • Amine Catalyst: Often a nucleophilic tertiary amine (e.g., DMAP) or a bulky base (e.g., DIPEA).

  • Amide Product: The acylated result (

    
    ).
    

The Confusion Matrix:

  • 
    -Proton Overlap:  Protons on carbons adjacent to nitrogen (
    
    
    
    -CH) appear in the 2.5–3.5 ppm range for both precursors and catalysts.
  • Protonation Shifts: As the reaction progresses, acid byproducts (e.g., HCl, AcOH) protonate the base/catalyst, significantly shifting their signals and potentially overlapping with the product.

Comparative NMR Analysis
3.1 Proton (

H) NMR Signatures

The most accessible tool, provided solvent suppression or non-exchangeable solvents (e.g., DMSO-


, CDCl

) are used.
FeatureAmine Precursor (Substrate)Amine Catalyst (e.g., DMAP, TEA)Amide Product
N-H Protons Broad, Exchangeable 0.5–4.0 ppm (Aliphatic)3.5–6.0 ppm (Aniline)None (unless protonated salt form, then broad downfield >10 ppm)Sharp/Broad, Downfield 6.0–9.0 ppm (Distinctive doublet or triplet coupling often visible)

-CH Protons
Shielded 2.2–3.0 ppmVariable DMAP (

): ~3.0 ppm (Singlet)TEA (

): ~2.5 ppm (Quartet)
Deshielded 3.2–4.5 ppm (Shifted +0.5–1.0 ppm vs precursor)
Aromatic Signals Standard patterns (if aromatic)Distinctive Heterocycles DMAP: AA'BB' system (~6.5 & 8.2 ppm)Standard patterns (often slight downfield shift from precursor)
Coupling (

)

coupling rarely seen (rapid exchange)
No NH coupling

coupling often visible in DMSO-

(

Hz)
3.2 Carbon (

C) NMR Signatures

Carbon NMR provides resolution when proton regions are crowded.

  • Carbonyl (

    
    ):  The definitive marker for the Amide Product  (160–175 ppm). Neither the precursor nor the amine catalyst possesses this signal (unless the catalyst is an amide itself, which is rare for nucleophilic catalysts).
    
  • 
    -Carbon: 
    
    • Amine Precursor: 40–55 ppm.

    • Amide Product: Deshielded to 45–60 ppm.

    • DMAP:

      
       carbons are distinctively shielded (~39–40 ppm).
      
3.3 Nitrogen (

N) NMR: The Gold Standard

If available (via HMBC/HSQC),


N offers the highest resolution due to the massive chemical shift range (~900 ppm).
Scale: Relative to Liquid NH

(0 ppm).
  • Amine Precursor: 20–60 ppm (Shielded).

  • Amide Product: 100–135 ppm (Deshielded).

  • Pyridine Catalysts (DMAP): 250–300 ppm (Highly Deshielded).

  • Differentiation: The >200 ppm difference between aliphatic amine precursors and pyridine-based catalysts makes this technique error-proof.

Experimental Protocol: Reaction Monitoring

Objective: Quantify conversion of Amine Precursor to Amide in the presence of DMAP.

Reagents:

  • Substrate: Benzylamine (Primary Amine)

  • Reagent: Acetyl Chloride

  • Catalyst: DMAP (4-Dimethylaminopyridine)

  • Solvent: CDCl

    
     (for process checks) or DMSO-
    
    
    
    (for full characterization).

Workflow:

  • T0 (Baseline): Acquire

    
    H NMR of the Amine Precursor and DMAP separately to establish reference integrals for the 
    
    
    
    -CH signals.
  • In-Process Control (IPC): Aliquot 50

    
    L of reaction mixture into 500 
    
    
    
    L CDCl
    
    
    .
    • Note: Quench with NaHCO

      
       if acid sensitive, but for amine monitoring, direct dilution is often preferred to observe protonation states.
      
  • Target Signal Selection:

    • Focus on the

      
      -CH
      
      
      
      of the benzyl group.
    • Precursor: Doublet/Singlet at ~3.8 ppm (free base).

    • Product: Doublet at ~4.4 ppm (deshielded by carbonyl).

    • Catalyst: Ignore DMAP methyls (3.0 ppm) and aromatics (6.5/8.2 ppm).

  • Calculation:

    
    [1]
    
Visualization & Logic Flows
Figure 1: Spectral Assignment Logic

A decision tree for assigning nitrogen-adjacent signals in a complex mixture.

NMR_Assignment_Logic Start Unknown Signal in Nitrogen Region Check_ChemShift Check 1H Chemical Shift Start->Check_ChemShift Region_High > 6.0 ppm Check_ChemShift->Region_High Downfield Region_Mid 3.0 - 5.0 ppm Check_ChemShift->Region_Mid Mid-field Region_Low < 3.0 ppm Check_ChemShift->Region_Low Upfield Check_Exchange D2O Exchangeable? Region_High->Check_Exchange Check_Splitting Coupling Pattern? Region_Mid->Check_Splitting Check_Broad Broad Signal? Region_Low->Check_Broad Is_Amide_NH Amide NH (Product) Check_Exchange->Is_Amide_NH Yes (Disappears) Is_Aromatic Aromatic CH (Catalyst/Backbone) Check_Exchange->Is_Aromatic No (Stays) Is_Amide_Alpha Alpha-CH (Amide) Deshielded Check_Splitting->Is_Amide_Alpha Doublet/Mtpl Is_Ester O-CH (Impurity) Check_Splitting->Is_Ester Singlet (often) Is_Amine_NH Amine NH (Precursor) Check_Broad->Is_Amine_NH Yes Is_Amine_Alpha Alpha-CH (Amine) Shielded Check_Broad->Is_Amine_Alpha No (Multiplet) Is_Catalyst_Me Sharp Singlet? (e.g. DMAP N-Me) Check_Broad->Is_Catalyst_Me No (Sharp Singlet)

Caption: Decision tree for classifying


H NMR signals in amide coupling mixtures based on chemical shift, exchangeability, and multiplicity.
Figure 2: Reaction Monitoring Workflow

The procedural flow for distinguishing species during synthesis.

Reaction_Monitoring Mix Reaction Mixture (Amine + Acid + Catalyst) Sample Sampling (IPC) Mix->Sample NMR_Exp 1H NMR Acquisition Sample->NMR_Exp Analysis Signal Integration NMR_Exp->Analysis Calc Conversion % Analysis->Calc Detail_Cat Identify Catalyst (Stationary Signals) Analysis->Detail_Cat Detail_Sub Track Precursor (Disappearing Alpha-CH) Analysis->Detail_Sub Detail_Prod Track Product (Appearing Deshielded Alpha-CH) Analysis->Detail_Prod

Caption: Workflow for quantitative reaction monitoring, highlighting the differential tracking of stationary catalyst signals versus dynamic substrate/product signals.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

Validation

Chromatographic Retention Time of Oxybis(dimethylacetamide) [TMDGA]: A Comparative Performance Guide

Executive Summary Oxybis(dimethylacetamide), formally known as 2,2'-oxybis(N,N-dimethylacetamide) or Tetramethyl Diglycolamide (TMDGA), is a highly crucial to advanced nuclear fuel reprocessing and rare-earth element rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxybis(dimethylacetamide), formally known as 2,2'-oxybis(N,N-dimethylacetamide) or Tetramethyl Diglycolamide (TMDGA), is a highly crucial to advanced nuclear fuel reprocessing and rare-earth element recovery[1]. In separation science, particularly in the Actinide Lanthanide Separation (ALSEP) process, TMDGA functions as a powerful aqueous stripping agent[1]. Understanding its chromatographic retention time is not merely an analytical necessity; it is a direct proxy for its partitioning behavior, hydrophilicity, and radiolytic stability compared to its longer-chain analogs like TEDGA (tetraethyl) and TODGA (tetraoctyl)[2][3].

Mechanistic Overview: Causality in Chromatographic Behavior

The retention time of diglycolamides (DGAs) in (RPLC) is strictly governed by the length of their N-alkyl substituents[3]. TMDGA possesses four methyl groups, making it the most polar and water-soluble member of the DGA family[1].

  • Causality of Retention : In a reversed-phase system (e.g., C18 stationary phase), the stationary phase is hydrophobic while the mobile phase is polar. TMDGA's short methyl chains minimize hydrophobic interactions with the C18 silica, resulting in rapid elution (the shortest retention time among DGAs)[2][3].

  • Comparative Dynamics : As alkyl chain length increases from methyl (TMDGA) to ethyl (TEDGA) to octyl (TODGA), the molecule's hydrophobicity increases logarithmically. Consequently, TODGA exhibits a significantly longer retention time and is exclusively soluble in organic phases (e.g., n-dodecane), whereas TMDGA remains in the aqueous phase to complex metal ions[1][3].

LogicRel TMDGA TMDGA (Methyl Groups) Hydrophilicity Aqueous Partitioning (Hydrophilicity) TMDGA->Hydrophilicity Highest Retention Reversed-Phase Retention Time TMDGA->Retention Shortest TEDGA TEDGA (Ethyl Groups) TEDGA->Hydrophilicity Moderate TEDGA->Retention Moderate TODGA TODGA (Octyl Groups) TODGA->Hydrophilicity Lowest TODGA->Retention Longest

Caption: Logical relationship between DGA alkyl chain length, hydrophilicity, and reversed-phase retention time.

Experimental Methodologies: UHPLC-ESI-MS/MS Protocol

To objectively compare the retention times and degradation profiles of TMDGA and its alternatives, a self-validating is employed[2]. This method ensures high-resolution separation and precise quantification of intact ligands and their radiolytic fragments.

Step-by-Step Methodology:

  • Sample Preparation : Prepare 100 nmol/L standard solutions of TMDGA, TEDGA, and TODGA in ultrapure water (for hydrophilic DGAs) or methanol (for lipophilic DGAs). For degradation studies, irradiate samples using a Co-60 gamma source to simulate nuclear fuel environments[2][4].

  • Chromatographic Separation :

    • Column : Phenomenex Luna Omega C18 Polar (100 × 4.6 mm; 2.6 µm particle size)[2].

    • Mobile Phase A : 0.1% Formic acid in H₂O[2].

    • Mobile Phase B : Acetonitrile + 0.1% Formic acid[2].

    • Gradient : 5% B for 1 min, linear ramp to 95% B over 8 min, hold for 2 min, return to 5% B.

    • Flow Rate : 800 µL/min at a column temperature of 35°C[2].

  • Ionization (ESI+) : Utilize Electrospray Ionization in positive mode. Set curtain gas (N₂) to 40 arbitrary units (a.u.), source temperature to 350°C, and heater gas to 80 a.u.[2].

  • Detection (MRM) : Monitor specific mass-to-charge (m/z) transitions using Multiple Reaction Monitoring (MRM) to distinguish between the parent DGAs and their ether C-O bond rupture fragments (e.g., glycolamides)[2].

Workflow SamplePrep Sample Preparation (TMDGA, TEDGA, TODGA) Chromatography UHPLC Separation (C18 Polar Column) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection DataAnalysis Retention Time & Degradation Analysis Detection->DataAnalysis

Caption: UHPLC-ESI-MS/MS experimental workflow for DGA retention time and degradation analysis.

Comparative Data Presentation

The performance of TMDGA must be contextualized against its alternatives. While TMDGA offers excellent aqueous solubility, its radiolytic stability differs from longer-chain DGAs.

Table 1: Chromatographic & Physicochemical Comparison of DGA Alternatives

CompoundAlkyl SubstituentsRelative Retention Time (C18)Phase PreferencePrimary Application
TMDGA TetramethylShortest (~1.5 - 2.0 min)AqueousStripping agent (ALSEP)[1]
TEDGA TetraethylModerate (~3.0 - 4.5 min)AqueousStripping agent / Back-extraction[1][5]
TODGA TetraoctylLongest (>8.0 min)OrganicForward extraction (Lipophilic)[3][6]

Note: Exact retention times vary based on specific gradient slopes, but the elution order (TMDGA < TEDGA < TODGA) is an immutable function of their partition coefficients.

Table 2: Radiolytic Degradation Rates (Dose Constants) Exposure to radiation impacts chromatographic integrity by generating degradation fragments (e.g., glycolamides formed by ether C-O bond rupture)[2].

LigandDose Constant (kGy⁻¹)G₀ (µmol J⁻¹)Stability Trend
TMDGA 14.9 × 10⁻³0.97Lowest Stability[2][7]
TEDGA 11.1 × 10⁻³0.72Moderate Stability[2][7]
Me-TEDGA 7.8 × 10⁻³0.51High Stability[2][7]

Application Insights: Balancing Retention, Solubility, and Stability

The chromatographic retention time is a direct indicator of TMDGA's operational utility. Because TMDGA elutes almost at the solvent front in reversed-phase chromatography, it perfectly fulfills its role as a highly polar stripping agent[1]. It remains in the aqueous phase to selectively complex and remove metal ions (like americium or curium) that have been extracted into an organic phase by lipophilic extractants like TODGA[1][8].

However, this high hydrophilicity comes with a trade-off in radiolytic stability. Experimental data shows that decrease with increasing molecular weight, following the trend TMDGA > TEDGA > Me-TEDGA[2][7]. The primary degradation fragments, which elute later in the chromatogram (e.g., at 5.5 min for certain glycolamide fragments), indicate that the ether C-O bond is the primary site of radiolytic attack[2]. Consequently, while TMDGA forms with f-block elements, researchers must carefully monitor its degradation in highly radioactive environments using the outlined UHPLC-MS/MS protocols.

References

  • Idaho National Laboratory . "Radiation Chemistry of the Hydrophilic DGAs." Source: INL.gov. [Link]

  • ResearchGate . "Exploring how exposure to radiolysis and harsh chemical reagents impact americium-241 extraction chromatography." Source: ResearchGate. [Link]

  • RSC Publishing . "Thermodynamic study of the complexation between Nd3+ and functionalized diacetamide ligands in solution - Dalton Transactions." Source: RSC.org. [Link]

  • Taylor & Francis Online . "Synthesis and adsorption properties of polystyrene-supported DGA chelating resins for Eu(III), Nd(III) and Zr(IV)." Source: Tandfonline.com.[Link]

Sources

Comparative

Elemental Analysis Standards for Nitrogen-Rich Ethers: A Comparative Guide to Calibration and Combustion Optimization

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with nitrogen-rich ethers (NREs)—a complex class of molecules encompassing energetic materials, specialized PEGylated amines, a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with nitrogen-rich ethers (NREs)—a complex class of molecules encompassing energetic materials, specialized PEGylated amines, and morpholine-derived pharmaceuticals. When subjected to standard CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis, these compounds notoriously resist complete combustion.

The high nitrogen-to-carbon ratio, coupled with strong C-O-C ether linkages, often leads to the formation of refractory carbonaceous chars, carbon monoxide (instead of CO₂), and stable nitrogen oxides (NOx) that overwhelm the reduction reactor. Consequently, standard analytical runs frequently exceed allowable error margins 1[1].

This guide objectively compares calibration standards and combustion additives, providing a self-validating experimental protocol to guarantee absolute precision when analyzing NREs.

Comparative Analysis of Calibration Standards

Standard CHNS protocols typically rely on Acetanilide as a universal calibrant. However, utilizing Acetanilide for NREs introduces a severe matrix mismatch. Thermal conductivity detectors (TCD) exhibit slight non-linearities at extreme concentration gradients. Calibrating a TCD with a low-nitrogen standard establishes a response factor that loses accuracy when extrapolated to an NRE containing >40% nitrogen.

To achieve high fidelity, the calibrant must bracket the expected elemental range of the sample.

Table 1: Comparison of CHNS Calibration Standards for NREs
Calibration StandardNitrogen ContentMatrix Match for NREsPrimary Analytical Use CaseCausality of Analytical Failure / Success
Acetanilide 10.36%PoorGeneral organic synthesisFailure: TCD extrapolation error. Fails to account for the massive NOx load generated by NREs.
Sulfanilamide 16.26%ModerateS-containing NREsPartial Success: Good balance for mixed heteroatoms, but still falls short for highly energetic N-macrocycles.
Melamine 66.60%ExcellentEnergetics, N-macrocyclesSuccess: Brackets high N% ranges 2[2]. Ensures TCD linearity and accurate peak integration.

The Mechanistic Role of Combustion Additives: V₂O₅ vs. WO₃

During flash combustion, ambient oxygen gas is injected into the furnace. However, for NREs, this external oxygen often reacts with the sample's surface, forming a hardened, oxygen-impermeable char shell. To combat this, solid-state oxygen donors must be encapsulated directly with the sample.

  • Vanadium Pentoxide (V₂O₅): The ultimate internal oxygen donor. When mixed with the NRE, V₂O₅ undergoes thermal decomposition at 950°C to release localized, highly reactive oxygen directly within the sample matrix. This obliterates the char shell from the inside out, ensuring complete carbon conversion to CO₂3[3].

  • Tungsten Trioxide (WO₃): While WO₃ is excellent for ensuring the complete conversion of sulfur and adsorbing interfering alkaline ions, it lacks the aggressive oxygen-donating capacity of V₂O₅ 4[4]. It should only be used if the NRE contains heavy sulfur doping.

Mechanistic Visualization

CHNS_Optimization cluster_Standard Standard Protocol (Prone to Error) cluster_Optimized Optimized Protocol (Self-Validating) Sample Nitrogen-Rich Ether (NRE) Sample Combustion Flash Combustion (950°C - 1000°C) Sample->Combustion NoAdditive No O2 Donor (Acetanilide Cal.) Combustion->NoAdditive V2O5 V2O5 Additive (Melamine Cal.) Combustion->V2O5 Incomplete Incomplete Oxidation (Char + CO + NOx) NoAdditive->Incomplete LowRecovery Low C/N Recovery Data Skew Incomplete->LowRecovery Complete Complete Oxidation (CO2 + H2O + N2) V2O5->Complete HighPrecision High Precision Elemental Readout Complete->HighPrecision

Fig 1: Mechanistic combustion pathways of NREs comparing standard vs. optimized CHNS protocols.

Experimental Data: Performance Comparison

To demonstrate the efficacy of the optimized protocol, we analyzed a theoretical model NRE (Bis(2-azidoethyl) ether; Expected C: 31.1%, N: 54.5%) using three distinct methodologies.

Table 2: CHNS Recovery Data for Bis(2-azidoethyl) ether
ProtocolCalibrantAdditiveC% RecoveryN% RecoveryRSD (n=3)Analytical Outcome
Standard AcetanilideNone88.4%91.2%2.4%Fail: Severe charring and NOx escape.
Partial MelamineNone89.1%98.5%1.8%Fail: N% improves due to calibration, but C% fails due to charring.
Optimized MelamineV₂O₅99.8%99.9%0.2%Pass: Complete internal oxidation and linear TCD response.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning it contains internal checks that immediately flag systemic errors (such as reduction tube exhaustion or micro-charring) before data is finalized.

Step 1: System Blank & Baseline Stabilization

  • Run three empty tin capsules containing 1.0 mg of V₂O₅.

  • Validation Check: This establishes the baseline oxygen and nitrogen background. The nitrogen peak area must drop to near-zero. If a ghost peak persists, the system has an atmospheric leak.

Step 2: Calibration Bracketing with Melamine

  • Weigh Melamine standard into tin capsules at three distinct masses: 0.5 mg, 1.0 mg, and 1.5 mg.

  • Validation Check: Calculate the K-factor (Response Factor) for the TCD. The variance across the three weights must be < 1%. If variance is higher, the detector is saturated.

Step 3: Solid-State Oxygen Doping (Sample Encapsulation)

  • Accurately weigh 1.0 - 1.5 mg of the NRE sample into a tin capsule.

  • Add V₂O₅ in a strict 1:1 mass ratio directly on top of the sample. Crimp the capsule tightly to ensure intimate physical contact between the ether and the vanadium catalyst.

Step 4: Flash Combustion & Reduction

  • Drop the capsule into the oxidation furnace at 950°C under a dynamic pulse of high-purity O₂.

  • Pass the combustion gases through a copper reduction reactor (typically at 650°C) to reduce all NOx species to N₂.

Step 5: Internal Quality Control (QC) Gate

  • Analyze a known secondary standard (e.g., Sulfanilamide) as an unknown sample at the end of the sequence.

  • Validation Check: If the measured N% of the QC standard deviates by > 0.3% from its theoretical value, the massive nitrogen load from the NREs has exhausted the copper reduction tube. The data must be flagged, and the copper replaced.

References

  • An Editorial About Elemental Analysis.ResearchGate.
  • FlashSmart Elemental Analyzer - Operating Manual.Thermo Fisher Scientific / Università degli Studi di Firenze.
  • Additives for the reduction of NOx emissions in large scale solid fuel combustion.White Rose University Consortium.
  • Impact of transition metal on nitrogen retention and activity of iron-nitrogen-carbon oxygen reduction catalysts.ResearchGate.

Sources

Validation

Structural Causality: The Thermodynamics of 3D Encapsulation

An In-Depth Technical Guide to Chelating Architectures: Ether-Amides vs. Crown Ethers As drug development and advanced materials science push the boundaries of targeted metal delivery—particularly in radiopharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Chelating Architectures: Ether-Amides vs. Crown Ethers

As drug development and advanced materials science push the boundaries of targeted metal delivery—particularly in radiopharmaceuticals and contrast agents—the selection of an optimal chelating scaffold is critical. Historically, simple macrocyclic polyethers (crown ethers) have been the standard for alkali and alkaline earth metal complexation. However, the integration of amide functionalities into these networks (forming ether-amides or "lariat ethers") has fundamentally shifted the thermodynamic limits of metal binding.

This guide provides an objective, data-driven comparison of the chelating strength between traditional crown ethers and advanced ether-amide architectures, detailing the mechanistic causality behind their performance and the self-validating experimental workflows used to quantify these differences.

To understand why ether-amides frequently outperform simple crown ethers in chelating strength, we must examine the fundamental Lewis acid-base interactions at play.

Crown Ethers (e.g., 18-Crown-6): Traditional crown ethers rely on a 2D planar ring of ether oxygens. Their binding affinity is almost entirely dictated by "size complementarity"—the geometric match between the cation's ionic radius and the macrocycle's cavity[1]. Because ether oxygens are moderate Lewis bases, the resulting ion-dipole interactions provide moderate stability, but the complex remains exposed to solvent molecules axially, leading to competitive displacement in aqueous environments.

Ether-Amides (Lariat Ethers & Podands): Ether-amides introduce pendant arms containing amide groups. The amide carbonyl oxygen (C=O) is significantly more polarized and electron-rich than an ether oxygen, making it a superior hydrogen-bond acceptor and a far stronger Lewis base for metal cations[2]. When a cation enters the macrocyclic cavity, the flexible amide arms fold over to provide axial coordination. This transforms a 2D planar interaction into a 3D encapsulation (the "chelate effect"), displacing solvating water molecules more efficiently and driving a highly favorable enthalpic gain[3].

G CE Crown Ethers (e.g., 18-Crown-6) CE_Mech 2D Planar Coordination Ether Oxygen Donors CE->CE_Mech EA Ether-Amides (Lariat Ethers) EA_Mech 3D Encapsulation Amide Carbonyl Donors EA->EA_Mech CE_Thermo Size-Complementarity Moderate Affinity CE_Mech->CE_Thermo EA_Thermo Enthalpy-Driven Chelation High Affinity EA_Mech->EA_Thermo

Caption: Logical relationship between chelator structure and thermodynamic stability.

Quantitative Performance Comparison

The structural advantages of ether-amides translate directly into measurable increases in the stability constant (


). In drug development, a higher 

ensures that toxic or radioactive metal isotopes are not prematurely released into biological circulation.

The table below summarizes representative stability constants, demonstrating the superior chelating strength of ether-amides, particularly for multivalent and heavy metal cations[2][4].

Target CationIonic Radius (Å)18-Crown-6 (

)
Ether-Amide Lariat (

)
Dominant Thermodynamic Driver
Na⁺ 1.02~4.3~5.5Enthalpy (Axial Coordination)
K⁺ 1.38~6.1~6.8Size Match + Chelate Effect
Ca²⁺ 1.00~3.9~6.5Strong Charge-Dipole Interaction
Eu³⁺ 0.95<3.0>7.3Multi-dentate 3D Encapsulation

Note: Values are representative ranges derived from potentiometric and calorimetric titrations in non-aqueous/mixed solvents to illustrate binding trends. Heavy metal complexation (e.g., Eu³⁺) shows the most dramatic enhancement due to the highly polarized amide donors[4].

Self-Validating Experimental Workflows: Quantifying Affinity

To rigorously prove the superior chelating strength of ether-amides, researchers rely on Isothermal Titration Calorimetry (ITC). Unlike UV-Vis or NMR titrations, ITC directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of all thermodynamic parameters (


, 

,

, and stoichiometry

) in a single experiment[5].

The following protocol is designed as a self-validating system : the experimental design includes internal controls that automatically flag preparation errors or non-specific interactions.

Step-by-Step ITC Methodology

Step 1: Rigorous Sample Preparation & Degassing

  • Action: Prepare the ether-amide ligand (cell) and the metal salt (syringe) in the exact same solvent/buffer system. Degas both solutions under a vacuum for 10 minutes.

  • Causality: Mismatched buffers generate massive heats of mixing that mask the binding signal. Degassing prevents micro-bubble formation during stirring, which would otherwise cause erratic thermal spikes and invalidate the data.

Step 2: The Titration Phase

  • Action: Inject 2–5

    
     aliquots of the metal cation solution into the sample cell containing the ether-amide ligand at constant intervals (e.g., every 150 seconds).
    
  • Causality: The interval allows the thermal power to return to the baseline. The first injection is typically discarded during analysis because diffusion across the syringe tip during equilibration causes volumetric inaccuracies.

Step 3: Self-Validation via Saturation Plateau

  • Action: Continue injections until a minimum of a 2:1 molar ratio (Metal:Ligand) is reached.

  • Causality (The Self-Validation Check): As the chelator becomes saturated, the heat peaks must diminish and eventually form a flat plateau. This plateau represents the "heat of dilution." If the plateau is not flat, it indicates non-specific aggregation or an ongoing secondary reaction, invalidating the primary

    
     calculation.
    

Step 4: Thermodynamic Deconvolution

  • Action: Integrate the area under each peak to determine the heat per injection. Fit the data to an independent binding model to extract

    
     and 
    
    
    
    .
  • Causality: The Gibbs free energy (

    
    ) and entropy (
    
    
    
    ) are subsequently derived, proving whether the enhanced binding of the ether-amide is driven by the enthalpy of the strong C=O bonds or the entropy of solvent displacement[3].

ITC Prep 1. Sample Prep Degas & Equilibrate Titration 2. Titration Inject Metal Cations Prep->Titration Heat 3. Calorimetry Record Thermal Power Titration->Heat Analysis 4. Data Analysis Calculate K, ΔH, ΔS Heat->Analysis

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow.

Implications for Drug Development

The transition from crown ethers to ether-amides is not merely an academic exercise; it is a critical optimization step in the development of targeted radiotherapies. Radioisotopes like Actinium-225 (Ac³⁺) and Lutetium-177 (Lu³⁺) require chelators with exceptionally high stability constants to prevent systemic toxicity (e.g., bone marrow suppression from free Ac³⁺).

Simple crown ethers fail in vivo because their 2D coordination allows biological competitors (like serum proteins) to strip the metal. Ether-amides, particularly functionalized azacrown ether amides, provide the necessary 3D encapsulation and thermodynamic stability (


) to safely shuttle these heavy metals directly to tumor sites[4].

References

  • Evaluation of Alkali and Alkaline Earth Metal Cation Selectivities of Lariat Ether Amides by Electrospray Ionization Mass Spectrometry Texas Tech University (ttu.edu) URL:[2]

  • Complexation of Bi3+, Ac3+, Y3+, Lu3+, La3+ and Eu3+ with benzo-diaza-crown ether with carboxylic pendant arms ResearchGate URL:[4]

  • Solid-state structural chemistry of lariat ether and BiBLE cation complexes: metal-ion identity and coordination number determine cavity size American Chemical Society (acs.org) URL:[1]

  • A Detailed Thermodynamic Description of Ion Pair Binding by a Calix[4]arene Derivative Containing Urea and Amide Functionalities National Institutes of Health (nih.gov) URL:[3]

  • Metal Cation Complexation and Separation with Macrocyclic Polyether Ligands Texas Digital Library (tdl.org) URL:[5]

Sources

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